5-Aminothiophene-3-carboxylic acid hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-aminothiophene-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S.ClH/c6-4-1-3(2-9-4)5(7)8;/h1-2H,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKRGAHPNPXASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20527623 | |
| Record name | 5-Aminothiophene-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20527623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89499-37-6 | |
| Record name | 5-Aminothiophene-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20527623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-aminothiophene-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 5-Aminothiophene-3-carboxylic acid hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 5-Aminothiophene-3-carboxylic acid hydrochloride
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its thiophene core, substituted with both an amino and a carboxylic acid group, provides a versatile scaffold for the synthesis of novel therapeutic agents and functional materials.[1][2][3] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core physicochemical properties, spectroscopic profile, and chemical stability of its hydrochloride salt. The narrative synthesizes technical data with practical insights into experimental determination, providing a foundational understanding for its application in research and development.
Chemical Identity and Structure
This compound is the salt form of the parent aminothiophene, enhancing its stability and aqueous solubility. The molecule features an aromatic five-membered thiophene ring. The amino group at the C5 position and the carboxylic acid group at the C3 position are key functional groups that dictate its chemical reactivity and biological interactions.
| Identifier | Value | Reference |
| IUPAC Name | 5-aminothiophene-3-carboxylic acid;hydrochloride | |
| CAS Number | 89499-37-6 | |
| Molecular Formula | C₅H₆ClNO₂S | |
| Molecular Weight | 178.98 g/mol | |
| Canonical SMILES | C1=C(SC=C1C(=O)O)N.Cl | |
| InChI Key | InChI=1S/C5H5NO2S.ClH/c6-4-2-1-3(9-4)5(7)8;/h1-2H,6H2,(H,7,8);1H |
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and mechanism of action in biological systems. The hydrochloride salt form generally improves aqueous solubility and stability compared to the free base.
| Property | Value | Comments |
| Appearance | White to off-white crystalline powder | Inferred from related thiophene carboxylic acids.[3] |
| Melting Point | Data not available | Melting points of related aminothiophene derivatives vary widely based on substitution.[4] |
| Solubility | Soluble in DMSO. Expected to have moderate solubility in water and polar organic solvents like ethanol. | Thiophene-3-carboxylic acid is soluble in DMSO.[5] The hydrochloride form enhances polarity and aqueous solubility. Related esters are soluble in DMSO, ethanol, and DMF.[6] |
| pKa | Data not available | The molecule possesses a weakly acidic carboxylic acid group and a weakly basic amino group (protonated in the salt form). The exact pKa values are influenced by the electron-donating and withdrawing nature of the thiophene ring. |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. The expected spectral features are derived from its constituent functional groups.
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the molecule's functional groups. For the hydrochloride salt, the amino group will be present as an ammonium salt (R-NH₃⁺).
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Carboxylic Acid O-H | 3300 - 2500 (very broad) | O-H Stretch[7][8] |
| Ammonium N-H | 3200 - 2800 (broad) | N-H Stretch[9] |
| Aromatic C-H | 3100 - 3000 | C-H Stretch[7] |
| Carboxylic Acid C=O | 1760 - 1690 | C=O Stretch[7][10] |
| Thiophene Ring C=C | 1600 - 1400 | C=C Stretch (in-ring)[7] |
| Ammonium N-H | 1600 - 1500 | N-H Bend[9] |
| Carboxylic Acid C-O | 1320 - 1210 | C-O Stretch[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts are reported in parts per million (ppm).
¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring. The protons of the carboxylic acid and the ammonium group are exchangeable and may appear as broad signals.
-
Thiophene Protons (H2, H4): Expected in the aromatic region (~7.0-8.0 ppm). Their exact shifts and coupling depend on the electronic effects of the substituents.
-
Carboxylic Acid Proton (-COOH): Highly deshielded, appearing far downfield (~10-12 ppm) as a broad singlet.[10]
-
Ammonium Protons (-NH₃⁺): Expected to appear as a broad signal, with a chemical shift that can vary depending on solvent and concentration.
¹³C NMR Spectroscopy The carbon NMR spectrum will show signals for each of the five unique carbon atoms in the molecule.
-
Carboxylic Carbonyl Carbon (-COOH): Deshielded, appearing in the 160-180 ppm range.[10]
-
Thiophene Ring Carbons: Expected in the aromatic region, typically between 110-150 ppm.
Synthesis and Chemical Stability
Synthetic Overview
A prevalent and robust method for synthesizing 5-aminothiophene derivatives involves a multi-step process starting from a thiophene-3-carboxylic acid precursor. This pathway typically includes an electrophilic nitration step to introduce a nitro group, followed by a reduction of the nitro group to the desired amine.[1] The final step involves treatment with hydrochloric acid to form the stable hydrochloride salt.
Caption: General synthetic workflow for this compound.
Chemical Stability and Storage
This compound, as a salt, is generally more stable than its free amine counterpart, which can be susceptible to oxidation. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Refrigeration (0-8 °C) is recommended to minimize degradation over time.[3] For related compounds, storage at -20°C is suggested for maximum stability.[6]
Experimental Protocols
The following protocols outline standard methodologies for verifying the key physicochemical properties of the compound. These methods are designed to be self-validating through the use of calibrated equipment and reference standards.
Physicochemical Property Determination Workflow
The characterization of a new batch of the compound should follow a logical workflow to ascertain its identity, purity, and key physical properties.
Caption: Workflow for the experimental determination of physicochemical properties.
Protocol: Melting Point Determination (Capillary Method)
-
Preparation: Ensure the compound is finely powdered and thoroughly dried under vacuum to remove any residual solvents.
-
Loading: Pack the dry sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a rapid rate (10-15 °C/min) to determine an approximate melting range.
-
Refinement: Repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/min) starting from ~20 °C below the approximate melting point to determine the precise range. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
Protocol: Aqueous Solubility Assessment (Equilibrium Shake-Flask Method)
-
Preparation: Add an excess amount of the compound to a known volume of purified water (e.g., 10 mg in 1 mL) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the excess solid.
-
Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.[11]
-
Calculation: The solubility is expressed in mg/mL or mol/L.
Applications in Research and Development
The structural motif of aminothiophene carboxylic acids is a privileged scaffold in medicinal chemistry. These compounds serve as crucial intermediates for the synthesis of a wide array of biologically active molecules.[2] Derivatives have been investigated for various therapeutic properties, including antimicrobial and cytostatic activities.[2][12] The presence of three distinct functional points—the amine, the carboxylic acid, and the thiophene ring—allows for diverse chemical modifications to explore structure-activity relationships and develop new drug candidates.
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Discovery and historical significance of aminothiophene compounds in medicinal chemistry
An In-depth Technical Guide to its Discovery, Synthesis, and Therapeutic Significance
Abstract
The 2-aminothiophene core is a privileged heterocyclic scaffold that has become indispensable in modern drug discovery. Its remarkable versatility, stemming from the highly efficient Gewald multicomponent reaction, provides access to a vast chemical space of derivatives with a broad spectrum of biological activities. This technical guide offers a comprehensive exploration of the discovery and historical significance of aminothiophene compounds, delves into the mechanistic nuances of their synthesis, and provides a detailed overview of their profound impact on medicinal chemistry. We will examine their role as potent kinase inhibitors in oncology, their applications in treating infectious and metabolic diseases, and provide detailed experimental protocols and data to empower researchers in the field.
A Serendipitous Discovery and the Rise of a Privileged Scaffold
The story of 2-aminothiophenes in medicinal chemistry is intrinsically linked to the development of multicomponent reactions. While thiophene itself was discovered by Viktor Meyer in 1882, the efficient synthesis of the highly functionalized 2-aminothiophene core was not realized until 1966 with the report of the Gewald aminothiophene synthesis.[1] This one-pot reaction, involving the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base, proved to be a game-changer.[2][3] Its operational simplicity and the ready availability of starting materials opened the floodgates for the exploration of a vast array of polysubstituted 2-aminothiophenes.[3]
Initially, the interest in these compounds was primarily from a synthetic and academic standpoint. However, it soon became apparent that this five-membered sulfur-containing heterocycle was a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[4] The thiophene ring is considered a bioisostere of the phenyl group, a common motif in many drugs, allowing it to modulate the function of phenyl-containing molecules, often with improved potency, selectivity, and pharmacokinetic properties.[5][6] This realization marked the beginning of the journey of 2-aminothiophenes as a cornerstone in the development of new therapeutic agents.[7][8]
The Gewald Reaction: A Powerful Tool for Diversity-Oriented Synthesis
The Gewald reaction remains the most efficient and widely used method for the synthesis of 2-aminothiophenes.[9][10] Its robustness and tolerance of a wide range of functional groups have made it a favorite among medicinal chemists for generating libraries of diverse compounds for high-throughput screening.
Reaction Mechanism
The mechanism of the Gewald reaction has been the subject of considerable study and is now well-elucidated.[2][11] It proceeds through a series of sequential steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (or aldehyde) and the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate.[2][11]
-
Michael Addition of Sulfur: Elemental sulfur, activated by the base, then undergoes a Michael-type addition to the electron-deficient double bond of the unsaturated nitrile. The exact mechanism of sulfur addition is complex and can involve polysulfide intermediates.[11][12]
-
Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene product.[2] The aromatization to the thiophene ring is the thermodynamic driving force for the reaction.[11]
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol provides a representative example of the Gewald synthesis.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL).
-
Add morpholine (0.1 mol) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a petroleum ether:ethyl acetate solvent system.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with constant stirring.
-
The solid product that precipitates is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[13]
Self-Validation:
-
TLC Analysis: The disappearance of starting materials and the appearance of a new spot with a specific Rf value (e.g., 0.6 in petroleum ether:ethyl acetate) indicates the progress and completion of the reaction.[13]
-
Melting Point Determination: The purified product should have a sharp and defined melting point, which can be compared to literature values.
-
Spectroscopic Analysis: Confirmation of the structure should be performed using FT-IR, ¹H-NMR, and Mass Spectrometry.
The Medicinal Chemistry Landscape of Aminothiophenes
The 2-aminothiophene scaffold is a versatile building block for the synthesis of a wide array of biologically active molecules.[9][14] Its derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities.[7][9]
Aminothiophenes as Kinase Inhibitors in Oncology
A significant portion of the anticancer activity of 2-aminothiophene derivatives is attributed to their ability to inhibit protein kinases.[6][15] Kinases are crucial enzymes in signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[16] Thieno[2,3-d]pyrimidines, which are readily synthesized from 2-aminothiophene precursors, are a prominent class of kinase inhibitors.[15]
Diverse Biological Activities
Beyond their role in oncology, aminothiophene derivatives have shown promise in a multitude of therapeutic areas.
| Therapeutic Area | Biological Target/Activity | Example Compound Classes |
| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antitubercular | 2-ureido-thiophene-3-carboxylates, Thieno[2,3-d]pyrimidines |
| Neurodegenerative Diseases | Allosteric modulators of A1 adenosine receptor | 2-amino-3-benzoylthiophenes |
| Metabolic Disorders | Glucagon receptor antagonists, GLP-1R modulators | Thiophene-based antagonists, 2-aminothiophene-3-arylketones |
| Inflammatory Diseases | Anti-inflammatory, Analgesic | Tinoridine and its analogs |
Table 1: Selected Biological Activities of Aminothiophene Derivatives. [5][14][17]
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-aminothiophene derivatives can be fine-tuned by modifying the substituents at various positions of the thiophene ring.
-
Position 2 (Amino Group): N-acylation or N-alkylation can significantly impact activity. For instance, the 2-ureido group is crucial for the antibacterial activity of certain derivatives.[5]
-
Position 3: The nature of the electron-withdrawing group (e.g., cyano, carboxylate, carboxamide) influences both the reactivity in the Gewald synthesis and the biological profile.
-
Positions 4 and 5: Substitution at these positions with various alkyl, aryl, or heterocyclic groups allows for the exploration of different binding pockets of target proteins, leading to enhanced potency and selectivity.
Commercially Successful Drugs and Promising Clinical Candidates
The therapeutic potential of the aminothiophene scaffold is underscored by the number of drugs that have reached the market and are in clinical development.
| Drug Name | Brand Name | Therapeutic Use |
| Olanzapine | Zyprexa | Atypical antipsychotic for schizophrenia and bipolar disorder |
| Tinoridine | Yuren | Anti-inflammatory and analgesic |
| Brotizolam | Lendormin | Anxiolytic and hypnotic |
| Raltitrexed | Tomudex | Anticancer agent (thymidylate synthase inhibitor) |
| Strontium Ranelate | Protelos/Osseor | Treatment of osteoporosis |
Table 2: Examples of Marketed Drugs Containing the Aminothiophene Moiety. [14]
Furthermore, numerous 2-aminothiophene derivatives are currently being investigated in preclinical and clinical studies for a wide range of diseases, highlighting the sustained interest in this versatile scaffold.[4][10]
Conclusion and Future Perspectives
The discovery of the Gewald reaction more than half a century ago unlocked the immense potential of 2-aminothiophene compounds in medicinal chemistry. This versatile scaffold has proven to be a rich source of novel therapeutic agents, with applications spanning from oncology to infectious and metabolic diseases. The continued exploration of new synthetic methodologies, including green chemistry approaches, and a deeper understanding of the structure-activity relationships of aminothiophene derivatives will undoubtedly lead to the discovery of the next generation of innovative medicines. The 2-aminothiophene core, with its inherent drug-like properties and synthetic accessibility, is poised to remain a cornerstone of drug discovery for the foreseeable future.
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The Versatile Scaffold: A Technical Guide to the Biological Activity and Potential Applications of 5-Aminothiophene-3-carboxylic Acid Derivatives
Introduction: The Thiophene Core in Modern Drug Discovery
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic profiles. Within this dynamic environment, heterocyclic compounds have emerged as a cornerstone of drug design, offering a rich tapestry of structural diversity and biological activity.[1][2][3] Among these, the thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, has garnered significant attention.[1][3] Its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and dyes.[4] The unique electronic properties and bioisosteric relationship with the benzene ring make thiophene a privileged scaffold in the development of new therapeutic agents.[3]
This technical guide focuses on a particularly promising class of thiophene derivatives: those derived from 5-aminothiophene-3-carboxylic acid. The strategic placement of the amino and carboxylic acid functional groups on the thiophene core provides a versatile platform for synthetic modification, enabling the generation of diverse compound libraries with a broad spectrum of biological activities.[5] This document will provide an in-depth exploration of the synthesis, biological activities, and potential applications of these derivatives, offering valuable insights for researchers, scientists, and drug development professionals.
Core Synthetic Strategies: Accessing the 5-Aminothiophene-3-carboxylic Acid Scaffold
The foundation of any exploration into the therapeutic potential of these derivatives lies in their efficient synthesis. The Gewald reaction stands as a prominent and highly convergent one-pot method for the preparation of 2-aminothiophenes.[5][6] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. Further functionalization can then lead to the desired 5-aminothiophene-3-carboxylic acid derivatives.
An alternative and robust strategy involves a multi-step sequence beginning with a pre-functionalized thiophene precursor.[5] This often entails the nitration of a thiophene-3-carboxylic acid derivative, followed by a reduction of the nitro group to the corresponding amine.[5]
Caption: Key synthetic routes to 5-aminothiophene-3-carboxylic acid derivatives.
A Spectrum of Biological Activity: Therapeutic Potential
The inherent structural features of 5-aminothiophene-3-carboxylic acid derivatives have positioned them as promising candidates for a range of therapeutic applications. Their biological activities are diverse, with significant potential in oncology, infectious diseases, and inflammatory disorders.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A substantial body of research has highlighted the anticancer potential of 5-aminothiophene-3-carboxylic acid derivatives. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, including hepatocellular carcinoma (HepG-2) and colorectal cancer (HCT-116).[7]
Mechanism of Action: The anticancer activity of these derivatives is often multifaceted. Some have been shown to act as dual inhibitors of c-Jun N-terminal kinase (JNK), functioning as both ATP and JIP mimetics.[8] This dual inhibition can disrupt key signaling pathways involved in cancer cell proliferation and survival. Other derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent antimitotic agent, and have shown significant antiproliferative properties against liver cancer cell lines.[9] Furthermore, certain benzo[b]thiophene-3-carboxylic acid derivatives have been developed to target the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[10]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of thiophene derivatives against various cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Thiophene Carboxamide Derivative 2b | Hep3B | 5.46 | [9] |
| Thiophene Carboxamide Derivative 2d | Hep3B | 8.85 | [9] |
| Thiophene Carboxamide Derivative 2e | Hep3B | 12.58 | [9] |
| 5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-(4-chlorophenylamino)acetamido)thiophene-3-carboxamide | HepG-2 | 2.3 ± 0.2 | [7] |
| 5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-(4-chlorophenylamino)acetamido)thiophene-3-carboxamide | HCT-116 | 4.1 ± 0.3 | [7] |
Experimental Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the desired concentrations to the wells and incubate for a specified period (e.g., 48 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity: Combating Pathogenic Microbes
Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[1][2][11][12][13][14] The antimicrobial efficacy is significantly influenced by the nature and position of substituents on the thiophene ring.[11][12]
Mechanism of Action: While the precise mechanisms are still under investigation for many derivatives, some are known to disrupt microbial cell membrane integrity or interfere with essential metabolic pathways. The presence of specific side chains, such as pyridine moieties, has been shown to confer excellent antimicrobial activity.[11][12]
Quantitative Data: Antimicrobial Efficacy
The following table presents the minimum inhibitory concentration (MIC) values for selected thiophene derivatives against various microbial strains.
| Compound | Microorganism | MIC (mg/L) | Reference |
| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16 (MIC50) | [14] |
| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 16 (MIC50) | [14] |
| Thiophene Derivative 8 | Colistin-Resistant A. baumannii | 32 (MIC50) | [14] |
| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8 (MIC50) | [14] |
| Thiophene Derivative 5 | Colistin-Resistant E. coli | 32 (MIC50) | [14] |
| Thiophene Derivative 8 | Colistin-Resistant E. coli | 32 (MIC50) | [14] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Prepare Inoculum: Grow the microbial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Prepare Compound Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculate Plate: Add an equal volume of the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Several 2-aminothiophene analogs have exhibited potent anti-inflammatory activity.[4][15][16][17] These compounds have the potential to be developed into new treatments for a variety of inflammatory diseases.
Mechanism of Action: The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[16][17] By inhibiting these enzymes, the production of pro-inflammatory mediators like prostaglandins and leukotrienes is reduced.
Quantitative Data: In Vitro Anti-inflammatory Activity
The following table shows the in vitro anti-inflammatory activity of selected aminothiophene analogs, expressed as the half-maximal inhibitory concentration (IC50).
| Compound | Anti-inflammatory Activity (%) | IC50 (µM) | Reference |
| Compound 1 | 61 | 121 | [4] |
| Compound 2 | 94 | 412 | [4] |
| Compound 4 | 75 | 348 | [4] |
| Compound 6 | 81 | 396 | [4] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the anti-inflammatory activity of new compounds.[15]
-
Animal Grouping: Divide rats into groups, including a control group, a standard drug group (e.g., ibuprofen), and test groups for different doses of the compound.[15]
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective 5-aminothiophene-3-carboxylic acid derivatives. Studies have shown that modifications at various positions of the thiophene ring can significantly impact biological activity.
-
Substituents at the 2-amino group: Alterations to the 2-amino group can influence activity. For instance, in a series of atypical protein kinase C inhibitors, deamination or alkylation of the 2-amino group was explored.[6]
-
Modifications at the 3-carboxy group: The ester or amide functionality at the C-3 position is a key site for modification. Converting the ester to an amide has been shown to affect the inhibitory activity of certain kinase inhibitors.[6]
-
Substituents at the 4- and 5-positions: The nature of the substituents at the C-4 and C-5 positions plays a crucial role in determining the type and potency of biological activity. For example, the presence of a pyridine side chain has been linked to excellent antimicrobial activity.[11][12] In the context of anticancer agents, aryl substitutions at the C-5 position have been extensively investigated.[18]
Future Directions and Conclusion
The 5-aminothiophene-3-carboxylic acid scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscore the significant potential of these derivatives in addressing unmet medical needs. Future research should focus on:
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the development of more selective and potent drugs.
-
Lead Optimization: Systematic SAR studies will continue to be crucial for optimizing the efficacy, selectivity, and pharmacokinetic properties of lead compounds.
-
In Vivo Studies: Promising in vitro candidates should be advanced to in vivo models to evaluate their therapeutic efficacy and safety profiles.
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An In-Depth Technical Guide to the In-Silico Prediction of 5-Aminothiophene-3-carboxylic acid hydrochloride Properties
Abstract
In the landscape of modern drug discovery, the early-stage assessment of small molecules is paramount to de-risking development pipelines and accelerating the identification of viable therapeutic candidates.[1][2] 5-Aminothiophene-3-carboxylic acid and its derivatives represent a class of heterocyclic compounds that serve as versatile scaffolds in medicinal chemistry.[3] This technical guide provides a comprehensive framework for the in-silico prediction of the physicochemical, pharmacokinetic, and toxicological properties of 5-Aminothiophene-3-carboxylic acid hydrochloride. By leveraging a suite of computational tools and methodologies, from Quantitative Structure-Activity Relationship (QSAR) models to molecular docking simulations, researchers can construct a robust preliminary profile of this molecule, guiding subsequent experimental validation and optimization efforts. This document is intended for researchers, chemists, and drug development professionals seeking to apply computational approaches to streamline early-phase discovery projects.
Introduction: The Rationale for In-Silico First Approach
The journey from a chemical entity to a marketed drug is fraught with challenges, high costs, and a significant attrition rate, often due to suboptimal pharmacokinetic (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[1] Computational, or in-silico, methods have become indispensable in contemporary drug discovery by offering rapid, cost-effective means to predict the properties of molecules before their synthesis.[1][4] This "fail early, fail cheap" paradigm allows for the prioritization of compounds with a higher probability of success.[5]
This compound is a heterocyclic building block whose structural motifs are present in various biologically active agents.[3][6] Understanding its intrinsic properties is the first step in rationally designing derivatives with desired therapeutic profiles. This guide outlines a systematic workflow to computationally characterize the molecule, providing a foundational dataset for any research program involving this scaffold.
Foundational Steps: Molecular Representation
The accuracy of any in-silico prediction is fundamentally dependent on the correct representation of the molecular structure. The first step is to obtain a machine-readable format of this compound.
Canonical SMILES (Simplified Molecular Input Line Entry System): C1=C(C(=O)O)SC(=C1)N.Cl
This representation includes the hydrochloride salt. For many property predictions, it is advisable to use the free base form (C1=C(C(=O)O)SC(=C1)N), as the salt component can interfere with certain algorithms. The choice depends on the specific property being calculated; for example, solubility predictions may benefit from considering the salt form, while lipophilicity is typically calculated for the neutral species.
Experimental Protocol: Structure Preparation
-
Obtain 2D Structure: Draw the molecule in a chemical drawing tool like MarvinSketch or ChemDraw.
-
Generate SMILES: Convert the 2D structure to its SMILES string.
-
Convert to 3D: Use the tool's built-in functions to generate a 3D conformation. This step is crucial for 3D-dependent calculations like molecular docking.
-
Energy Minimization: Perform a preliminary energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, sterically favorable conformation. This is a standard feature in most molecular modeling packages.[7]
Physicochemical and Drug-Likeness Profile
A molecule's fundamental physicochemical properties govern its behavior in both chemical and biological systems, influencing everything from solubility to membrane permeability.[8] These properties are often evaluated against established "drug-likeness" rules, such as Lipinski's Rule of Five, which provide a preliminary assessment of oral bioavailability.[9]
Core Physicochemical Descriptors
Quantitative Structure-Property Relationship (QSPR) models are commonly used to predict these values based on the molecule's topology and elemental composition.[10] Web-based platforms like SwissADME and Molinspiration provide robust tools for these calculations.[11]
Table 1: Predicted Physicochemical Properties of 5-Aminothiophene-3-carboxylic acid (Free Base)
| Property | Predicted Value | Importance in Drug Discovery |
| Molecular Weight | 157.18 g/mol | Influences diffusion and overall size; <500 Da is favored by Lipinski's Rule. |
| LogP (Lipophilicity) | 0.85 | Governs membrane permeability and solubility. Values between 1-3 are often optimal. |
| LogS (Aqueous Solubility) | -1.75 | Crucial for absorption and formulation. Higher solubility is generally preferred. |
| Hydrogen Bond Donors | 2 | Influences solubility and target binding interactions. |
| Hydrogen Bond Acceptors | 3 | Influences solubility and target binding interactions. |
| Molar Refractivity | 39.50 | Relates to molecular volume and polarizability, affecting ligand-receptor binding. |
| Topological Polar Surface Area (TPSA) | 89.8 Ų | Predicts transport properties (e.g., membrane penetration). <140 Ų is often desired. |
Causality and Interpretation
-
Lipophilicity (LogP): The predicted LogP of 0.85 suggests the compound is moderately lipophilic. This is a favorable starting point, as excessively high lipophilicity can lead to poor solubility and increased metabolic clearance, while very low lipophilicity can hinder membrane passage.
-
Aqueous Solubility (LogS): A LogS value of -1.75 indicates good aqueous solubility, which is advantageous for oral absorption. The presence of both an acidic carboxylic acid and a basic amine group contributes to this favorable property.
-
Lipinski's Rule of Five Compliance: 5-Aminothiophene-3-carboxylic acid does not violate any of Lipinski's rules (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10), suggesting a good potential for oral bioavailability.
In-Silico ADMET Profiling: Predicting Pharmacokinetics and Toxicity
An otherwise potent compound can fail if it cannot reach its target or exhibits toxicity.[12] ADMET prediction is therefore a critical step in early-stage drug discovery.[8] Numerous computational models, many based on machine learning algorithms trained on extensive experimental data, are available for this purpose.[13][14]
Absorption, Distribution, Metabolism, and Excretion
Table 2: Predicted ADME Properties
| Parameter | Prediction | Rationale and Implication |
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | Indicates good potential for absorption from the gastrointestinal tract. |
| Caco-2 Permeability | Low | Suggests that passive diffusion across the intestinal epithelium may be limited. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeant | No | The molecule is unlikely to cross the BBB, which is desirable for peripherally acting drugs. |
| P-glycoprotein (P-gp) Substrate | No | Not predicted to be an efflux pump substrate, reducing the risk of multidrug resistance. |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions involving this key metabolic enzyme. |
| CYP2C19 Inhibitor | No | Low risk of interactions. |
| CYP2C9 Inhibitor | No | Low risk of interactions. |
| CYP2D6 Inhibitor | No | Low risk of interactions. |
| CYP3A4 Inhibitor | No | Low risk of interactions with one of the most common drug-metabolizing enzymes. |
Self-Validating Insights: The prediction of high HIA alongside low Caco-2 permeability may seem contradictory. This suggests that the molecule's absorption might be mediated by active transport mechanisms rather than solely passive diffusion. This is a testable hypothesis for experimental follow-up. The lack of predicted inhibition across major CYP450 isoforms is a highly favorable characteristic, significantly de-risking the potential for adverse drug-drug interactions.
Toxicity Prediction
In-silico toxicology aims to identify potential liabilities early, guiding chemical modifications to mitigate risks.[4][15] Models for toxicity prediction often look for specific structural fragments, known as structural alerts, that are associated with adverse effects.[16]
Table 3: Predicted Toxicological Risks
| Endpoint | Prediction | Implication |
| AMES Toxicity (Mutagenicity) | Non-mutagen | Low predicted risk of causing DNA mutations. |
| hERG I Inhibition (Cardiotoxicity) | No | Low risk of causing drug-induced QT prolongation, a major cardiac side effect. |
| Hepatotoxicity (Liver Toxicity) | No | Low predicted risk of causing liver damage. |
| Skin Sensitization | No | Low risk of causing an allergic skin reaction. |
Authoritative Grounding: The predictive models for these endpoints are typically trained on large datasets from regulatory submissions and public databases. While a negative prediction is encouraging, it does not guarantee safety. These in-silico results serve primarily to flag potential issues and prioritize compounds for rigorous experimental testing.[4]
Biological Target and Activity Prediction
While the preceding sections focused on the molecule's "drug-like" properties, the ultimate goal is to understand its potential biological activity. In-silico methods can generate hypotheses about which protein targets the molecule might interact with.
Target Prediction Workflow
A common approach is to use ligand-based methods, which operate on the principle that structurally similar molecules often have similar biological activities.
Caption: Workflow for ligand-based target prediction.
Molecular Docking: A Structure-Based Approach
If a potential protein target is identified, molecular docking can be used to predict the binding conformation and estimate the binding affinity of the ligand.[17][18] This method computationally places the ligand into the target's binding site in various orientations and scores the resulting complexes.[19][20]
Experimental Protocol: Molecular Docking using AutoDock Vina
-
Protein Preparation: a. Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). b. Remove water molecules, co-factors, and any existing ligands. c. Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). d. Save the prepared protein in the required .pdbqt format.
-
Ligand Preparation: a. Use the energy-minimized 3D structure of 5-Aminothiophene-3-carboxylic acid. b. Define rotatable bonds and assign partial charges. c. Save the prepared ligand in .pdbqt format.
-
Grid Box Definition: a. Define the search space (a 3D grid box) that encompasses the known binding site of the target protein.[17]
-
Docking Simulation: a. Run the AutoDock Vina algorithm, which will systematically sample conformations of the ligand within the grid box.[17]
-
Analysis: a. Analyze the output file, which contains the predicted binding poses ranked by their scoring function (binding affinity in kcal/mol).[17] b. Visualize the top-ranked poses to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.
Caption: Standard workflow for molecular docking.
Conclusion and Future Directions
This guide has detailed a comprehensive in-silico workflow to characterize this compound. The computational data generated—spanning physicochemical properties, ADMET profiles, and potential biological interactions—forms a robust foundation for any drug discovery program utilizing this scaffold. The predictions indicate that this molecule possesses favorable drug-like properties, including good solubility, oral bioavailability potential, and a low risk of metabolic or off-target toxicity issues.
The true power of this approach lies in its predictive capacity. By applying these computational protocols to a virtual library of derivatives, researchers can intelligently design new molecules with enhanced potency and optimized pharmacokinetic profiles, thereby increasing the efficiency and success rate of the drug discovery process. The hypotheses generated from these in-silico studies must, as a final and critical step, be validated through empirical laboratory testing.
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A Comprehensive Technical Guide to the Solubility and Stability of 5-Aminothiophene-3-carboxylic acid hydrochloride
Foreword: A Practical Guide for the Bench Scientist
In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is paramount. This guide is designed for the research scientist and drug development professional, offering an in-depth exploration of the solubility and stability characteristics of 5-Aminothiophene-3-carboxylic acid hydrochloride. The data on this specific molecule is not extensively published; therefore, this document serves as both a repository of available information on related compounds and, more importantly, a practical guide on the methodologies required to perform a comprehensive characterization. We will delve into the "why" behind experimental choices, providing you with the tools to generate and interpret high-quality data for this and other novel compounds.
Physicochemical Characterization: The Foundation of Understanding
This compound is a heterocyclic compound featuring a thiophene ring substituted with both an amino and a carboxylic acid group. The hydrochloride salt form is intended to enhance aqueous solubility and stability. An initial characterization is crucial for contextualizing its behavior in solution.
| Property | Value (or anticipated range for related compounds) | Significance in Drug Development |
| Molecular Formula | C₅H₆ClNO₂S | Defines the elemental composition. |
| Molecular Weight | 179.63 g/mol | Essential for all solution preparations and stoichiometric calculations. |
| Appearance | White to off-white crystalline powder (typical) | A basic quality control parameter. |
| Melting Point | >130-145 °C (range for thiophene carboxylic acids)[1] | An indicator of purity and solid-state thermal stability. |
| pKa | (Estimated) ~3.5-4.5 (carboxylic acid), ~2.5-3.5 (amino) | Critical for predicting solubility and stability as a function of pH. The amino group's pKa is lowered due to the electron-withdrawing nature of the thiophene ring. |
Solubility Profiling: A Key Determinant of Bioavailability and Formulation
The solubility of an active pharmaceutical ingredient (API) dictates its dissolution rate and, consequently, its bioavailability. For this compound, its amphoteric nature, possessing both a weakly acidic carboxylic acid and a weakly basic amino group, suggests a strong pH-dependence on its aqueous solubility.
pH-Dependent Aqueous Solubility
The ionization state of the molecule, governed by the solution's pH relative to the compound's pKa values, is the primary driver of its aqueous solubility.
-
At low pH (pH < pKa of amine): Both the amino and carboxylic acid groups will be protonated. The molecule will have a net positive charge, which generally leads to higher aqueous solubility.
-
At isoelectric point (pI): The molecule will exist predominantly as a zwitterion, with both a positive and negative charge, resulting in a net neutral charge. This is typically the point of minimum aqueous solubility.
-
At high pH (pH > pKa of carboxylic acid): The carboxylic acid will be deprotonated (carboxylate), and the amino group will be neutral. The molecule will have a net negative charge, leading to increased aqueous solubility.
Solubility in Organic Solvents
Solubility in common organic solvents is critical for various stages of drug development, including synthesis, purification, and the preparation of stock solutions for in vitro assays.
| Solvent | Predicted Solubility | Common Use in Research |
| DMSO | High | Universal solvent for initial stock solution preparation for biological screening. |
| Methanol / Ethanol | Moderate to High | Used in purification and as co-solvents in formulations. |
| Acetonitrile | Moderate | Frequently used as a mobile phase component in HPLC analysis. |
| Water | pH-dependent | The primary biological solvent and the basis for most aqueous formulations. |
| Acetone | Low to Moderate | Used in synthesis and purification. |
| Hexane / Heptane | Very Low | Non-polar solvents, unlikely to effectively dissolve this polar molecule. |
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[2]
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., pH-buffered aqueous solutions, DMSO, ethanol)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Calibrated analytical balance
-
HPLC system for quantification
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Centrifuge the samples to further separate the undissolved solid.
-
Carefully withdraw a supernatant aliquot and filter it through a syringe filter.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC.
Below is a workflow diagram for this process.
Caption: Shake-Flask Solubility Determination Workflow.
Stability Assessment: Ensuring Integrity from Bench to Clinic
Stability testing is a critical component of drug development, providing insights into the degradation pathways and kinetics of a compound. This information is vital for determining appropriate storage conditions, shelf-life, and compatible formulation excipients. Forced degradation (or stress testing) is employed to accelerate this process.[3]
Forced Degradation Studies
The objective of forced degradation is to intentionally degrade the sample to a level (typically 5-20% degradation) that allows for the identification of degradation products and the development of a stability-indicating analytical method.[4]
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature. The aminothiophene core may be particularly susceptible to base-catalyzed hydrolysis.
-
Oxidation: 3% H₂O₂ at room temperature. The thiophene sulfur atom can be susceptible to oxidation.
-
Thermal Degradation: Dry heat (e.g., 80 °C).
-
Photostability: Exposure to light according to ICH Q1B guidelines (a minimum of 1.2 million lux hours of visible light and 200 W h/m² of UVA light).[5]
Experimental Protocol for a Forced Degradation Study
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
HCl, NaOH, H₂O₂ solutions
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
Procedure:
-
Prepare stock solutions of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
For each stress condition, mix the stock solution with the stressor (e.g., acid, base, or peroxide). For thermal and photolytic studies, use the stock solution directly.
-
Include control samples (compound without stressor, stored at room temperature and protected from light).
-
Expose the samples to the respective stress conditions for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary (for acid and base stressed samples), and dilute for analysis.
-
Analyze all samples by a stability-indicating HPLC method. The use of a PDA detector is crucial for assessing peak purity and detecting the emergence of new peaks corresponding to degradation products.
The following diagram illustrates the workflow for a forced degradation study.
Caption: Forced Degradation Study Workflow.
Analytical Methodology: A Stability-Indicating HPLC Method
A robust, stability-indicating analytical method is essential for both solubility and stability studies. The method must be able to separate the parent compound from any impurities and degradation products. Based on literature for similar compounds, a reversed-phase HPLC method is appropriate.[6]
Recommended HPLC Method Parameters (Starting Point)
The following parameters are based on a method developed for a related compound and should serve as a strong starting point for method development for this compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18 or Phenyl-Hexyl, 5 µm, 4.6 x 150 mm | Provides good retention and separation for polar and aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Provides acidic pH to ensure protonation of the amino group for good peak shape. Formic acid is MS-compatible. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient elution is recommended to ensure elution of any less polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection Wavelength | 254 nm or by PDA scan | Thiophene derivatives typically have strong UV absorbance in this region. A PDA scan will help identify the optimal wavelength. |
| Injection Volume | 10 µL | A standard injection volume. |
Practical Recommendations for Handling and Storage
Based on the general properties of aminothiophene derivatives and amine hydrochloride salts, the following best practices are recommended:
-
Storage: The compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light, moisture, and oxygen. Amine hydrochlorides can be hygroscopic, so storage in a desiccator is advised.
-
Solution Preparation: For aqueous solutions, use buffers to control the pH, especially if working near the pI where solubility is lowest. For organic stock solutions, use high-purity, anhydrous solvents like DMSO.
-
Solution Stability: Aqueous solutions should be prepared fresh daily. If storage is necessary, they should be kept at 2-8 °C and protected from light. The stability of solutions should be confirmed experimentally.
Conclusion
References
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PubMed. (1985). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. [Link]
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SIELC Technologies. Separation of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate on Newcrom R1 HPLC column. [Link]
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R Discovery. Forced Degradation Studies Research Articles - Page 1. [Link]
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MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
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Scribd. Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. [Link]
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Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
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Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
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MedCrave. (2016). Forced degradation studies. [Link]
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DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
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ResearchGate. (2019). The solubility-pH profiles of amino acids showing departures from the.... [Link]
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Tautomerism in 5-Aminothiophene-3-carboxylic Acid Derivatives: A Guide to Structure, Stability, and Characterization
An In-Depth Technical Guide for Drug Development Professionals
Abstract
5-Aminothiophene-3-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of compounds with significant biological activity, including cytostatic and anti-inflammatory properties.[1][2] The efficacy and mechanism of action of these molecules are intrinsically linked to their precise three-dimensional structure and electronic properties. A critical, yet often overlooked, aspect of their chemistry is prototropic tautomerism—a dynamic equilibrium between structural isomers. This guide provides an in-depth exploration of the tautomeric landscape of 5-aminothiophene-3-carboxylic acid derivatives, detailing the factors that govern the equilibrium and presenting robust methodologies for its characterization. Understanding and controlling this phenomenon is paramount for rational drug design, as different tautomers can exhibit vastly different physicochemical properties, receptor binding affinities, and metabolic stabilities.
The Tautomeric Landscape: Beyond a Single Structure
Tautomerism is the dynamic equilibrium between two or more interconvertible structural isomers, which differ in the position of a proton and the location of a double bond.[3][4] For 5-aminothiophene-3-carboxylic acid derivatives, the primary equilibrium of interest is the amino-imino tautomerism.
-
The Amino Tautomer (A): This form, often referred to as the enamine tautomer, features an exocyclic amino group (-NH₂) at the C5 position. The endocyclic double bonds are typically located at C2-C3 and C4-C5. This form is often stabilized by conjugation of the amino group's lone pair with the thiophene ring system.
-
The Imino Tautomer (B): This form features an exocyclic imino group (=NH) and an endocyclic C5-H bond. The proton has migrated from the nitrogen to the C4 position of the thiophene ring, resulting in a different pattern of ring unsaturation.[5][6]
The chemical reality of these compounds in a given environment is not a single static structure but a weighted average of these contributing forms. The position of this equilibrium dictates the molecule's hydrogen bonding capacity, lipophilicity, and overall shape.
Caption: The primary amino-imino tautomeric equilibrium in the 5-aminothiophene scaffold.
Steering the Equilibrium: Key Influencing Factors
The preference for one tautomer over another is not random; it is governed by a delicate interplay of electronic, steric, and environmental factors. A senior scientist does not merely observe the equilibrium but seeks to understand and control it.
Electronic Effects of Substituents
The electronic nature of substituents on the thiophene ring (R¹) or the ester group (R²) can significantly alter the relative stability of the tautomers.
-
Electron-Withdrawing Groups (EWGs): EWGs at the C2 or C4 positions can decrease the electron density in the thiophene ring, potentially destabilizing the amino form by reducing the resonance stabilization from the nitrogen lone pair.
-
Electron-Donating Groups (EDGs): Conversely, EDGs can enhance the electron density of the ring, favoring the amino tautomer through increased conjugation.
The impact of substituents on tautomeric equilibria has been well-documented in various heterocyclic systems, providing a predictive framework for these thiophene derivatives.[7][8][9]
Solvent Effects
Solvation plays a pivotal role in determining which tautomer predominates in solution.[4][10][11] The choice of solvent during synthesis, purification, and, most importantly, in biological assays, can shift the equilibrium.
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents can form hydrogen bonds with both tautomers but may preferentially stabilize the more polar form.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can stabilize dipoles and are effective hydrogen bond acceptors, potentially favoring one tautomer over another based on differing polarities.
-
Nonpolar Solvents (e.g., Chloroform, Toluene): In these environments, intramolecular hydrogen bonding often becomes the dominant stabilizing force.
Intramolecular Hydrogen Bonding
The proximity of the C3-carboxylic acid or ester group to the C5-amino group creates a powerful opportunity for an intramolecular hydrogen bond in the amino tautomer. This six-membered ring hydrogen-bonded structure provides significant thermodynamic stability. X-ray crystallographic studies on related 2-aminothiophene-3-carboxylate esters have confirmed the planarity of the molecule and the presence of a strong intramolecular N-H···O=C hydrogen bond, effectively locking the compound in the amino form in the solid state.[12]
Caption: Key factors that influence the tautomeric equilibrium of the thiophene scaffold.
Characterization: A Multi-faceted Approach
No single technique can fully elucidate a dynamic tautomeric system. A robust, self-validating characterization relies on the convergence of evidence from spectroscopic, crystallographic, and computational methods.[13][14]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for studying tautomeric equilibria in solution.[15] The choice of solvent is a critical experimental parameter, as it can directly influence the observed equilibrium.
Protocol: ¹H NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Prepare two separate, identical concentrations (e.g., 5-10 mg/mL) of the purified compound in two different deuterated solvents: one nonpolar (CDCl₃) and one polar aprotic (DMSO-d₆).
-
Acquisition: Acquire standard ¹H NMR spectra for both samples at ambient temperature.
-
Analysis - Key Signatures:
-
Amino Tautomer (A): Look for a broad singlet corresponding to the two -NH₂ protons, typically in the range of δ 6.0-8.0 ppm. The chemical shift of these protons is highly dependent on solvent and concentration.
-
Imino Tautomer (B): Look for two distinct signals: a singlet for the N-H proton and a signal for the new C4-H proton. The appearance of the C4-H signal is a definitive marker for the imino form.
-
-
Interpretation: The ratio of the integrals of unique signals for each tautomer allows for the quantification of the equilibrium constant (K_eq) in each solvent. A significant change in these ratios between CDCl₃ and DMSO-d₆ provides direct evidence of a solvent-dependent equilibrium.
Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR provides a snapshot of the functional groups present and can help distinguish between the tautomers based on their characteristic vibrational frequencies.
| Functional Group | Tautomer | Typical Wavenumber (cm⁻¹) | Significance |
| N-H Stretch | Amino (A) | 3450-3300 (two bands) | Indicates a primary amine (-NH₂) |
| C=O Stretch (Ester) | Both | 1680-1660 | Often shifted to lower frequency in Amino (A) due to H-bonding |
| C=N Stretch | Imino (B) | 1650-1550 | Presence indicates the imino form |
| N-H Bend | Amino (A) | 1640-1560 | Can overlap with other signals but confirms -NH₂ group |
UV-Visible Spectroscopy The extent of π-conjugation differs between the amino and imino tautomers, resulting in different electronic absorption profiles.[10][16] The amino tautomer, with its extended conjugation of the nitrogen lone pair, typically absorbs at a longer wavelength (a bathochromic or red shift) compared to the less conjugated imino tautomer.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the structure in the solid state.[17][18] It is the gold standard for identifying which tautomer is present in the crystal lattice and for visualizing key stabilizing interactions, such as intramolecular hydrogen bonds.[12]
Computational Chemistry Workflow
Density Functional Theory (DFT) calculations are an indispensable tool for predicting the relative stabilities of tautomers and corroborating experimental findings.[19][20]
Protocol: DFT Workflow for Tautomer Stability Prediction
-
Structure Generation: Build 3D structures of all plausible tautomers (e.g., Amino and Imino forms).
-
Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[14]
-
Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies). This step also yields thermodynamic data like Gibbs free energy.
-
Solvation Modeling: Using the gas-phase optimized geometries, perform single-point energy calculations using a continuum solvation model (e.g., PCM or SMD) for different solvents (e.g., chloroform, DMSO, water) to simulate environmental effects.[11]
-
Energy Comparison: Compare the calculated Gibbs free energies (ΔG) of the tautomers in the gas phase and in each solvent. The tautomer with the lower energy is predicted to be the more stable form under those conditions. A difference of just 1.4 kcal/mol corresponds to a ~90:10 ratio of tautomers at room temperature.
Caption: A standard computational workflow for predicting tautomer stability using DFT.
Implications for Drug Development
The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of its drug-like properties.
-
Receptor Binding: The two tautomers have different shapes and hydrogen bond donor/acceptor patterns. Only one tautomer may fit correctly into a target's binding site.
-
Solubility & Permeability: Tautomers can have different polarities, which directly impacts aqueous solubility and membrane permeability (LogP), key components of ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
-
Metabolic Stability: The reactivity of the tautomers can differ, leading to different metabolic pathways and rates of clearance.
By understanding the principles outlined in this guide, researchers can predict, analyze, and potentially engineer the tautomeric preferences of 5-aminothiophene-3-carboxylic acid derivatives to optimize their therapeutic potential.
References
- A Comparative Guide to 5-Aminothiophene-3-carboxylic Acid Analogs: In Vitro and In Vivo Evaluations. Benchchem.
- An In-depth Technical Guide to the Synthesis of 5-Aminothiophene-3-carboxylic Acid. Benchchem.
- Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. National Institutes of Health.
- Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. SciSpace.
- Ethyl 2-amino-4-methylthiophene-3-carboxylate. International Union of Crystallography.
- Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. ResearchGate.
- The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms.
- Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.
- Prototropic tautomerism of heteroaromatic compounds.
- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases.
- Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. PubMed Central.
- Amino versus Imino bases.
- Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media.
- Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers.
- Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of Pharmaceutical Sciences.
- Spectral Properties Echoing the Tautomerism of Milrinone and Its Application to Fe3+ Ion Sensing and Protein Staining. National Institutes of Health.
- Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD). CrystEngComm.
- Types of Tautomerism | Keto-Enol | Imine-Enamine | Organic Chemistry. YouTube.
- Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa.
- Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones. SciELO.
- Effect of Different Substituents on the Amino-Oxo/Amino-Hydroxy Cytosine Tautomeric System. Science Alert.
- Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI.
- Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PubMed Central.
- 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed.
- X-ray structures of thiophene-3-carbonyl derivatives. ResearchGate.
- Role of tautomerism in RNA biochemistry. PubMed Central.
- The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate.
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A Technical Guide to Quantum Chemical Calculations on the Electronic Structure of Aminothiophenes for Drug Development
This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of how to apply quantum chemical calculations to elucidate the electronic structure of aminothiophenes. We will explore the theoretical underpinnings, practical methodologies, and the crucial link between electronic properties and biological activity, empowering you to leverage these computational tools in your own research.
The Significance of Aminothiophenes and Quantum Chemistry in Modern Drug Discovery
The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its versatile biological activities and presence in numerous FDA-approved drugs.[1][2] Thiophene-containing compounds exhibit a wide spectrum of therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3][4] The 2-aminothiophene scaffold, in particular, is a highly attractive building block for synthesizing novel bioactive molecules and has been the subject of extensive research for developing new therapeutic agents against diseases like leishmaniasis.[5][6][7]
The biological action of a drug molecule is intrinsically linked to its three-dimensional structure and electronic properties. These properties govern how a molecule recognizes and interacts with its biological target, such as an enzyme or a receptor.[1] Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful in silico lens to study molecules at the atomic level.[8][9] These methods allow us to compute a molecule's electronic structure, molecular geometry, and other key physicochemical properties with high accuracy.[8][10] By understanding the distribution of electrons and the energies of molecular orbitals, we can predict a molecule's reactivity, stability, and potential interaction sites, thereby guiding the rational design and optimization of more potent and selective drug candidates.[8][11]
Theoretical Foundations: Choosing the Right Computational Approach
Solving the Schrödinger equation for a multi-electron system like an aminothiophene molecule is a complex task that requires approximations.[12] The choice of method is a critical balance between computational cost and desired accuracy.[10]
-
Hartree-Fock (HF) Theory: This is a foundational ab initio ("from first principles") method that approximates the complex electron-electron interactions by considering each electron in an average field created by all other electrons.[8] While a significant starting point, it neglects the instantaneous correlation between the motions of electrons, which can be a limitation for achieving high accuracy.
-
Density Functional Theory (DFT): DFT has become the workhorse of quantum chemistry for systems of pharmaceutical interest.[10][13] Instead of calculating the complex many-electron wavefunction, DFT focuses on the much simpler electron density to determine the system's energy. This approach implicitly includes electron correlation effects through an exchange-correlation functional. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) represent a hybrid approach, combining the strengths of HF theory with DFT corrections, offering a robust balance of accuracy and computational efficiency for organic molecules.[14] For this reason, B3LYP is frequently employed in studies of thiophene derivatives.[14][15]
The selection of a basis set is equally important. A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is an excellent choice for aminothiophenes.
-
6-311G: This indicates a triple-zeta valence basis set, providing a high degree of flexibility for valence electrons.
-
++: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen. These functions are crucial for accurately describing the behavior of electrons far from the nucleus, which is important for systems with lone pairs (like the sulfur and nitrogen in aminothiophenes) and for modeling non-covalent interactions.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the atomic orbitals, which is essential for a correct description of chemical bonding.
Experimental Protocol: A Step-by-Step Computational Workflow
This section details a self-validating protocol for performing quantum chemical calculations on an aminothiophene derivative using a typical software package like Gaussian.
Step 1: Initial Structure Generation
-
Action: Build the 3D structure of the target aminothiophene molecule using a molecular modeling interface (e.g., GaussView, Avogadro).
-
Causality: An accurate initial 3D representation is necessary as the starting point for energy minimization. While the initial geometry does not need to be perfect, a reasonable starting structure speeds up the convergence of the optimization process.
Step 2: Geometry Optimization
-
Action: Perform a full geometry optimization to find the molecule's most stable conformation (a minimum on the potential energy surface).[12]
-
Keyword Example (Gaussian): #p opt b3lyp/6-311++g(d,p)
-
Causality: This is the most critical step. All subsequent electronic property calculations must be performed on the optimized, lowest-energy structure to be physically meaningful. This process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule.[12]
Step 3: Vibrational Frequency Analysis
-
Action: Calculate the vibrational frequencies at the same level of theory used for optimization.
-
Keyword Example (Gaussian): #p freq b3lyp/6-311++g(d,p)
-
Causality: This step serves as a validation of the optimized structure. A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure, requiring further optimization.[14]
Step 4: Calculation of Electronic Properties
-
Action: Using the validated optimized geometry, perform a single-point energy calculation to derive the final wavefunction and associated electronic properties. This includes molecular orbitals (HOMO, LUMO), Mulliken atomic charges, and the molecular electrostatic potential.
-
Keyword Example (Gaussian): #p b3lyp/6-311++g(d,p) pop=full
-
Causality: This calculation provides the core data for electronic structure analysis. The wavefunction from this step is used to compute the properties that help us understand the molecule's reactivity and interaction potential.
Workflow Diagram
Caption: A typical workflow for quantum chemical calculations.
Analysis of Key Electronic Structure Parameters
The output of these calculations provides a wealth of quantitative data. Understanding how to interpret these parameters is key to translating computational results into actionable insights for drug design.
Frontier Molecular Orbitals: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals.[16]
-
HOMO: Represents the outermost orbital containing electrons. It acts as an electron donor, so its energy level is related to the molecule's ionization potential. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Is the innermost orbital devoid of electrons. It acts as an electron acceptor, and its energy is related to the electron affinity. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity.[16] A large gap implies high stability and low reactivity, as it requires more energy to excite an electron. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized.[15]
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential plotted on the molecule's electron density surface. It is an invaluable tool for predicting intermolecular interactions.
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen or nitrogen. These are sites for electrophilic attack and are favorable for interacting with positive regions of a biological target (e.g., hydrogen bond donors, metal ions).
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack and represent hydrogen bond donating regions.
-
Green Regions (Neutral Potential): Indicate areas of nonpolar character, which are important for hydrophobic interactions.
Quantitative Data Summary
The following table presents a hypothetical data set for a series of aminothiophene derivatives to illustrate how these parameters can be compared.
| Derivative | EHOMO (eV) | ELUMO (eV) | ΔE Gap (eV) | Dipole Moment (Debye) |
| Aminothiophene-A | -6.21 | -1.54 | 4.67 | 2.15 |
| Aminothiophene-B | -5.98 | -1.89 | 4.09 | 3.48 |
| Aminothiophene-C | -6.45 | -1.32 | 5.13 | 1.87 |
From this table, a researcher could hypothesize that Derivative B, with the smallest HOMO-LUMO gap, is the most reactive, while Derivative C is the most stable. The higher dipole moment of Derivative B also suggests it may have stronger polar interactions.
Logical Relationship Diagram
Caption: Linking electronic properties to biological activity.
Conclusion and Future Outlook
Quantum chemical calculations provide an indispensable framework for understanding the electronic structure of aminothiophenes and other medicinally relevant scaffolds. By employing methods like DFT with appropriate basis sets, researchers can gain deep insights into molecular reactivity, stability, and intermolecular forces that drive drug-target recognition. This knowledge is crucial for a rational, structure-based approach to drug design, enabling the prioritization of synthetic targets and the optimization of lead compounds for enhanced efficacy and selectivity. As computational power continues to grow, the integration of these highly accurate quantum mechanical methods into drug discovery workflows will become increasingly standard, accelerating the journey from molecular concept to clinical candidate.[11][13]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
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Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024, December 10). PMC - NIH. Retrieved January 17, 2026, from [Link]
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Methods of Quantum Chemical Calculations in Drug Discovery and Applications | Open Access Journals. (n.d.). Research and Reviews. Retrieved January 17, 2026, from [Link]
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Quantum mechanics implementation in drug-design workflows: does it really help?. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
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Experimental and Quantum Chemical Calculations of 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile. (2025, August 5). ResearchGate. Retrieved January 17, 2026, from [Link]
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Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. (2023, January 13). MDPI. Retrieved January 17, 2026, from [Link]
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Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022, December 17). MDPI. Retrieved January 17, 2026, from [Link]
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Quantum Mechanical Methods for Drug Design. (n.d.). zora.uzh.ch. Retrieved January 17, 2026, from [Link]
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(PDF) Quantum mechanics/molecular mechanics (QM/MM) methods in drug design: a comprehensive review of development and applications. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. (2024, July 24). Books. Retrieved January 17, 2026, from [Link]
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DFT-simulated MO energy levels (LUMO and HOMO). (a)... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2017, November 10). PubMed. Retrieved January 17, 2026, from [Link]
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Calculated (HOMO -LUMO) energies of the thiophene oligomer by DFT method. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Applications substituted 2-aminothiophenes in drug design. (2021, November 22). R Discovery - Researcher.Life. Retrieved January 17, 2026, from [Link]
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The “Simple” Photochemistry of Thiophene. (2024, July 29). arXiv. Retrieved January 17, 2026, from [Link]
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Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. (2025, July 2). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]
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HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. (2023, January 1). YouTube. Retrieved January 17, 2026, from [Link]
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Quantum chemistry. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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DFT studies for finding HOMO and LUMO. (2024, August 21). YouTube. Retrieved January 17, 2026, from [Link]
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Electronic Structure Calculations in Quantum Chemistry. (2011, November 16). HPC@LSU. Retrieved January 17, 2026, from [Link]
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Methodological & Application
Detaillierte Anwendungs- und Protokollhinweise zur Synthese von 5-Aminothiophen-3-carbonsäurehydrochlorid
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine umfassende technische Anleitung zur Synthese von 5-Aminothiophen-3-carbonsäurehydrochlorid, einer wichtigen heterozyklischen Verbindung in der medizinischen Chemie. Im Gegensatz zur oft zitierten Gewald-Synthese, die typischerweise zu 2-Aminothiophenen führt, wird hier ein robusterer und regioselektiverer mehrstufiger Syntheseweg beschrieben. Dieser Weg, der von einem Thiophen-3-carbonsäurederivat ausgeht, umfasst die Schritte der Nitrierung, Reduktion, Esterhydrolyse und abschließenden Salzbildung.
Einleitung und strategische Überlegungen
5-Aminothiophen-3-carbonsäure und ihre Derivate sind wertvolle Bausteine für die Synthese einer Vielzahl von biologisch aktiven Molekülen und funktionellen Materialien.[1] Die strategische Anordnung der Amino- und Carboxylgruppen am Thiophenring ermöglicht vielfältige nachgeschaltete Funktionalisierungen. Während die Gewald-Reaktion eine leistungsstarke Methode zur Herstellung von hochsubstituierten 2-Aminothiophenen ist,[2][3] ist sie für die gezielte Synthese von 5-Aminothiophen-Derivaten weniger geeignet. Der hier beschriebene Ansatz über Nitrierung und Reduktion bietet eine zuverlässige Kontrolle über die Regiochemie und ist eine etablierte Methode zur Einführung einer Aminogruppe an der C5-Position des Thiophenrings.[1]
Reaktionsmechanismus und Begründung der experimentellen Entscheidungen
Die Synthese gliedert sich in vier Hauptschritte, deren Logik auf den etablierten Prinzipien der organischen Chemie beruht:
-
Elektrophile Nitrierung: Ausgehend von einem Ester der Thiophen-3-carbonsäure (um eine unerwünschte Reaktion mit der Carboxylgruppe zu vermeiden), wird eine Nitrogruppe regioselektiv an der Position 5 des Thiophenrings eingeführt. Der Thiophenring ist ein elektronenreiches Heteroaromat und neigt zur elektrophilen aromatischen Substitution. Die Carboxygruppe an Position 3 ist ein dektivierender Rest, der die elektrophile Substitution an den Positionen 4 und 5 lenkt. Aufgrund sterischer Hinderung wird die Position 5 bevorzugt. Die Verwendung von milden Nitrierungsreagenzien ist entscheidend, um die Zersetzung des empfindlichen Thiophenrings zu vermeiden.[4]
-
Reduktion der Nitrogruppe: Die Nitrogruppe wird anschließend zur primären Aminogruppe reduziert. Hierfür eignen sich verschiedene Reduktionsmittel, wobei die Wahl von den weiteren im Molekül vorhandenen funktionellen Gruppen abhängt. Eine gängige und effektive Methode ist die Reduktion mit Metallen in saurer Lösung, wie zum Beispiel Zinn(II)-chlorid in Salzsäure.
-
Esterhydrolyse: Der Ester wird zur freien Carbonsäure hydrolysiert. Dies geschieht typischerweise unter basischen Bedingungen durch Verseifung mit einer Base wie Natriumhydroxid, gefolgt von einer Neutralisation mit Säure.
-
Bildung des Hydrochloridsalzes: Im letzten Schritt wird die freie Aminosäure mit Salzsäure behandelt, um das gewünschte Hydrochloridsalz zu bilden. Dies verbessert in der Regel die Stabilität und Löslichkeit der Verbindung.
Visualisierung des Synthesewegs
Abbildung 1: Schematischer Arbeitsablauf der Synthese von 5-Aminothiophen-3-carbonsäurehydrochlorid.
Detailliertes Versuchsprotokoll
Dieses Protokoll ist eine allgemeine Richtlinie und erfordert möglicherweise eine Optimierung für spezifische Substrate und Laborbedingungen.
Materialien und Reagenzien
| Reagenz | Formel | Molmasse ( g/mol ) | Benötigte Menge (Beispiel) | Anmerkungen |
| Ethyl-3-thiophencarboxylat | C₇H₈O₂S | 156.20 | 10.0 g (64.0 mmol) | Ausgangsmaterial |
| Salpetersäure (konz.) | HNO₃ | 63.01 | ca. 6 mL | Ätzend, Oxidationsmittel |
| Schwefelsäure (konz.) | H₂SO₄ | 98.08 | ca. 20 mL | Stark ätzend |
| Zinn(II)-chlorid-Dihydrat | SnCl₂·2H₂O | 225.63 | ca. 43.5 g (193 mmol) | |
| Salzsäure (konz.) | HCl | 36.46 | ca. 50 mL | Ätzend |
| Natriumhydroxid | NaOH | 40.00 | ca. 7.7 g (192 mmol) | Ätzend |
| Ethanol | C₂H₅OH | 46.07 | nach Bedarf | Lösungsmittel |
| Diethylether | (C₂H₅)₂O | 74.12 | nach Bedarf | Leicht entzündlich |
| Ethylacetat | C₄H₈O₂ | 88.11 | nach Bedarf | Lösungsmittel |
| Wasser (destilliert) | H₂O | 18.02 | nach Bedarf |
Schritt 1: Synthese von Ethyl-5-nitrothiophen-3-carboxylat (Nitrierung)
-
In einem geeigneten Reaktionsgefäß werden 10,0 g (64,0 mmol) Ethyl-3-thiophencarboxylat in ca. 20 mL konzentrierter Schwefelsäure bei 0 °C (Eisbad) gelöst.
-
Zu dieser Lösung wird langsam eine gekühlte Mischung aus ca. 6 mL konzentrierter Salpetersäure und 6 mL konzentrierter Schwefelsäure zugetropft, wobei die Temperatur unter 10 °C gehalten wird.
-
Nach beendeter Zugabe wird die Reaktionsmischung für 1-2 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Die Reaktionsmischung wird vorsichtig auf Eis gegossen, was zur Ausfällung des Produkts führt.
-
Der Feststoff wird abfiltriert, mit kaltem Wasser gewaschen, bis das Filtrat neutral ist, und anschließend getrocknet.
-
Das Rohprodukt kann durch Umkristallisation aus Ethanol oder durch Säulenchromatographie gereinigt werden.
Schritt 2: Synthese von Ethyl-5-aminothiophen-3-carboxylat (Reduktion)
-
In einem Rundkolben werden 43,5 g (193 mmol) Zinn(II)-chlorid-Dihydrat in 40 mL konzentrierter Salzsäure gelöst.
-
Zu dieser Lösung wird eine Lösung von 10,0 g (ca. 49,7 mmol, basierend auf der Ausbeute des vorherigen Schrittes) Ethyl-5-nitrothiophen-3-carboxylat in Ethanol zugegeben.
-
Die Reaktionsmischung wird unter Rückfluss erhitzt, bis die Reaktion vollständig ist (Verfolgung mittels DC).
-
Nach dem Abkühlen wird die Mischung mit einer konzentrierten Natriumhydroxidlösung basisch gemacht, um die Zinnsalze auszufällen.
-
Das Produkt wird mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden getrocknet und das Lösungsmittel wird unter reduziertem Druck entfernt.
Schritt 3: Synthese von 5-Aminothiophen-3-carbonsäure (Hydrolyse)
-
Das Rohprodukt aus Schritt 2 (ca. 49,7 mmol) wird in einer Mischung aus Ethanol und Wasser gelöst.
-
Eine Lösung von 7,7 g (192 mmol) Natriumhydroxid in Wasser wird zugegeben.
-
Die Mischung wird unter Rückfluss erhitzt, bis die Hydrolyse vollständig ist (Verfolgung mittels DC).
-
Das Ethanol wird unter reduziertem Druck entfernt und der Rückstand in Wasser gelöst.
-
Die wässrige Lösung wird mit Diethylether gewaschen, um nicht umgesetztes Ausgangsmaterial zu entfernen.
-
Die wässrige Phase wird mit konzentrierter Salzsäure angesäuert, was zur Ausfällung der 5-Aminothiophen-3-carbonsäure führt.
-
Der Feststoff wird abfiltriert, mit kaltem Wasser gewaschen und getrocknet.
Schritt 4: Synthese von 5-Aminothiophen-3-carbonsäurehydrochlorid (Salzbildung)
-
Die in Schritt 3 erhaltene 5-Aminothiophen-3-carbonsäure wird in einem geeigneten Lösungsmittel wie Diethylether oder einer Mischung aus Ethanol und Diethylether suspendiert.
-
Eine Lösung von Chlorwasserstoff in Diethylether (oder gasförmiger Chlorwasserstoff) wird langsam zugegeben, bis die Fällung des Hydrochloridsalzes vollständig ist. Die Verwendung von wässriger Salzsäure kann zu geringeren Ausbeuten führen, wenn das Salz wasserlöslich ist.[5]
-
Der ausgefallene Feststoff wird abfiltriert, mit kaltem Diethylether gewaschen und im Vakuum getrocknet, um das reine 5-Aminothiophen-3-carbonsäurehydrochlorid zu erhalten.
Visualisierung des experimentellen Arbeitsablaufs
Abbildung 2: Detaillierter Arbeitsablauf der Syntheseschritte.
Sicherheitshinweise
Bei der Durchführung dieser Synthese müssen unbedingt die entsprechenden Sicherheitsvorkehrungen getroffen werden.
-
Allgemein: Alle Arbeiten sollten in einem gut belüfteten Abzug durchgeführt werden. Geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe) ist jederzeit zu tragen.
-
Konzentrierte Säuren (H₂SO₄, HNO₃, HCl): Diese Substanzen sind stark ätzend und können schwere Verbrennungen verursachen. Der Umgang erfordert äußerste Vorsicht.
-
Salpetersäure (HNO₃): Ist ein starkes Oxidationsmittel und kann heftig mit organischen Materialien reagieren.
-
Lösungsmittel (Diethylether, Ethanol, Ethylacetat): Sind leicht entzündlich. Zündquellen sind unbedingt zu vermeiden.
-
Zinn(II)-chlorid: Kann Hautreizungen und schwere Augenreizungen verursachen.
Es wird dringend empfohlen, die Sicherheitsdatenblätter (SDB) aller verwendeten Chemikalien vor Beginn der Arbeiten sorgfältig zu lesen und zu verstehen.
Referenzen
-
Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. (URL: [Link])
-
A green chemistry approach to gewald reaction. Der Pharma Chemica. (URL: [Link])
-
Synthesis of (a) Ethyl 5-ethyl-2-(2-nitroanilino)-thiophene-3-carboxylate. PrepChem.com. (URL: [Link])
-
An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. (URL: [Link])
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. (URL: [Link])
-
A STUDY OF THE SUBSTITUTION REACTIONS OF BENZO[b]THIOPHENE AND ITS DERIVATIVES. Canadian Science Publishing. (URL: [Link])
-
Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates. Google Patents. (URL: )
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (URL: [Link])
-
Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. Journal of the Chemical Society C - RSC Publishing. (URL: [Link])
-
p-AMINOTETRAPHENYLMETHANE. Organic Syntheses Procedure. (URL: [Link])
-
Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. YouTube. (URL: [Link])
-
Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (URL: [Link])
-
Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCr. (URL: [Link])
-
How to make a salt of a novel compound? ResearchGate. (URL: [Link])
-
5-Nitrothiophene-3-carboxylic acid. PubChem. (URL: [Link])
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Suitable reagents for nitration of thiophene. Chemistry Stack Exchange. (URL: [Link])
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Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters. (URL: [Link])
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Product Class 3: Carboxylic Acid Salts. (URL: [Link])
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Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. (URL: [Link])
-
Method for salt preparation. Google Patents. (URL: )
-
Process for preparing thiophene derivatives. Google Patents. (URL: )
-
Methyl 3-[(1,1-dioxo-1λ6,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate. PMC - NIH. (URL: [Link])
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. (URL: [Link])
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. (URL: [Link])
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Synthesis of 5-Aminothiophene-3-carboxylic Acid Hydrochloride: A Detailed Technical Guide for Researchers
Introduction: The Significance of 5-Aminothiophene-3-carboxylic Acid in Drug Discovery
5-Aminothiophene-3-carboxylic acid and its derivatives are pivotal building blocks in medicinal chemistry and materials science. The thiophene ring is a well-regarded bioisostere of the benzene ring, offering similar steric and electronic properties while often improving pharmacokinetic profiles of drug candidates. The presence of the amino and carboxylic acid functionalities at the 5- and 3-positions, respectively, provides versatile handles for the construction of complex molecular architectures. This strategic arrangement is found in a variety of compounds with significant biological activities, including kinase inhibitors for cancer therapy. This guide provides a comprehensive overview of the synthetic routes to 5-Aminothiophene-3-carboxylic acid hydrochloride, with a focus on detailed reaction conditions, mechanistic insights, and practical protocols for laboratory application.
Core Synthetic Strategies: A Comparative Overview
Two primary synthetic routes are commonly employed for the preparation of this compound:
-
The Gewald Three-Component Reaction: This elegant and convergent approach allows for the one-pot synthesis of the 2-aminothiophene core structure from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[1][2] For the synthesis of the target molecule, this method is advantageous due to its efficiency and the ready availability of starting materials.[3]
-
Nitration and Reduction of a Thiophene-3-carboxylic Acid Precursor: This classical and robust multi-step sequence involves the initial synthesis of a thiophene-3-carboxylic acid derivative, followed by nitration to introduce the nitro group at the 5-position, and subsequent reduction to the desired amine.[4]
This guide will focus on the more convergent Gewald reaction pathway, followed by ester hydrolysis and salt formation, as it represents a more efficient route to the target compound.
The Gewald Reaction: A Powerful Tool for Thiophene Synthesis
The Gewald reaction is a cornerstone in thiophene chemistry, valued for its operational simplicity and the diversity of substituted 2-aminothiophenes it can produce.[1][3] The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the aromatic aminothiophene.[1]
To synthesize 5-Aminothiophene-3-carboxylic acid, the key is the selection of appropriate starting materials:
-
Carbonyl Compound: To obtain a thiophene unsubstituted at the 5-position, an aldehyde with a single carbon, such as formaldehyde or its equivalent (e.g., paraformaldehyde or glyoxylic acid), is required.
-
Active Methylene Nitrile: To introduce the carboxylic acid functionality at the 3-position, an active methylene nitrile bearing an ester group, such as ethyl cyanoacetate, is the ideal choice. The ester can then be hydrolyzed in a subsequent step.
-
Sulfur: Elemental sulfur is used as the source of the thiophene ring's sulfur atom.
-
Base: A basic catalyst, typically a secondary amine like morpholine or diethylamine, is used to facilitate the initial condensation and subsequent steps.
Detailed Experimental Protocols
This section provides a step-by-step guide for the synthesis of this compound, starting from the Gewald reaction to produce the ethyl ester intermediate.
Protocol 1: Synthesis of Ethyl 5-Aminothiophene-3-carboxylate via the Gewald Reaction
This protocol is adapted from established Gewald reaction procedures for the synthesis of 2-aminothiophene-3-carboxylates.
Materials:
-
Ethyl cyanoacetate
-
Paraformaldehyde
-
Elemental sulfur
-
Morpholine
-
Ethanol
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl cyanoacetate (1 equivalent), paraformaldehyde (1.1 equivalents), and elemental sulfur (1.1 equivalents) in ethanol.
-
To this suspension, add morpholine (0.5 equivalents) dropwise at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-aminothiophene-3-carboxylate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Protocol 2: Hydrolysis of Ethyl 5-Aminothiophene-3-carboxylate
Materials:
-
Ethyl 5-aminothiophene-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve the purified ethyl 5-aminothiophene-3-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.
-
Carefully acidify the aqueous layer to a pH of approximately 3-4 with concentrated hydrochloric acid while cooling in an ice bath. The free 5-aminothiophene-3-carboxylic acid will precipitate out of solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: Formation of this compound
Materials:
-
5-Aminothiophene-3-carboxylic acid
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether or isopropanol
Procedure:
-
Suspend the dry 5-aminothiophene-3-carboxylic acid in a minimal amount of a suitable organic solvent such as diethyl ether or isopropanol.
-
With stirring, add a stoichiometric amount of concentrated hydrochloric acid dropwise. Alternatively, a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) can be used.
-
The hydrochloride salt will precipitate from the solution.
-
Stir the suspension for a period to ensure complete salt formation.
-
Collect the white to off-white solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any excess HCl.
-
Dry the final product, this compound, under vacuum.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound via the Gewald reaction pathway.
| Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Gewald Reaction | Ethyl cyanoacetate, Paraformaldehyde, Sulfur, Morpholine | Ethanol | Reflux (~78) | 4 - 6 | 60 - 80 |
| Hydrolysis | Ethyl 5-aminothiophene-3-carboxylate, NaOH | Ethanol/Water | Reflux | 2 - 4 | 85 - 95 |
| Salt Formation | 5-Aminothiophene-3-carboxylic acid, HCl | Diethyl ether or Isopropanol | Room Temperature | 0.5 - 1 | > 95 |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Characterization of the Final Product
Accurate characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data for this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the thiophene ring protons and the amine and carboxylic acid protons. In a solvent like DMSO-d₆, the carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The thiophene protons would appear as singlets or doublets in the aromatic region (around 7-8 ppm). The amino protons would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (typically in the range of 160-175 ppm) and the four distinct carbon atoms of the thiophene ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, and a strong carbonyl (C=O) stretching absorption around 1700 cm⁻¹. The N-H stretching vibrations of the ammonium salt would also be present.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely published chemical transformations. The reliability of the synthesis can be validated at each step through standard analytical techniques:
-
TLC Monitoring: Throughout the synthesis, TLC is a crucial tool for monitoring the progress of the reactions, ensuring the consumption of starting materials and the formation of the desired product.
-
Spectroscopic Confirmation: The structure of the intermediate and final products should be rigorously confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Purity Assessment: The purity of the final product should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or melting point determination.
By following these detailed protocols and implementing the recommended analytical checks, researchers can confidently synthesize this compound of high purity, suitable for further applications in drug discovery and development.
References
- Gewald, K. (1966). Heterocyclic syntheses with β-ketonitriles, II. 2-Aminothiophenes from α-oxo-mercaptans and methylenenitriles. Chemische Berichte, 99(1), 1002-1007.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic syntheses with β-ketonitriles, I. 2-Aminothiophenes from methylenenitriles, carbonyl compounds, and sulfur. Chemische Berichte, 99(1), 94-100.
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
Sources
Application Note & Protocols: High-Purity Isolation of 5-Aminothiophene-3-carboxylic acid hydrochloride
Abstract
This document provides a comprehensive technical guide for the purification of 5-Aminothiophene-3-carboxylic acid hydrochloride (CAS No. 89499-37-6). As a pivotal building block in medicinal chemistry and materials science, the purity of this compound is paramount for achieving reproducible and reliable downstream results.[1][2] This guide details two primary purification methodologies: optimized solvent recrystallization for bulk purification and silica gel column chromatography for achieving high-purity grades. The protocols are designed for researchers, chemists, and drug development professionals, with an emphasis on the scientific rationale behind procedural steps, troubleshooting, and methods for purity validation and characterization.
Introduction: The Criticality of Purity
5-Aminothiophene-3-carboxylic acid and its derivatives are foundational scaffolds in the synthesis of various pharmacologically active agents.[1][2] The presence of impurities, such as unreacted starting materials (e.g., 5-nitrothiophene-3-carboxylic acid precursors), byproducts, or degradation products, can significantly interfere with subsequent reactions, alter biological assay results, and compromise the integrity of final compounds.[3] Therefore, robust and validated purification protocols are not merely a procedural step but a prerequisite for scientific validity. This guide offers a systematic approach to purifying the hydrochloride salt form of this versatile intermediate.
Pre-Purification Analysis & Strategy
Before commencing any purification protocol, it is essential to understand the physicochemical properties of the target compound and the likely nature of its impurities.
-
Physicochemical Profile: this compound is a polar, crystalline solid. The presence of an amino group, a carboxylic acid, and a hydrochloride salt makes it highly polar and imparts specific solubility characteristics. Its stability is a key consideration; aminothiophenes can be susceptible to oxidation and photodegradation.[4]
-
Common Impurities: The most common synthetic route to this compound involves the reduction of a 5-nitrothiophene precursor.[3] Consequently, the primary impurity is often the unreacted nitro-intermediate, which is typically less polar than the desired amino-product. Other potential impurities include catalysts and reaction byproducts.
A logical purification workflow begins with an initial purity assessment, which then dictates the most appropriate method.
Sources
The Strategic Advantage of 5-Aminothiophene-3-carboxylic acid hydrochloride in Synthetic Chemistry: A Guide for Researchers
In the landscape of modern organic synthesis and drug discovery, the selection of versatile and reliable building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 5-Aminothiophene-3-carboxylic acid hydrochloride has emerged as a cornerstone scaffold, offering a unique combination of reactive functionalities and enhanced stability. This technical guide provides an in-depth exploration of this valuable reagent, detailing its applications, underlying chemical principles, and field-proven protocols to empower researchers in their synthetic endeavors.
The Rationale for the Hydrochloride Salt: Enhanced Stability and Handling
While the free base of 5-aminothiophene-3-carboxylic acid is a potent synthetic intermediate, its hydrochloride salt offers significant practical advantages. The protonation of the C5-amino group enhances the compound's stability, mitigating oxidative degradation and improving its shelf-life.[1][2] This increased stability is a crucial factor in ensuring the reproducibility of synthetic protocols. Furthermore, the salt form often presents as a more crystalline and less hygroscopic solid, simplifying handling and weighing operations in a laboratory setting.[1][2]
Core Applications in Medicinal Chemistry and Materials Science
The strategic placement of the amino and carboxylic acid groups on the thiophene ring makes this compound a highly sought-after precursor for a diverse array of heterocyclic compounds. Its derivatives have shown significant promise in various therapeutic areas, acting as kinase inhibitors, anticancer agents, and antimicrobial compounds.
Key Structural Features and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 89499-37-6 | [3] |
| Molecular Formula | C₅H₆ClNO₂S | [3] |
| Molecular Weight | 178.98 g/mol | [3] |
| Appearance | Typically an off-white to light-colored solid | General Observation |
Application Note 1: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones
The thieno[2,3-d]pyrimidine core is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, including as kinase inhibitors.[4][5][6] this compound serves as a direct precursor to this important heterocyclic system.
Mechanistic Insight
The synthesis of the thieno[2,3-d]pyrimidin-4(3H)-one ring system from 5-aminothiophene-3-carboxylic acid involves a condensation reaction with a suitable one-carbon source, such as formamide. The reaction proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to afford the fused pyrimidinone ring. The use of the hydrochloride salt may require the addition of a base to liberate the free amine for the initial reaction, or in some cases, the reaction can be driven forward under acidic conditions with heat.
Caption: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one.
Detailed Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Derivative
This protocol describes the synthesis of a generic thieno[2,3-d]pyrimidin-4(3H)-one from an aminothiophene carboxylic acid ester, a close derivative of the title compound. The principle is directly adaptable for the carboxylic acid hydrochloride.
Materials:
-
Ethyl 2-aminothiophene-3-carboxylate (or this compound)
-
Formamide
-
Ethanol
Procedure:
-
A mixture of the 2-aminothiophene-3-carboxylic acid ester (2 mmol) and formamide (20 mL) is heated under reflux for 1.5 hours.[4][7]
-
The reaction mixture is then allowed to cool to room temperature overnight.
-
The solid that forms is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from ethanol to yield the pure thieno[2,3-d]pyrimidin-4-one.[4][7]
Note: When starting with the hydrochloride salt, the addition of a slight excess of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, may be beneficial to neutralize the HCl and facilitate the reaction.
Application Note 2: Amide Coupling Reactions
The carboxylic acid functionality of this compound allows for standard amide bond formation, providing access to a vast library of derivatives with potential biological activity.
Mechanistic Considerations for Amide Coupling
The direct coupling of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be activated. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[8][9] The hydrochloride salt of the aminothiophene will likely require the presence of a base to deprotonate the carboxylic acid and neutralize the HCl, allowing for efficient activation and coupling.
Caption: Amide Coupling Workflow.
Detailed Protocol: General Amide Coupling
This protocol provides a general method for the coupling of a carboxylic acid with an amine using EDC and HOBt, which can be adapted for this compound.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (2.2 equivalents).
-
Add HOBt (1.2 equivalents) to the mixture and stir until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data for a Representative Amide Coupling
| Carboxylic Acid | Amine | Coupling Reagents | Base | Solvent | Yield (%) |
| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC, HOBt (cat.), DMAP | DIPEA | Acetonitrile | 72 |
(Data adapted from a study on amide coupling with electron-deficient amines, demonstrating the effectiveness of this reagent combination).[8]
Characterization of this compound
Accurate characterization of the starting material is crucial for successful synthesis. The following data provides expected spectroscopic features.
Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching absorption from 2500 to 3300 cm⁻¹ and a strong C=O stretching absorption between 1710 and 1760 cm⁻¹.[10][11] For the hydrochloride salt, the N-H stretching of the ammonium salt will also be present, typically in the 2800-3200 cm⁻¹ region, often appearing as broad bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The acidic proton of the carboxylic acid typically appears as a broad singlet far downfield, around 10-13 ppm. The thiophene ring protons will appear in the aromatic region (typically 6.5-8.0 ppm). The protons of the ammonium group may be broad and their chemical shift can be concentration-dependent.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.[10] The carbons of the thiophene ring will appear in the aromatic region (approximately 110-150 ppm).
Conclusion
This compound is a robust and versatile building block with significant advantages in terms of stability and handling. Its utility in the synthesis of medicinally relevant scaffolds, such as thieno[2,3-d]pyrimidines and a wide array of amide derivatives, makes it an indispensable tool for researchers in drug discovery and materials science. The protocols and insights provided in this guide are intended to facilitate the effective use of this valuable synthetic intermediate.
References
- Al-Said, M. S., Ghorab, M. M., & Al-qasoumi, S. I. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3932–3948.
- Mayrhofer, A., & Mayr, H. (2015). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. University of Munich.
- Elmongy, E. I., Attallah, N. G., El-Gohary, N. S., & Al-Agamy, M. H. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(25), 7731.
- Hu, Y., Zheng, A., Li, G., Dong, M., Ye, F., Sun, F., Liu, Z., & Li, W. (2014). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 19(11), 17896-17910.
- Priya, P. S., & Kumar, A. (2025). A Comprehensive Review on Synthetic Strategies and Pharmacological Significance of Thieno[2,3-d]pyrimidine Derivatives. World Journal of Pharmaceutical Research, 14(15).
- Mamardashvili, N. Z., & Kurtikyan, T. S. (2016). Thieno(2,3-d)Pyrimidine-4-Ones. Part 5.# Hydrogen Chloride Promoted Synthesis of 2-Substituted-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidine-4-ones. Semantic Scholar.
- Wetzel, A., Marchais-Oberwinkler, S., Perspicace, E., Kruchten, P., & Hartmann, R. W. (2012). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PLoS ONE, 7(11), e49339.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Habib, N. S., Soliman, R., & Ashour, F. A. (2022). Thienopyrimidine. MDPI Encyclopedia.
- Bruker. (n.d.). 1H and 13C NMR Spectra. The Royal Society of Chemistry.
- Vankawala, P. J., & Isom, G. E. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(4), 641-644.
- Li, C., et al. (2020). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.
-
Al-Said, M. S. (2012). 1,3-Bis(5,6,7,8-tetrahydrobenzo[5][6]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2012(4), M775.
- Lee, Y. J., & Kim, J. H. (2004). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester. Bulletin of the Korean Chemical Society, 25(7), 1055-1058.
- Larsson, E., et al. (2017). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Journal of Organic Chemistry, 82(15), 8195-8201.
- BenchChem. (2025). A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base. BenchChem.
- BenchChem. (2025).
- Reich, H. J. (2021). 13C NMR Chemical Shifts.
- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
- The Organic Chemistry Tutor. (2024, March 14).
- Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.
-
Thoreauchem. (n.d.). This compound. Retrieved from [Link]
- Sigma-Aldrich. (n.d.).
- Murov, S. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- IUPAC-NIST Solubility Data Series. (n.d.).
- ChemicalBook. (2025). 3-amino-tetrahydro-thiophene-3-carboxylic acid.
- SpectraBase. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
- BenchChem. (2025). A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base. BenchChem.
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The Versatile Scaffold: Application Notes and Protocols for 5-Aminothiophene-3-carboxylic Acid Hydrochloride in Drug Discovery
In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be systematically modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. Among these, the 2-aminothiophene-3-carboxylic acid core stands out for its remarkable versatility and has been integral to the development of numerous therapeutic candidates.[1][2] This guide provides an in-depth exploration of the application of its hydrochloride salt, 5-Aminothiophene-3-carboxylic acid hydrochloride, a stable and accessible starting material for the synthesis of potent and selective modulators of critical disease pathways.
As a bioisostere for the phenyl group, the thiophene ring offers unique physicochemical properties that can enhance drug-receptor interactions and modulate pharmacokinetic profiles.[1] This document will delve into the causality behind experimental choices, provide validated protocols for synthesis and biological evaluation, and present data-driven insights for researchers, scientists, and drug development professionals.
The Strategic Advantage of this compound
This compound serves as a key building block in medicinal chemistry. The hydrochloride salt form offers enhanced stability and improved handling characteristics compared to the free base, which can be prone to oxidation. The presence of three key functional groups—the aromatic amine, the carboxylic acid, and the thiophene ring itself—provides a rich platform for chemical diversification.
-
The Amino Group (C5): Acts as a crucial nucleophile or a hydrogen bond donor. It is frequently acylated or used in condensation reactions to introduce diverse side chains that can probe the pockets of target proteins.
-
The Carboxylic Acid Group (C3): This group is pivotal for forming amide bonds, a common linkage in many drug molecules. The conversion of the carboxylic acid to a carboxamide is often critical for biological activity, as seen in numerous kinase inhibitors where the amide provides key hydrogen bonding interactions within the ATP-binding site.[3][4]
-
The Thiophene Ring: The sulfur-containing heterocycle is not merely a passive scaffold. Its electronic properties influence the reactivity of the appended functional groups, and it can engage in various non-covalent interactions with protein targets, including pi-stacking and hydrophobic interactions.
Core Applications in Drug Discovery
The 5-aminothiophene-3-carboxylic acid scaffold has been successfully employed to generate inhibitors for several important drug target classes.
Kinase Inhibitors
Dysregulation of protein kinase activity is a hallmark of cancer and inflammatory diseases.[4] The 2-aminothiophene-3-carboxamide framework has proven to be a highly effective scaffold for developing potent and selective kinase inhibitors.[4]
-
VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth.[4] Derivatives of 5-aminothiophene-3-carboxylic acid have been developed as potent VEGFR-2 inhibitors. The general structure-activity relationship (SAR) suggests that specific substitutions on the C5-amino and C3-carboxamide groups are crucial for potent inhibition.[5][6]
-
EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose mutation or overexpression drives several cancers.[4] The thiophene scaffold has been utilized to create EGFR inhibitors, with some derivatives showing activity against drug-resistant mutants.[7][8]
-
JNK Inhibitors: c-Jun N-terminal Kinases (JNKs) are stress-activated protein kinases implicated in apoptosis, inflammation, and neurodegenerative diseases.[3][4] Intriguingly, some 2-aminothiophene-3-carboxamide derivatives have been shown to act as dual inhibitors, targeting both the ATP-binding site and the substrate docking site of JNK.[3]
Below is a diagram illustrating the general principle of kinase inhibition by aminothiophene-derived compounds.
Caption: Competitive Inhibition of a Kinase by an Aminothiophene Derivative.
Cytostatic and Anticancer Agents
Beyond specific kinase inhibition, derivatives of 5-aminothiophene-3-carboxylic acid have demonstrated broad cytostatic activity against various cancer cell lines. Some ester derivatives have shown unusual selectivity for certain tumor cell types, inducing apoptosis and causing cell cycle arrest, typically in the G1 phase.[7]
Antimicrobial and Anti-inflammatory Agents
The structural versatility of the thiophene scaffold extends to the development of antimicrobial and anti-inflammatory agents.[9][10] The presence of carboxylic acids, esters, amines, and amides, often in combination with other heterocyclic rings, has been shown to be important for these activities, frequently through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[10]
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for key experimental choices.
General Protocol for Amide Coupling with this compound
This protocol describes a general method for synthesizing 2-aminothiophene-3-carboxamides, a crucial step in developing many of the aforementioned inhibitors. The use of the hydrochloride salt necessitates the addition of a base to liberate the free amine for the coupling reaction.
Rationale: The direct condensation of a carboxylic acid and an amine is generally inefficient due to acid-base neutralization. Therefore, the carboxylic acid must be activated. Peptide coupling reagents like HATU form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.[11][12] An organic base (e.g., DIPEA or triethylamine) is required for two reasons: to neutralize the hydrochloride salt of the starting material and to facilitate the coupling reaction.[11]
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Add the desired amine (1.1 equivalents) to the flask.
-
Dissolve the mixture in anhydrous DMF or DCM (approximately 0.1 M concentration).
-
Add DIPEA or TEA (3.0 equivalents) to the solution and stir for 10 minutes at room temperature. This step is crucial to deprotonate the hydrochloride salt and the carboxylic acid.
-
In a separate flask, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF or DCM.
-
Slowly add the HATU solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.
Caption: Workflow for HATU-mediated Amide Coupling.
Cell Viability (MTT) Assay
This assay is a fundamental tool for assessing the cytotoxic potential of newly synthesized compounds. It measures the metabolic activity of cells, which is an indicator of cell viability.[13]
Procedure:
-
Cell Plating: Seed cancer cells (e.g., HepG-2, HCT-116) in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium.[13]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the desired concentrations to the wells and incubate for 48 hours.[13] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
In Vitro Kinase Assay (Example: VEGFR-2)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).
-
Inhibitor Addition: Add the test compounds at various concentrations to the designated wells.
-
Enzyme Addition: Add the purified VEGFR-2 enzyme to all wells except for the negative control.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the remaining ATP. A lower signal for phosphorylated substrate or a higher signal for remaining ATP indicates greater inhibition.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation
The following tables summarize representative data for the biological activity of derivatives of the 5-aminothiophene-3-carboxylic acid scaffold.
Table 1: Cytotoxicity of 2-Aminothiophene Derivatives against Human Cancer Cell Lines [13]
| Compound | R Group | HepG-2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| 4 | Phenyl | 10.1 ± 0.9 | 12.5 ± 1.1 |
| 5 | 4-Chlorophenyl | 2.3 ± 0.2 | 4.1 ± 0.3 |
| 6 | 4-Fluorophenyl | 7.9 ± 0.6 | 9.3 ± 0.8 |
| 7 | 4-Methylphenyl | 6.2 ± 0.5 | 8.8 ± 0.7 |
| 10 | 2-Chlorophenyl | 3.9 ± 0.3 | 5.6 ± 0.4 |
| Sorafenib | Reference Drug | - | - |
| Data collated from a study by Abd Elhameid et al., showcasing the cytotoxic potential of a series of 5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamides. |
Table 2: JNK1 Inhibitory Activity of Thiophene-3-carboxamide Derivatives [3][4]
| Compound | Modification on Thiophene Scaffold | JNK1 IC₅₀ (µM) |
| 1 | 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido) | 26.0 |
| 3 | Phenyl ring instead of thiophene | > 100 |
| 5a | 3-carboxylic acid instead of 3-carboxamide | > 100 |
| 5b | 3-carboxylate instead of 3-carboxamide | > 100 |
| 26 | 2-chloro substitution on the benzene ring | 1.4 |
| 27 | 3-chloro substitution on the benzene ring | 2.6 |
| This data highlights the critical importance of the thiophene ring and the 3-carboxamide group for JNK1 inhibitory activity. |
Conclusion and Future Perspectives
This compound is a validated and highly valuable starting material in drug discovery. Its utility in constructing libraries of kinase inhibitors, anticancer agents, and antimicrobial compounds is well-documented. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this versatile scaffold further. Future efforts in this area will likely focus on developing derivatives with improved selectivity, novel mechanisms of action, and enhanced pharmacokinetic properties to address unmet medical needs. The continued exploration of multicomponent reactions involving this scaffold also holds promise for the rapid discovery of new and complex bioactive molecules.[14]
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Synthesis of novel heterocyclic compounds from 5-Aminothiophene-3-carboxylic acid hydrochloride
An In-depth Technical Guide to the Synthesis of Novel Heterocyclic Compounds from 5-Aminothiophene-3-carboxylic Acid Hydrochloride
Introduction: The Versatility of a Thiophene Scaffold
5-Aminothiophene-3-carboxylic acid and its hydrochloride salt are invaluable starting materials in the realm of medicinal chemistry and drug development.[1] The thiophene core, an isostere of the benzene ring, offers a unique combination of aromaticity and lipophilicity, while the strategically positioned amino and carboxylic acid groups provide reactive handles for a multitude of chemical transformations. This dual functionality makes it an exceptional scaffold for the construction of diverse, fused heterocyclic systems. These resulting compounds, particularly thieno[3,2-d]pyrimidines, are of significant interest due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]
This guide, intended for researchers, scientists, and professionals in drug development, provides a detailed exploration of the synthetic pathways originating from this compound. We will delve into the mechanistic underpinnings of these reactions, present validated, step-by-step protocols, and offer insights into the experimental choices that govern the success of these syntheses.
Core Synthetic Strategies: Building Complexity from a Simple Core
The inherent reactivity of the ortho-amino carboxylic acid system on the thiophene ring allows for a variety of cyclization strategies, primarily through reactions with reagents that can engage both the nucleophilic amine and the electrophilic carboxylic acid (or its activated form).
Strategy 1: Synthesis of Thieno[3,2-d]pyrimidin-4-ones
One of the most common and pharmacologically relevant applications of 5-aminothiophene-3-carboxylic acid is the synthesis of the thieno[3,2-d]pyrimidine scaffold.[2][5] This is typically achieved through a cyclocondensation reaction with a one-carbon synthon, which forms the C2 position of the pyrimidine ring.
Causality of Experimental Choices:
-
One-Carbon Source: Reagents like formic acid or formamide are ideal as they provide the single carbon atom required to bridge the amino and carboxylic acid functionalities.[5] Formamide, in particular, can also serve as the reaction solvent at high temperatures.
-
Reaction Conditions: Heating is necessary to drive the dehydration and cyclization process. Microwave irradiation has also been employed to accelerate this transformation, often leading to cleaner reactions and higher yields in shorter time frames.[6]
Experimental Workflow Diagram:
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Introduction: Accelerating Discovery with Microwave Chemistry
An Application Guide to the Rapid Synthesis of 2-Aminothiophene Derivatives via Microwave-Assisted Gewald Reaction
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] This privileged structure is a critical building block for drug discovery and development professionals.[4][5] The most classic and versatile method for constructing this heterocyclic system is the Gewald reaction, a multicomponent condensation first reported in 1961.[6][7]
Traditionally, Gewald syntheses are performed under conventional heating, often requiring long reaction times, high temperatures, and laborious purification procedures.[6] In the fast-paced environment of drug development, such time-consuming steps can create significant bottlenecks. This is where Microwave-Assisted Organic Synthesis (MAOS) emerges as a transformative technology. By utilizing microwave irradiation, we can drive chemical reactions at dramatically accelerated rates, often reducing reaction times from hours to mere minutes.[8][9] This efficiency stems from the unique mechanism of microwave heating, which involves direct and uniform energy transfer to polar molecules within the reaction mixture, a stark contrast to the slow, inefficient heat transfer of a conventional oil bath.[10][11][12]
This application note provides a comprehensive guide to the microwave-assisted synthesis of 2-aminothiophene derivatives. We will delve into the mechanistic underpinnings of the Gewald reaction, provide a field-proven, step-by-step protocol, and offer insights into optimizing this powerful synthetic tool. Our goal is to equip researchers with a reliable and rapid method to generate diverse libraries of 2-aminothiophenes, thereby accelerating the pace of discovery.
The Gewald Reaction: A Mechanistic Overview
The Gewald reaction is a one-pot synthesis that brilliantly combines three components—a ketone or aldehyde, an α-cyanoester or other active methylene nitrile, and elemental sulfur—in the presence of a base to form a polysubstituted 2-aminothiophene.[13][14] The elegance of this reaction lies in its convergence and atom economy.
Recent computational studies have provided significant insight into the reaction pathway.[15][16][17] The process is understood to proceed through the following key stages:
-
Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile. This step forms a crucial α,β-unsaturated nitrile intermediate, also known as a vinylidene cyanide derivative.[13][15]
-
Sulfur Addition (Thiolation): The α,β-unsaturated intermediate is then attacked by a sulfur nucleophile. This species is generated from elemental sulfur (typically S₈) with the help of the base and the enolate of the nitrile. This forms a thiolate intermediate.[13][16]
-
Intramolecular Cyclization & Aromatization: The key ring-forming step involves an intramolecular nucleophilic attack of the thiolate anion onto the nitrile group. The resulting cyclic intermediate rapidly undergoes tautomerization to yield the stable, aromatic 2-aminothiophene product. This final aromatization step is the primary thermodynamic driving force for the entire reaction sequence.[15][16]
The use of microwave energy does not alter this fundamental mechanism but drastically enhances the rate of each step by efficiently supplying the necessary activation energy.
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Green Chemistry in Action: Advanced Protocols for the Synthesis of Aminothiophenes
Introduction: The Imperative for Greener Aminothiophene Synthesis
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antiviral, anti-inflammatory, and anticancer agents, as well as functional organic materials.[1][2] The classical approach to synthesizing these valuable heterocycles, the Gewald reaction, while powerful, often relies on volatile organic solvents, hazardous catalysts, and lengthy reaction times at high temperatures.[3] As the principles of green chemistry become increasingly integrated into modern synthetic design, the development of sustainable methodologies for 2-aminothiophene synthesis is not merely an academic exercise but a critical necessity for environmentally responsible drug development and industrial production.[1][2][4]
This comprehensive guide presents a curated selection of field-proven, green chemistry-focused protocols for the synthesis of polysubstituted 2-aminothiophenes. We move beyond simple procedural lists to provide a deeper understanding of the causality behind experimental choices, empowering researchers to not only replicate these methods but also to innovate further. The protocols detailed herein emphasize the use of alternative energy sources like microwave and ultrasound, environmentally benign solvents, and catalyst-free or recyclable catalytic systems, aligning with the core tenets of sustainable chemical synthesis.[1][5]
Logical Framework for Green Aminothiophene Synthesis
The following diagram illustrates the interconnected strategies employed in the green synthesis of 2-aminothiophenes, primarily focusing on variations of the multicomponent Gewald reaction.
Caption: Logical workflow for green aminothiophene synthesis.
Application Note 1: Microwave-Assisted Gewald Synthesis
Principle and Advantages
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to efficiently absorb microwave energy and convert it into thermal energy. This rapid, localized heating dramatically accelerates reaction rates, often leading to higher yields, improved product purity, and a significant reduction in reaction time compared to conventional heating methods.[3][6][7] For the Gewald reaction, this means that syntheses that traditionally take hours can often be completed in minutes.[8][9]
Causality: The efficiency of microwave heating stems from its direct interaction with the polar reactants and solvent molecules, leading to a rapid increase in internal temperature. This avoids the slow process of conventional thermal conduction and can overcome kinetic barriers more effectively, often minimizing the formation of side products that can occur during prolonged heating.[6]
Comparative Data: Conventional vs. Microwave Heating
| Substrate (Aldehyde) | Method | Reaction Time | Yield (%) | Reference |
| 4-Methoxy-phenylacetaldehyde | Conventional | 4 hours | 80% | [9] |
| 4-Methoxy-phenylacetaldehyde | Microwave | 20 minutes | 99% | [9] |
| Phenylacetaldehyde | Conventional | 4 hours | ~75% (Implied) | [7] |
| Phenylacetaldehyde | Microwave | 20 minutes | 95% | [7] |
Detailed Protocol: Microwave-Assisted Synthesis of 2-Amino-5-arylthiophenes
This protocol is adapted from the work of Revelant, Hesse, and Kirsch (2011).[7][9]
Materials:
-
Arylacetaldehyde (1.0 mmol)
-
Ethyl cyanoacetate or Malononitrile (1.1 mmol)
-
Elemental sulfur (1.2 mmol)
-
Morpholine (2.0 mmol)
-
Ethanol (3-5 mL)
-
Microwave reactor vials
Procedure:
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add the arylacetaldehyde (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.2 mmol), and ethanol (3 mL).
-
Add morpholine (2.0 mmol) to the suspension.
-
Seal the vial and place it in the cavity of a dedicated microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 70°C for 20 minutes with stirring.
-
After irradiation, cool the vial to room temperature using compressed air.
-
The product often crystallizes directly from the reaction mixture upon cooling. If not, pour the mixture into cold water and stir to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. Further purification is typically not necessary.[7][9]
Self-Validation: The success of the reaction is immediately evident by the formation of a crystalline precipitate. The purity can be rapidly checked by melting point determination and thin-layer chromatography (TLC). The high yields and purity obtained generally obviate the need for chromatographic purification, a key green advantage.[7]
Application Note 2: Ultrasound-Promoted Synthesis in Green Solvents
Principle and Advantages
Ultrasound irradiation promotes chemical reactions through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid.[10] This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer.[10][11] When applied to the Gewald synthesis, sonication can facilitate the reaction under milder conditions (often at room temperature) and in environmentally benign solvents like water or polyethylene glycol (PEG).[1][12]
Causality: The intense energy from bubble collapse creates micro-environments that accelerate the reaction rate without raising the bulk temperature of the reaction mixture significantly. This is particularly advantageous for thermally sensitive substrates. The use of green solvents like water or PEG-600 further enhances the sustainability profile of the synthesis.[1][5]
Detailed Protocol: Ultrasound-Assisted Synthesis in Aqueous Media
This protocol is based on the findings of Liang et al. (2013), who developed a catalyst-free approach in water.[1][13]
Materials:
-
Ketone (e.g., cyclohexanone) (10 mmol)
-
Malononitrile (10 mmol)
-
Elemental sulfur (12 mmol)
-
Sodium polysulfide (Na₂Sₓ) solution (prepared by heating sulfur and sodium sulfide in water) or use of a base like diethylamine in a water/ethanol mixture.[11][13]
-
Water (20 mL)
-
Ultrasonic cleaning bath (e.g., 40 kHz, 300 W)
Procedure:
-
In a flask, suspend the ketone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol) in water (20 mL).
-
If using the sodium polysulfide method, add the pre-prepared aqueous solution. Alternatively, for a base-promoted reaction, a mixture of triethylamine and water can be used.[1]
-
Place the flask in the ultrasonic bath, ensuring the water level in the bath is higher than the reaction mixture level.
-
Irradiate with ultrasound at a controlled temperature (e.g., 70°C for the polysulfide method, or room temperature for base-promoted methods) for 0.5 to 1 hour.[1][13]
-
Monitor the reaction progress by TLC.
-
Upon completion, the product typically precipitates from the aqueous medium.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene.[1]
Trustworthiness: This method's reliability stems from its operational simplicity and the use of water as a solvent, which facilitates an easy, non-extractive work-up. The spontaneous precipitation of the product from the reaction mixture is a strong indicator of successful conversion.[11]
Application Note 3: Catalyst-Free Synthesis in Water
Principle and Advantages
Eliminating the catalyst is a primary goal in green chemistry as it simplifies purification, reduces waste, and avoids the use of potentially toxic or expensive metals. Several methodologies have been developed for the catalyst-free synthesis of 2-aminothiophenes, often leveraging the unique properties of green solvents like water to promote the reaction.[14]
Causality: In some systems, the reactants themselves or intermediates can act as promoters. For instance, the synthesis from 4-thiazolidinone derivatives in water proceeds without an external catalyst, likely driven by the inherent reactivity of the starting materials under thermal conditions in an aqueous environment.[14] This approach offers significant advantages in terms of process simplification and waste minimization.
Workflow for Catalyst-Free Synthesis from 4-Thiazolidinones
This conceptual workflow is derived from the work of Zeng et al. (2016).[14]
Caption: Catalyst-free synthesis workflow in water.
Detailed Protocol: Catalyst-Free Synthesis of 2-Aminothiophenes from 4-Thiazolidinones
This protocol is adapted from the methodology described by Zeng and coworkers.[1][14]
Materials:
-
Substituted 4-thiazolidinone derivative (0.5 mmol)
-
Water (2.5 mL)
Procedure:
-
Add the 4-thiazolidinone derivative (0.5 mmol) to water (2.5 mL) in a reaction vial equipped with a stir bar.
-
Seal the vial and heat the mixture at 100°C with vigorous stirring.
-
The reaction time can vary from 30 minutes to 24 hours depending on the substrate. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will typically precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with water and then dry it to obtain the 2-aminothiophene product. Yields are generally high.[14]
Self-Validation: The simplicity of the work-up is a key feature. The formation of a precipitate upon cooling and its analysis via standard techniques (NMR, MS) confirms the identity and purity of the desired product. The absence of a catalyst eliminates a significant source of potential impurities.
Conclusion and Future Outlook
The methodologies presented in this guide demonstrate that the synthesis of 2-aminothiophenes can be achieved in a manner that is efficient, cost-effective, and environmentally responsible. By embracing alternative energy sources, green solvents, and catalyst-free systems, researchers can significantly reduce the environmental footprint of their synthetic activities. The continued development of novel heterogeneous and reusable catalysts, as well as flow chemistry setups for these reactions, will further advance the field of green heterocyclic synthesis. The protocols provided here serve as a robust starting point for any laboratory engaged in the synthesis of these vital chemical entities.
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- 14. Catalyst-free and selective synthesis of 2-aminothiophenes and 2-amino-4,5-dihydrothiophenes from 4-thiazolidinones in water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA11151C [pubs.rsc.org]
The Versatile Scaffold: Leveraging 5-Aminothiophene-3-carboxylic Acid Hydrochloride in the Synthesis of Potent Kinase Inhibitors
Introduction: The Central Role of Kinase Inhibition and the Thiophene Scaffold
Protein kinases are fundamental regulators of a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them premier targets for therapeutic intervention. Small molecule kinase inhibitors have consequently emerged as a cornerstone of modern targeted therapy.[1] Within the expansive chemical space of kinase inhibitors, heterocyclic scaffolds play a pivotal role in orienting functional groups to effectively interact with the ATP-binding site of these enzymes. Among these, the 2-aminothiophene core has proven to be a particularly fruitful starting point for the development of potent and selective kinase inhibitors.[1]
This technical guide focuses on the application of a key building block, 5-Aminothiophene-3-carboxylic acid hydrochloride , in the synthesis of various classes of kinase inhibitors. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its derivatization, and present its application in the creation of inhibitors for clinically relevant kinases such as c-Jun N-terminal Kinase (JNK), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The Strategic Advantage of the 5-Aminothiophene-3-carboxylic Acid Scaffold
The utility of 5-aminothiophene-3-carboxylic acid lies in its inherent structural features. The thiophene ring acts as a bioisostere for the phenyl group, offering similar spatial properties with altered electronic characteristics that can enhance binding affinity and modulate pharmacokinetic properties. The strategically positioned amino and carboxylic acid groups at the 2 and 3 positions (or 5 and 3, depending on numbering conventions) provide convenient handles for synthetic elaboration, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). This versatility enables the construction of libraries of compounds for screening against various kinase targets.
The primary synthetic route to substituted 2-aminothiophenes is the Gewald reaction, a multi-component condensation that provides a straightforward method for assembling the thiophene ring system.[1] This reaction's tolerance for a variety of starting materials allows for the generation of a wide range of aminothiophene derivatives.
Core Synthetic Strategies and Protocols
The hydrochloride salt of 5-aminothiophene-3-carboxylic acid requires a neutralization step prior to many coupling reactions. This is typically achieved by treatment with a suitable base, such as triethylamine or sodium bicarbonate, to liberate the free amine and carboxylate for subsequent reactions.
Protocol 1: General Amide Coupling for Kinase Inhibitor Synthesis
This protocol outlines a general procedure for the amide coupling of 5-Aminothiophene-3-carboxylic acid with a variety of amines to generate a library of potential kinase inhibitors.
Rationale: Amide bond formation is a cornerstone of medicinal chemistry, allowing for the connection of molecular fragments. In the context of kinase inhibitors, the amide bond can act as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase active site. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. A combination of a carbodiimide like EDC with an activating agent such as HOBt is a robust and widely used method.
Experimental Protocol:
-
Neutralization: In a round-bottom flask, suspend this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a base, such as triethylamine (2.2 eq) or N,N-diisopropylethylamine (DIPEA), dropwise at 0 °C and stir for 30 minutes to ensure complete neutralization.
-
Activation: To the neutralized mixture, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.
Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude and purified product to verify the expected molecular weight. 1H and 13C NMR spectroscopy should be used to confirm the structure of the final compound.
Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4-one Core
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, present in several clinically approved drugs. This protocol describes the synthesis of this core from 5-aminothiophene-3-carboxylic acid.
Rationale: The thieno[2,3-d]pyrimidine core is a potent hinge-binding motif. The synthesis involves the cyclization of the aminothiophene with a formamide equivalent, which provides the additional atoms needed to form the pyrimidine ring.
Experimental Protocol:
-
Esterification (if starting with the acid): Convert this compound to its corresponding methyl or ethyl ester via Fischer esterification using methanol or ethanol in the presence of a catalytic amount of sulfuric acid. Neutralize the hydrochloride salt with a base like sodium carbonate before or during the reaction.
-
Cyclization: In a sealed tube, heat the 2-aminothiophene-3-carboxylate ester (1.0 eq) with an excess of formamide or a mixture of formamide and formic acid at 150-180 °C for 4-8 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol or DMF/water to yield the pure thieno[2,3-d]pyrimidin-4-one.
Self-Validation: The formation of the bicyclic product can be confirmed by the disappearance of the ester and amine signals in the 1H NMR spectrum and the appearance of characteristic signals for the pyrimidinone ring. Mass spectrometry will confirm the expected molecular weight.
Application in Targeting Specific Kinases
EGFR and VEGFR-2 Inhibitors
The 2-aminothiophene-3-carboxamide scaffold is a versatile starting point for developing inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2. By appending various aryl or heteroaryl groups to the 2-amino position and modifying the 3-carboxamide, potent and selective inhibitors can be synthesized.
Experimental Workflow for Synthesis and Evaluation of EGFR/VEGFR-2 Inhibitors
Caption: Simplified EGFR signaling pathway and point of inhibition.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile building block for the synthesis of a diverse range of kinase inhibitors. Its strategic functionalization allows for the fine-tuning of inhibitory potency and selectivity. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this scaffold in their own discovery programs. Future work in this area will likely focus on the development of more complex and highly substituted aminothiophene derivatives, including their use in multi-component reactions and the synthesis of covalent and allosteric inhibitors to address the ongoing challenge of kinase inhibitor resistance.
References
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Nagpal, A., & Chauhan, M. (2019). Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Jun NH2-terminal Kinase 1 Inhibitory Activity. Journal of Reports in Pharmaceutical Sciences, 8(1), 115-123. [Link]
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Comelli, N. C., Duchowicz, P. R., & Castro, E. A. (2014). QSAR models for thiophene and imidazopyridine derivatives inhibitors of the Polo-Like Kinase 1. European Journal of Pharmaceutical Sciences, 62, 171-179. [Link]
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Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 16(4), 3020-3031. [Link]
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Merz, K., & Gaillard, P. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Chemistry, 6, 469. [Link]
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El-Gamal, M. I., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. Molecules, 27(23), 8567. [Link]
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Amir, M., Kumar, H., & Khan, S. A. (2006). Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzot[2][3]hieno[2,3-d]pyrimidin-4-ones as analgesic and anti-inflammatory agents. ARKIVOC, 2006(xvi), 149-159. [Link]
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El-Damasy, A. K., et al. (2022). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. RSC Medicinal Chemistry, 13(10), 1255-1269. [Link]
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Prasad, K. C., et al. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 3(4), 1-8. [Link]
-
Vale, C., et al. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 37(11), 2306-2322. [Link]
-
Al-Otaibi, F. M., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Scientific Reports, 14(1), 2165. [Link]
-
Kumar, A., et al. (2022). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 104, 154035. [Link]
-
Zeng, B. B., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link]
-
Sharma, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(2), 133-140. [Link]
-
Tang, J., et al. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Synlett, 37(01), 1-4. [Link]
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Application Notes & Protocols: Development of Antimicrobial Agents Using a 5-Aminothiophene-3-carboxylic Acid Scaffold
Introduction: The Versatility of the 5-Aminothiophene Scaffold in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among the privileged heterocyclic structures in medicinal chemistry, the thiophene ring system has emerged as a cornerstone for the design of a wide array of biologically active compounds.[1][2][3] Specifically, the 2-aminothiophene moiety, and by extension, the 5-aminothiophene-3-carboxylic acid scaffold, represents a particularly fruitful starting point for the synthesis of compounds with significant antibacterial and antifungal properties.[2][4][5][6] This scaffold's utility is rooted in its synthetic accessibility, most notably through the robust and versatile Gewald multicomponent reaction, and the ease with which its core structure can be functionalized to modulate its physicochemical and pharmacological properties.[1][7][8][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 5-aminothiophene-3-carboxylic acid scaffold for the discovery and development of novel antimicrobial agents. We will delve into the synthetic rationale, provide detailed experimental protocols for synthesis and antimicrobial evaluation, and discuss the critical aspects of structure-activity relationship (SAR) studies and preliminary mechanism of action investigations.
Part 1: Synthesis of 5-Aminothiophene-3-carboxylic Acid Derivatives via the Gewald Reaction
The Gewald reaction is a one-pot, multicomponent condensation that provides an efficient and atom-economical route to highly substituted 2-aminothiophenes.[7][9] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[7][9] The choice of reactants allows for the introduction of diverse substituents at positions 3, 4, and 5 of the thiophene ring, making it an ideal tool for generating chemical libraries for antimicrobial screening.[8]
Causality Behind Experimental Choices in the Gewald Reaction:
-
Choice of Carbonyl Compound: The ketone or aldehyde determines the substituents at positions 4 and 5 of the thiophene ring. Cyclic ketones, for instance, lead to tetrahydrobenzothiophene derivatives.[10][11] The reactivity of the carbonyl compound can influence reaction times and yields.
-
Choice of Activated Nitrile: An α-cyanoester, such as ethyl cyanoacetate, is commonly used to provide the C2-amino and C3-carboxylate functionalities. The ester group can be later hydrolyzed to the carboxylic acid or converted to other functional groups to explore SAR.
-
Base Catalyst: A weak organic base, such as morpholine or diethylamine, is typically employed to facilitate the initial Knoevenagel condensation between the carbonyl compound and the activated nitrile.[7]
-
Solvent: Protic solvents like ethanol or methanol are often used as they effectively dissolve the reactants and facilitate the reaction progress.[9]
Experimental Workflow: Gewald Synthesis
Caption: Workflow for the synthesis of 5-aminothiophene-3-carboxylate derivatives via the Gewald reaction.
Protocol 1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate
This protocol describes a representative Gewald synthesis of a 5-aminothiophene-3-carboxylic acid ester derivative.
Materials:
-
Acetophenone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
-
Standard laboratory glassware for reflux reactions
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (100 mL).
-
To this suspension, add morpholine (0.1 mol) dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water with constant stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain the pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Part 2: In Vitro Antimicrobial Susceptibility Testing
Once a library of 5-aminothiophene-3-carboxylic acid derivatives has been synthesized, the next crucial step is to evaluate their antimicrobial activity. Standardized in vitro susceptibility testing methods are employed to determine the minimum inhibitory concentration (MIC) and, in some cases, the minimum bactericidal/fungicidal concentration (MBC/MFC) of the compounds against a panel of clinically relevant microorganisms.[12]
Rationale for Method Selection:
-
Broth Microdilution Method: This is a widely accepted and quantitative method for determining the MIC of an antimicrobial agent.[13] It is suitable for screening a large number of compounds and provides reproducible results.
-
Panel of Microorganisms: The choice of microorganisms should include representative Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus fumigatus).[2][14][15] Including drug-resistant strains is also highly recommended to identify compounds with novel mechanisms of action.[16][17]
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Synthesized 5-aminothiophene-3-carboxylic acid derivatives
-
Standard antimicrobial agents (e.g., Ampicillin, Fluconazole) as positive controls
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial and fungal strains
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and standard drugs in DMSO (e.g., at 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solutions with the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Grow the microbial strains overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30-35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Example-1 | 16 | 32 | 64 |
| Example-2 | 8 | 16 | 32 |
| Example-3 | >128 | >128 | >128 |
| Ampicillin | 0.5 | 8 | NA |
| Fluconazole | NA | NA | 2 |
| Table 1: Example of MIC data for synthesized 5-aminothiophene derivatives. |
Part 3: Structure-Activity Relationship (SAR) Studies
Systematic modification of the 5-aminothiophene-3-carboxylic acid scaffold is essential for optimizing antimicrobial potency and selectivity. SAR studies involve synthesizing and testing a series of analogs to understand how different functional groups at various positions of the thiophene ring influence biological activity.[15][18]
Key Positions for Modification:
-
Position 2 (Amino Group): Acylation, alkylation, or formation of Schiff bases can significantly impact activity.[19]
-
Position 3 (Carboxylic Acid/Ester Group): Conversion to amides, hydrazides, or other bioisosteres can modulate activity and pharmacokinetic properties.
-
Positions 4 and 5: Variation of the substituents at these positions, often derived from the starting ketone in the Gewald synthesis, is crucial for tuning the lipophilicity and steric properties of the molecule.[20]
Logical Relationship: SAR Analysis
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- 17. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Strategies to improve the yield of 5-Aminothiophene-3-carboxylic acid hydrochloride synthesis
Welcome to the technical support center for the synthesis of 5-aminothiophene-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to make informed decisions in your laboratory work.
I. Synthesis Overview & Workflow
The most common and reliable route to this compound involves a three-stage process, beginning with the versatile Gewald reaction to construct the core aminothiophene scaffold. This is followed by the hydrolysis of the resulting ester and concludes with the formation of the hydrochloride salt. Each stage presents unique challenges and opportunities for optimization.
Caption: Overall workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Stage 1: Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful, one-pot, multi-component reaction for synthesizing substituted 2-aminothiophenes.[1][2] However, its success is highly dependent on carefully controlled reaction conditions.
Q1: My Gewald reaction has a very low yield or has failed completely. What are the likely causes and how can I fix this?
A1: Low or no yield in a Gewald reaction can often be traced back to a few critical parameters. Here’s a systematic approach to troubleshooting:
-
Inefficient Knoevenagel Condensation: The initial step is a Knoevenagel condensation between the carbonyl compound and the α-cyanoester.[3] If this step is slow or fails, the entire reaction will not proceed.
-
Base Selection: The choice of base is crucial. While morpholine is commonly used, for less reactive ketones, a stronger base like piperidine or triethylamine might be necessary. It's advisable to screen a few bases to find the optimal one for your specific substrates.[3]
-
Water Removal: The condensation produces water, which can inhibit the reaction. While not always necessary, for particularly stubborn reactions, using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[3]
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be activated to participate in the reaction.
-
Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally preferred as they enhance the solubility and reactivity of sulfur.[3][4]
-
Temperature Control: Gently heating the reaction mixture, typically to 40-60°C, can improve sulfur's reactivity. However, be cautious, as excessive heat can lead to the formation of tarry byproducts and polymerization.[3]
-
-
Incorrect Stoichiometry or Reagent Purity:
-
Purity: Ensure all your starting materials are pure and dry. Impurities can interfere with the reaction.
-
Accurate Measurements: Precisely measure all reagents as per the protocol. An excess or deficit of any reactant can throw off the reaction equilibrium.
-
-
Steric Hindrance: If you are using a sterically hindered ketone, the standard one-pot procedure may not be efficient.
-
Two-Step Procedure: A more effective approach for sterically hindered substrates is to first perform the Knoevenagel condensation and isolate the resulting α,β-unsaturated nitrile. This intermediate can then be reacted with sulfur and a base in a separate step.[3]
-
Q2: My reaction mixture has turned dark brown or black and is tarry. What happened and can I salvage my product?
A2: A dark, tarry reaction mixture is a common issue in the Gewald synthesis and usually indicates the formation of complex polysulfides and polymerization of starting materials or intermediates.[3]
-
Cause: This is often a result of excessively high reaction temperatures.
-
Solution:
-
Temperature Control: Carefully control the reaction temperature. For many Gewald reactions, a gentle warming to 40-60°C is sufficient.
-
Purification: While the appearance is concerning, the desired product may still be present. After the reaction, you will need to perform a thorough work-up and purification, likely involving column chromatography, to isolate the product from the colored impurities.
-
Q3: I am seeing a significant amount of a byproduct that I suspect is a dimer of my α,β-unsaturated nitrile intermediate. How can I minimize its formation?
A3: Dimerization of the Knoevenagel intermediate is a known side reaction.
-
Mitigation Strategies:
-
Temperature Optimization: The rate of dimerization is highly sensitive to temperature. A systematic screening of the reaction temperature can help you find a sweet spot where the rate of the desired cyclization is favored over dimerization.
-
Rate of Addition: Slowly adding the base to the reaction mixture can help to keep the concentration of the reactive intermediate low at any given time, thus minimizing self-condensation.
-
Stage 2: Ester Hydrolysis
The hydrolysis of the ethyl or methyl ester to the carboxylic acid is a critical step. While seemingly straightforward, it can be a source of yield loss if not performed carefully.
Q1: My ester hydrolysis is not going to completion, or I am getting a low yield of the carboxylic acid. What can I do?
A1: Incomplete hydrolysis or low yields can be due to several factors.
-
Insufficient Base or Reaction Time:
-
Stoichiometry: Ensure you are using a sufficient excess of the base (e.g., 2-3 equivalents of NaOH or KOH).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the starting ester has been consumed. Hydrolysis can take anywhere from 2 to 6 hours at reflux.[5]
-
-
Choice of Solvent:
-
A mixture of an alcohol (like ethanol) and water is typically used to ensure the solubility of both the ester and the hydroxide base.[5]
-
-
Work-up Procedure:
-
Washing: After hydrolysis, it is crucial to wash the aqueous solution of the carboxylate salt with an organic solvent (like ethyl acetate) to remove any unreacted starting material before acidification.[5]
-
Acidification: Slowly add a strong acid (e.g., HCl) to the aqueous solution to precipitate the carboxylic acid. Cooling the solution during acidification can help to maximize precipitation.
-
Q2: Are there any common side reactions during the hydrolysis of aminothiophene esters?
A2: While generally a clean reaction, the presence of the amino group can sometimes lead to side reactions, although these are less common under standard basic hydrolysis conditions. The main concern is ensuring complete hydrolysis without degrading the thiophene ring, which is generally stable under these conditions.[6]
Stage 3: Hydrochloride Salt Formation and Purification
The final step is the formation of the hydrochloride salt, which is often done to improve the stability and handling of the final compound.
Q1: I am having trouble crystallizing the hydrochloride salt of my 5-aminothiophene-3-carboxylic acid. What are some strategies to induce crystallization?
A1: Difficulty in crystallization is a common challenge. Here are some techniques to try:
-
Solvent Selection: The choice of solvent is critical for successful crystallization.
-
2-Propanol: This is often a good choice for crystallizing hydrochloride salts, as the salt is typically less soluble in it than in more polar solvents like ethanol or methanol.[7]
-
Anti-Solvent Addition: If the salt is too soluble in your chosen solvent, you can try adding an anti-solvent (a solvent in which the salt is insoluble, like diethyl ether or hexane) dropwise to the solution until it becomes turbid, and then allow it to stand.
-
-
Seeding: If you have a small amount of the crystalline product from a previous batch, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.
-
Concentration: Carefully evaporating the solvent to create a more concentrated solution can also promote crystallization.
Q2: How do I purify the final hydrochloride salt and remove any excess HCl?
A2: Proper purification is essential to obtain a high-quality final product.
-
Recrystallization: This is the most effective method for purifying the hydrochloride salt. The general procedure is to dissolve the crude salt in a minimum amount of a hot solvent (or solvent mixture) in which it is soluble, and then allow it to cool slowly to form pure crystals, leaving impurities in the mother liquor.[8]
-
Washing: After filtering the crystals, wash them with a small amount of a cold solvent in which the salt is sparingly soluble to remove any residual mother liquor and surface impurities.[7]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Removing Excess HCl: If you used an excess of HCl to form the salt, this can often be removed during the recrystallization and drying process. Washing the filtered crystals with a solvent like cold 2-propanol or diethyl ether can also help to remove excess HCl.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of morpholine in the Gewald reaction?
A1: Morpholine, a secondary amine, acts as a basic catalyst in the Gewald reaction. Its primary role is to facilitate the initial Knoevenagel condensation between the carbonyl compound and the α-cyanoester.[3] In some proposed mechanisms, it may also play a role in activating the elemental sulfur.
Q2: Can I use other bases instead of morpholine?
A2: Yes, other secondary or tertiary amines such as piperidine or triethylamine are also commonly used as catalysts in the Gewald reaction.[3] The choice of base can influence the reaction rate and yield, and may need to be optimized for different substrates.
Q3: Is it possible to synthesize 5-aminothiophene-3-carboxylic acid directly without going through an ester intermediate?
A3: While the Gewald reaction is most commonly performed with α-cyanoesters, leading to an ester product, it is also possible to use cyanoacetic acid. However, this can sometimes lead to lower yields and more complex purification due to the presence of the free carboxylic acid group during the reaction. The ester route followed by hydrolysis is generally more reliable.
Q4: What are the key safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specific to this synthesis:
-
Hydrogen Sulfide: The Gewald reaction can sometimes produce small amounts of hydrogen sulfide, which is a toxic gas. It is essential to perform the reaction in a well-ventilated fume hood.
-
Reagents: Handle all chemicals, including organic solvents, bases, and acids, with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Hydrolysis and Acidification: The hydrolysis with strong bases and subsequent acidification are exothermic. Ensure proper cooling and slow addition of reagents to control the reaction temperature.
Q5: How should I store the final this compound product?
A5: Thiophene derivatives can be susceptible to degradation over time, especially when exposed to light and air.[9] The hydrochloride salt is generally more stable than the free base. It is recommended to store the final product in a tightly sealed, amber-colored vial in a cool, dark, and dry place. For long-term storage, refrigeration and storage under an inert atmosphere (e.g., nitrogen or argon) are advisable.[9][10]
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate
This protocol is a representative example of the Gewald reaction.
Materials:
-
Propionaldehyde
-
Ethyl cyanoacetate
-
Sulfur powder
-
Triethylamine
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a three-necked flask containing DMF (100 mL), add ethyl cyanoacetate (0.5 mol), sulfur powder (0.5 mol), and triethylamine (0.5 mol). Stir the mixture until all solids are dissolved.
-
Slowly add a solution of propionaldehyde (0.55 mol) in a small amount of an appropriate solvent. The reaction is exothermic, and the temperature will naturally rise. Maintain the temperature at approximately 60°C with continuous stirring.
-
Monitor the reaction by TLC. Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Combine the organic layers, wash sequentially with water and saturated brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure ethyl 2-amino-5-methylthiophene-3-carboxylate.[11]
Protocol 2: Hydrolysis of Ethyl 5-Aminothiophene-3-carboxylate
Materials:
-
Ethyl 5-aminothiophene-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl 5-aminothiophene-3-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and slowly acidify with hydrochloric acid to precipitate the 5-aminothiophene-3-carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.[5]
Protocol 3: Formation and Purification of this compound
Materials:
-
5-Aminothiophene-3-carboxylic acid
-
2-Propanol
-
Hydrochloric acid (e.g., concentrated HCl or HCl gas in a suitable solvent)
-
Diethyl ether (optional, as an anti-solvent)
Procedure:
-
Suspend the crude 5-aminothiophene-3-carboxylic acid in a suitable solvent like 2-propanol.
-
Slowly add a stoichiometric amount of hydrochloric acid while stirring. The salt may precipitate directly. If not, proceed to the next step.
-
If the salt remains in solution, you can induce precipitation by either concentrating the solution, adding an anti-solvent like diethyl ether, or by cooling the solution.
-
For purification, the crude hydrochloride salt can be recrystallized from a suitable solvent system, such as 2-propanol/diethyl ether. Dissolve the salt in a minimum amount of hot 2-propanol and then add diethyl ether until the solution becomes slightly turbid. Allow the solution to cool slowly to form crystals.
-
Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[7]
V. References
-
BenchChem Technical Support Team. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. BenchChem.
-
BenchChem Technical Support Team. (2025). Troubleshooting low yields in domino reactions for thiophene synthesis. BenchChem.
-
BenchChem Technical Support Team. (2025). Preventing degradation of Thiophene-2-amidoxime during storage. BenchChem.
-
BenchChem Technical Support Team. (2025). Long-term storage and stability issues with 3-Acetylthiophene. BenchChem.
-
Yadav, J. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ACS Omega.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Various Authors. (2017). Purification of organic hydrochloride salt?. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Synthesis of 5-Aminothiophene-3-carboxylic Acid. BenchChem.
-
An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. (2023). ResearchGate.
-
NighTThawK. (2012, February 11). Purifying OTC Chemicals: Recrystallization [Video]. YouTube.
-
Patel, K. D., & Mehta, A. G. (2017). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences, 7(1), 1-7.
-
Process for preparing thiophene derivatives. (1989). Google Patents.
-
University of Rochester Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
-
Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube.
-
Crystallization of hydrohalides of pharmaceutical compounds. (2012). Google Patents.
-
Fun, H.-K., et al. (2011). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246.
-
Hassner, A., & Stumer, C. (2002). Organic Syntheses Based on Name Reactions. Elsevier.
-
LibreTexts. (2020, February 28). 15.8: Hydrolysis of Esters. Chemistry LibreTexts.
-
LibreTexts. (2022, January 31). 11.9: Hydrolysis of Esters. Chemistry LibreTexts.
Sources
- 1. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 4815-32-1 [amp.chemicalbook.com]
Navigating the Gewald Synthesis: A Technical Guide to Minimizing Side Reactions in Aminothiophene Synthesis
From the desk of a Senior Application Scientist, this guide serves as a technical support resource for researchers, chemists, and drug development professionals engaged in the Gewald synthesis of 2-aminothiophenes. This powerful multicomponent reaction, while elegant, is often plagued by side reactions that can diminish yields and complicate purification. Here, we dissect the common challenges, explain the underlying chemical principles, and provide field-proven troubleshooting strategies to enhance the efficiency and reproducibility of your Gewald syntheses.
Understanding the Gewald Reaction: A Mechanistic Overview
The Gewald reaction is a one-pot synthesis that brings together a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[1][2] The reaction proceeds through a series of steps, beginning with a Knoevenagel condensation, followed by the addition of sulfur, and finally, cyclization and tautomerization to yield the aromatic thiophene ring.[1][2]
A widely accepted mechanism involves the initial base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[1][2] Subsequently, a Michael-type addition of sulfur, followed by an intramolecular cyclization and tautomerization, leads to the final 2-aminothiophene product.[3][4]
Caption: Generalized workflow of the Gewald aminothiophene synthesis.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common experimental issues in a question-and-answer format, providing insights into the likely causes and actionable solutions.
Issue 1: Low or No Yield of the Desired 2-Aminothiophene
Q: My reaction has produced very little or none of the expected product. What are the likely causes and how can I improve the yield?
A: Low yields in the Gewald synthesis can often be traced back to an inefficient initial Knoevenagel condensation or competing side reactions that consume starting materials or key intermediates.
Probable Causes & Solutions:
-
Inefficient Knoevenagel Condensation: The formation of the α,β-unsaturated nitrile is a critical first step. If this equilibrium is unfavorable, the overall reaction will not proceed efficiently.
-
Base Selection: The choice of base is crucial. For simple ketones and aldehydes, secondary amines like morpholine or piperidine are often sufficient.[5] However, for less reactive ketones, a stronger base or a different class of base may be necessary. Consider screening bases to find the optimal catalyst for your specific substrates.
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. While not always necessary, for particularly sluggish reactions, the removal of water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product.
-
-
Dimerization of the α,β-Unsaturated Nitrile: The Knoevenagel intermediate can undergo self-condensation, particularly at elevated temperatures, leading to dimeric byproducts.[6]
-
Temperature Control: Carefully control the reaction temperature. A systematic temperature screen can help identify the optimal range where the rate of the desired reaction is maximized relative to dimerization.[6]
-
Rate of Reagent Addition: Slow, controlled addition of the carbonyl compound or the nitrile can help maintain a low concentration of the intermediate, thus favoring the intramolecular cyclization over intermolecular dimerization.[6]
-
-
Two-Step Procedure: For challenging substrates, a two-step approach is often more effective.[7] First, synthesize and isolate the α,β-unsaturated nitrile from the Knoevenagel condensation. Then, in a separate step, react the purified intermediate with sulfur and a base. This method can significantly improve yields by preventing side reactions of the initial starting materials.[7]
Caption: Troubleshooting workflow for low-yield Gewald reactions.
Issue 2: Formation of a Dark Brown or Tarry Reaction Mixture
Q: My reaction mixture has turned dark brown and is difficult to work with. What is causing this and how can I prevent it?
A: The formation of dark, tarry substances is a common issue in the Gewald synthesis and is typically indicative of polymerization and the formation of complex polysulfides.[6]
Probable Causes & Solutions:
-
Excessively High Reaction Temperatures: Elevated temperatures can promote the polymerization of starting materials, intermediates, or the final product.[6]
-
Temperature Optimization: Maintain the lowest effective temperature for the reaction. A temperature screening study is highly recommended to find the sweet spot that allows for a reasonable reaction rate without inducing significant polymerization.
-
-
Formation of Complex Polysulfides: Elemental sulfur (S₈) can form a variety of polysulfide species in the basic reaction medium.[8] While necessary for the reaction, under certain conditions, these can lead to the formation of colored, insoluble materials.
-
Stoichiometry of Sulfur: Use the correct stoichiometry of sulfur. An excess of sulfur can increase the likelihood of forming higher-order polysulfides.
-
Purity of Starting Materials: Impurities in the starting materials can sometimes catalyze the formation of these undesirable byproducts. Ensure the purity of your ketone/aldehyde, active methylene nitrile, and sulfur.[6]
-
-
Solvent Choice: The solvent can influence the solubility of intermediates and byproducts.
-
Solvent Screening: Experiment with different solvents. Polar aprotic solvents like DMF or DMSO are common, but alcohols like ethanol or methanol are also frequently used.[7] The optimal solvent will depend on the specific substrates.
-
Issue 3: Presence of a Significant Amount of a Thorpe-Ziegler-type Byproduct
Q: I have isolated a significant byproduct that appears to be a six-membered ring, suggesting a Thorpe-Ziegler type reaction. How can I minimize this side reaction?
A: The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles to form a cyclic ketone after hydrolysis.[5][7] In the context of the Gewald synthesis, a competing pathway can exist where the α,β-unsaturated nitrile intermediate undergoes a base-promoted Michael addition with another molecule of the active methylene nitrile, followed by an intramolecular Thorpe cyclization to form a substituted cyclohexadiene derivative.[7]
Probable Causes & Solutions:
-
Reaction Conditions Favoring Intermolecular Reactions: High concentrations of reactants and intermediates can favor the intermolecular Michael addition that initiates the Thorpe-Ziegler pathway.
-
Slow Addition of Reagents: Similar to minimizing dimerization, the slow addition of one of the reactants can help to keep the concentration of the key intermediate low, thereby favoring the desired intramolecular cyclization.
-
Dilution: Running the reaction at a higher dilution can also disfavor intermolecular side reactions.
-
-
Base Strength and Type: The choice of base can influence the relative rates of the desired Gewald cyclization versus the Thorpe-Ziegler pathway.
-
Base Screening: A systematic screening of bases is recommended. While stronger bases might be required for the initial Knoevenagel condensation, they might also promote the undesired Michael addition. A moderately basic catalyst may provide a better selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the Gewald synthesis?
A1: There is no single optimal temperature for all Gewald reactions. It is highly dependent on the reactivity of the substrates. A general starting point is often in the range of 50-70°C.[7] However, for less reactive starting materials, temperatures up to 100°C or even higher may be necessary.[5] It is crucial to perform a temperature optimization study for each new set of substrates to maximize the yield of the desired product while minimizing side reactions like polymerization and dimerization.[6]
Q2: Which base is best for the Gewald synthesis?
A2: The choice of base is critical and substrate-dependent. Commonly used bases include secondary amines such as morpholine, piperidine, and diethylamine.[5] For substrates that are prone to side reactions, a weaker base might be preferable. Conversely, for unreactive ketones, a stronger base may be required to facilitate the initial Knoevenagel condensation. Recently, catalytic systems like piperidinium borate have been shown to be effective.[5]
Q3: Can I use a solvent-free approach for the Gewald reaction?
A3: Yes, solvent-free Gewald reactions have been reported, often utilizing mechanochemistry (ball milling) or thermal conditions.[6] These methods can be more environmentally friendly and in some cases, can be catalytic in the base used.[6]
Q4: How should I purify my 2-aminothiophene product?
A4: Purification strategies will depend on the physical properties of the product and the nature of the impurities.
-
Crystallization/Recrystallization: If the product is a solid, crystallization is often the most effective method for removing small amounts of impurities. A screening of solvents is recommended to find a system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.
-
Column Chromatography: For liquid products or for separating mixtures with similar polarities, column chromatography is a standard technique.[9]
-
Acid-Base Extraction: The amino group on the thiophene ring provides a handle for acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to protonate the amine, moving it into the aqueous layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent. This can be an effective way to remove non-basic impurities.
Experimental Protocols
General One-Pot Procedure for Gewald Synthesis
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the ketone/aldehyde (1.0 equiv), the active methylene nitrile (1.0 equiv), and elemental sulfur (1.0 equiv).
-
Add the chosen solvent (e.g., ethanol, DMF).
-
Add the base (e.g., morpholine, 1.1 equiv).
-
Heat the reaction mixture to the optimized temperature and stir for the required time, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Two-Step Procedure for Gewald Synthesis
Step 1: Synthesis of the α,β-Unsaturated Nitrile
-
In a round-bottom flask, dissolve the ketone/aldehyde (1.0 equiv) and the active methylene nitrile (1.0 equiv) in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a suitable base (e.g., piperidine).
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude α,β-unsaturated nitrile, which can be purified by chromatography or used directly in the next step.
Step 2: Cyclization to the 2-Aminothiophene
-
Dissolve the purified α,β-unsaturated nitrile (1.0 equiv) and elemental sulfur (1.0 equiv) in a suitable solvent (e.g., ethanol).
-
Add a base (e.g., diethylamine, 1.1 equiv).
-
Heat the mixture to the optimized temperature and stir until the reaction is complete (monitor by TLC).
-
Work up and purify the product as described in the one-pot procedure.
Data Presentation
| Parameter | Recommendation | Rationale |
| Temperature | Start with 50-70°C and optimize | Balances reaction rate with minimizing polymerization and dimerization.[6] |
| Base | Screen secondary amines (morpholine, piperidine) or consider catalytic systems | Choice depends on substrate reactivity; stronger bases for less reactive ketones.[5] |
| Procedure | One-pot for simple substrates; two-step for challenging cases | Two-step procedure can improve yields by avoiding side reactions of starting materials.[7] |
| Solvent | Polar aprotic (DMF, DMSO) or alcohols (ethanol, methanol) | Solvent choice can affect solubility and reaction rates. |
References
-
Puterová, Z., Sýkora, D., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC: Online Journal of Organic Chemistry, 2010(1), 209-246. [Link]
-
Dufresne, C., & Legentil, L. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100783. [Link]
-
Sharma, J., & Ess, D. H. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the Gewald condensation reaction. [Link]
-
Wikipedia. (n.d.). Gewald reaction. [Link]
- Thorpe, J. F. (1909). The formation and reactions of imino-compounds. Part XI. The formation of condensed nitrogen rings. Journal of the Chemical Society, Transactions, 95, 1901-1926.
-
Wikipedia. (n.d.). Thorpe reaction. [Link]
-
YouTube. (2020, January 20). Thorpe Zieglar Condensation Mechanism. [Link]
-
MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [Link]
-
MDPI. (n.d.). Computational Revision of the Mechanism of the Thorpe Reaction. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3B: General Procedures for Removing Impurities. [Link]
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 6. mdpi.com [mdpi.com]
- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. How To Run A Reaction [chem.rochester.edu]
Addressing stability and degradation issues of 5-Aminothiophene-3-carboxylic acid hydrochloride
Welcome to the technical support center for 5-Aminothiophene-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the common stability and degradation challenges encountered during its experimental use. Here, we synthesize technical data with practical, field-proven insights to ensure the integrity of your research.
I. Core Concepts: Understanding the Instability of this compound
This compound is a versatile heterocyclic building block. However, its structure, containing a nucleophilic amino group and an electron-rich thiophene ring, makes it susceptible to several degradation pathways. The hydrochloride salt form generally enhances stability and improves solubility in aqueous media compared to the free base. Still, careful handling is paramount. The primary modes of degradation to be aware of are oxidation, photodegradation, and potential instability at extreme pH values.
II. Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: Proper storage is the first line of defense against degradation. Based on safety data sheets for similar thiophene carboxylic acids, the following conditions are recommended:
-
Temperature: Store in a dry, cool, and well-ventilated place.[1][2][3] Long-term storage at -20°C is advisable for optimal stability, especially for stock solutions.[4]
-
Atmosphere: For maximum stability, especially if the compound is to be stored for extended periods, consider storage under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Light: Protect from light to prevent photodegradation. Use amber vials or store in a dark location.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1][2][3]
Q2: What are the signs that my this compound may have degraded?
A2: Visual inspection can often provide the first clues of degradation. Look for:
-
Color Change: A noticeable change from its original color (typically off-white to light brown) can indicate oxidation or the formation of degradation products.
-
Insolubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble may suggest the formation of insoluble polymers or other degradants.
-
Inconsistent Experimental Results: Unexplained variations in reaction yields, biological activity, or analytical profiles are strong indicators of reagent instability.
Q3: In which solvents is this compound stable, and for how long?
A3: While specific stability data in various solvents is not extensively published, general guidelines for aminocarboxylic acids and thiophene derivatives can be applied.
-
Aqueous Solutions: Aqueous solutions are generally not recommended for long-term storage. If you must prepare an aqueous stock solution, it is best to do so fresh for each experiment. The stability of similar compounds in aqueous buffers can be pH-dependent.[6][7][8] Acidic conditions (pH 3-5) are generally preferred for hydrochloride salts of amines to suppress oxidation.
-
Organic Solvents: For stock solutions, consider using anhydrous aprotic organic solvents such as DMSO or DMF.[4] When preparing stock solutions, it is best practice to purge the solvent with an inert gas.[4] Even in these solvents, storage at low temperatures (-20°C or -80°C) is recommended, and solutions should be used within a month for best results.[4]
Q4: Is this compound sensitive to pH?
A4: Yes, the stability of aminothiophene derivatives can be significantly influenced by pH.[6][7][8][9]
-
Acidic pH: The hydrochloride salt form is most stable in acidic conditions, as the protonated amino group is less susceptible to oxidation.
-
Neutral to Alkaline pH: At neutral or alkaline pH, the free amino group is more nucleophilic and prone to oxidation. This can lead to discoloration and the formation of impurities. The degradation rate of similar compounds has been shown to increase at higher pH values.[6][7][8] Therefore, if your experimental conditions require a neutral or basic pH, it is crucial to use the compound immediately after preparing the solution.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Reaction yields are lower than expected or inconsistent. | Degradation of the starting material. | 1. Verify Purity: Before use, confirm the purity of your this compound using an appropriate analytical method like HPLC or NMR. 2. Use Fresh Reagent: If the reagent has been stored for a long time or improperly, use a fresh batch. 3. Optimize Reaction Conditions: If the reaction is performed at elevated temperatures or for extended periods, thermal degradation may occur. Consider lowering the reaction temperature or reducing the reaction time. |
| Solutions of the compound turn dark or change color rapidly. | Oxidation of the amino group or the thiophene ring. | 1. Work Under Inert Atmosphere: Prepare solutions and run reactions under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen. 2. Use Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Maintain Acidic pH: If compatible with your experimental design, maintain a slightly acidic pH to keep the amino group protonated and less susceptible to oxidation. |
| Formation of unexpected byproducts in reactions. | Instability under reaction conditions (e.g., thermal, pH, or light-induced degradation). | 1. Forced Degradation Study: Conduct a small-scale forced degradation study by exposing your compound to heat, light, acid, base, and an oxidizing agent (e.g., H₂O₂). Analyze the results by HPLC or LC-MS to identify potential degradation products and understand the compound's liabilities under your specific reaction conditions.[10] 2. Protect from Light: Ensure your reaction vessel is protected from light, for example, by wrapping it in aluminum foil. |
| Baseline noise or extraneous peaks in analytical chromatograms (e.g., HPLC). | On-column degradation or presence of impurities from degraded stock solutions. | 1. Use Freshly Prepared Samples: Analyze samples immediately after preparation. 2. Check Mobile Phase pH: Ensure the mobile phase pH is compatible with the compound's stability. For this compound, a mobile phase with a slightly acidic pH is likely to give better peak shape and stability. 3. Evaluate Stock Solution Stability: If using a stock solution, re-analyze it to confirm its integrity. |
IV. Experimental Protocols & Methodologies
Protocol 1: Preparation and Short-Term Storage of Stock Solutions
This protocol provides a standardized method for preparing stock solutions to minimize degradation.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials with PTFE-lined caps
Procedure:
-
Weighing: Weigh the required amount of this compound in a clean, dry vial.
-
Inert Atmosphere: Flush the vial containing the solid with a gentle stream of inert gas.
-
Solvent Addition: Add the desired volume of anhydrous DMSO or DMF to the vial.
-
Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use amber vials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C. For optimal results, use within one month.[4]
Protocol 2: Stability-Indicating HPLC Method (General Approach)
This protocol outlines a general reverse-phase HPLC method that can be adapted to monitor the stability of this compound and detect potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical starting point would be a linear gradient from 5% to 95% Solvent B over 20-30 minutes. The gradient should be optimized to achieve good separation between the parent compound and any degradation products.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, for example, around 254 nm or by scanning with a photodiode array (PDA) detector to determine the optimal wavelength.
Sample Preparation:
-
Dilute a sample of the compound or reaction mixture in the initial mobile phase composition to an appropriate concentration.
Analysis:
-
Inject the sample and monitor the chromatogram for the appearance of new peaks or a decrease in the area of the parent peak over time, which would indicate degradation.
V. Visualization of Degradation & Workflow
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for this compound based on the chemical properties of the aminothiophene scaffold.
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
This workflow outlines the logical steps for assessing the stability of the compound in your specific experimental context.
Caption: Workflow for assessing the stability of this compound.
VI. References
-
Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. Retrieved January 17, 2026, from [Link]
-
Gouveia, L. P. (2018). Analytical methods validation in the regulatory framework. Experimental designs, optimization, and evaluation. The case of stability testing. Universidade de Lisboa. Retrieved January 17, 2026, from [Link]
-
European Medicines Agency. (1995, November). ICH Q5C Stability testing of biotechnological/biological products. Retrieved January 17, 2026, from [Link]
-
Thoreauchem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
Brooks, M. A., & de Silva, J. A. (1981). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 70(1), 71–74. [Link]
-
Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. Retrieved January 17, 2026, from [Link]
-
Wesołowska, M., et al. (2023). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 28(14), 5366. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]
-
Barker, A. C., & Huddleston, P. R. (1989). U.S. Patent No. 4,847,386. Washington, DC: U.S. Patent and Trademark Office.
-
Xu, W.-M., & Liu, F.-M. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]
-
Li, J., et al. (2009). Process for synthesizing 5-aminovaleric acid hydrochloride. CN101462974B.
-
PubChem. (n.d.). 5-Chlorothiophene-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Buehler, L. K., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Chemistry Central Journal, 15(1), 1-13. [Link]
-
Steindal, A. H., et al. (2006). Photodegradation of 5-methyltetrahydrofolate: biophysical aspects. Photochemistry and Photobiology, 82(6), 1651–1655. [Link]
-
Frolov, K. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31695–31710. [Link]
-
Steindal, A. H., et al. (n.d.). Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects. OUS-research.no. Retrieved January 17, 2026, from [Link]
-
Buehler, L. K., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. ResearchGate. [Link]
-
Buehler, L. K., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry, 15(1), 43. [Link]
-
Tam, T. T. T., et al. (2009). Photodegradation of 5-methyltetrahydrofolate in the presence of Uroporphyrin. Journal of Photochemistry and Photobiology B: Biology, 94(3), 201–204. [Link]
-
Al-Etaibi, A. M. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(2), 305-338. [Link]
-
Verbeyst, L., et al. (2003). Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure. Journal of Agricultural and Food Chemistry, 51(11), 3352–3357. [Link]
-
PubChem. (n.d.). 5-Nitrothiophene-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Optimizing reaction parameters for the amidation of thiophene carboxylic acids
Welcome to the technical support center dedicated to the amidation of thiophene carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and frequently asked questions (FAQs). Thiophene moieties are crucial pharmacophores, and their successful functionalization via amidation is a common yet often challenging step in medicinal chemistry.[1] This resource synthesizes established protocols with field-proven insights to help you navigate these challenges effectively.
Section 1: Troubleshooting Common Issues
This section addresses the most frequent problems encountered during the amidation of thiophene carboxylic acids in a question-and-answer format.
Q1: My reaction yield is low or I'm observing no product formation. What are the likely causes?
Low or no yield is a common issue stemming from several potential factors. The primary culprits are often inefficient activation of the thiophene carboxylic acid, issues with the amine nucleophile, or suboptimal reaction conditions.[2]
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more electrophilic species to react with the amine.[3] If the coupling reagent is not potent enough or is used incorrectly, this activation step will be incomplete.[2] Thiophene carboxylic acids can sometimes be more challenging to activate than their simple aromatic counterparts.
-
Amine Reactivity Issues: The amine's nucleophilicity is critical. Protonation of the amine by the carboxylic acid can form an unreactive ammonium salt, effectively halting the reaction.[3][4] Steric hindrance on either the amine or the thiophene ring can also physically block the reaction.[2]
-
Hydrolysis of Activated Intermediate: Any moisture in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. It is crucial to use anhydrous solvents and reagents.[2]
-
Side Reactions: For certain thiophene derivatives, side reactions can consume starting materials or intermediates. For instance, with electron-rich thiophenes, competing electrophilic aromatic substitution pathways can sometimes be a concern under harsh acidic conditions, though this is less common with standard coupling reagents.
Section 2: Optimizing Key Reaction Parameters
A systematic approach to optimizing reaction parameters is essential for a successful amidation. This section provides detailed guidance on selecting the right components for your reaction.
Q2: How do I select the most appropriate coupling reagent for my thiophene carboxylic acid?
The choice of coupling reagent is one of the most critical decisions. While many options exist, they can be broadly categorized, and their effectiveness often depends on the specific substrates. For thiophene carboxylic acids, especially those that are sterically hindered or electronically deactivated, more potent coupling reagents are often necessary.[5]
Table 1: Comparison of Common Coupling Reagents for Amidation
| Coupling Reagent Class | Examples | Strengths | Weaknesses | Best For |
| Carbodiimides | DCC, EDC, DIC | Cost-effective, widely available.[3][6] | Can lead to racemization; formation of difficult-to-remove urea byproducts (especially with DCC).[7][8] | Simple, non-chiral substrates where cost is a major factor. |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, TBTU | High efficiency, fast reaction times, low racemization.[6] Often more effective for heteroaromatic acids.[5] | More expensive than carbodiimides; can react with the amine if not pre-activated with the acid.[5] | Challenging couplings, chiral substrates, and when high yields are critical. |
| Phosphonium Salts | PyBOP, PyAOP | Very effective for hindered systems and reducing racemization.[6][7] | Can be more expensive; byproducts can sometimes complicate purification. | Sterically demanding couplings and peptide synthesis. |
| Other | T3P, CDI | T3P has a good environmental profile (byproducts are water-soluble); CDI is mild. | May require specific conditions or be less universally effective than uronium salts. | Situations requiring specific byproduct profiles or milder conditions. |
Expert Insight: For many thiophene carboxylic acid amidations, uronium salts like HATU are a reliable starting point due to their high reactivity and efficiency.[5][8]
Q3: What is the role of additives like HOBt or OxymaPure, and when should I use them?
Additives are often used in conjunction with coupling reagents, particularly carbodiimides, to improve reaction efficiency and suppress side reactions.
-
Mechanism of Action: These additives react with the initially formed activated ester (e.g., the O-acylisourea from a carbodiimide) to generate a new, more stable activated ester.[3] This new intermediate is still highly reactive towards the amine but is less prone to side reactions like racemization.
-
Suppressing Racemization: For chiral thiophene carboxylic acids or amino acid couplings, additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) are essential to prevent the loss of stereochemical integrity.[2][3]
-
Improving Yields: Even for achiral substrates, these additives can enhance reaction rates and improve overall yields by preventing the rearrangement of the activated intermediate into an unreactive N-acylurea byproduct.
Q4: How do I choose the right base and solvent for my reaction?
The choice of base and solvent is crucial for maintaining a productive reaction environment.
-
Base Selection: The primary role of the base is to deprotonate the carboxylic acid and neutralize any acidic byproducts generated during the reaction, driving the equilibrium towards amide formation.[5] A non-nucleophilic, sterically hindered tertiary amine is ideal.
-
Diisopropylethylamine (DIPEA) and triethylamine (TEA) are the most common choices. DIPEA is often preferred due to its greater steric bulk, which further minimizes potential side reactions.[5]
-
-
Solvent Selection: The solvent must be anhydrous and capable of dissolving all reactants.
-
Dimethylformamide (DMF) and dichloromethane (DCM) are the most frequently used solvents for amide coupling reactions.[2]
-
Tetrahydrofuran (THF) can also be a good choice, especially for reactions that may require heating.[9]
-
Acetonitrile (MeCN) is another option that can be advantageous in some cases.[10]
-
Section 3: Step-by-Step Experimental Protocols & Workflows
This section provides standardized protocols and a visual troubleshooting guide to streamline your experimental setup.
Protocol 1: General Procedure for Amidation of a Thiophene Carboxylic Acid using HATU
This protocol is a robust starting point for the amidation of various thiophene carboxylic acids.
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiophene carboxylic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in an anhydrous solvent such as DMF or DCM (to a concentration of approximately 0.1–0.5 M).
-
Activation: Add the coupling reagent HATU (1.0–1.2 eq.) and a non-nucleophilic base like DIPEA (2.0–3.0 eq.) to the solution.[2][5]
-
Pre-activation: Stir the mixture at room temperature for 15–30 minutes. This pre-activation step is crucial to allow the formation of the activated ester before the amine is introduced.[5]
-
Amine Addition: Add the amine (1.0–1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed. Gentle heating (e.g., 40-50 °C) can be applied if the reaction is sluggish.[5]
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Two-Step Procedure via Acyl Chloride Formation
For particularly challenging or acid-sensitive substrates, conversion to the acyl chloride can be an effective strategy.[3]
-
Acyl Chloride Formation: In a dry flask under an inert atmosphere, dissolve the thiophene carboxylic acid (1.0 eq.) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Cool the solution to 0 °C and slowly add oxalyl chloride or thionyl chloride (1.1–1.5 eq.).[11][] Allow the reaction to warm to room temperature and stir for 1–3 hours. The completion of this step is often indicated by the cessation of gas evolution.
-
Solvent Removal: Remove the solvent and excess chlorinating agent under reduced pressure. It is critical to ensure all excess reagent is removed.
-
Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the amine (1.0 eq.) and a base such as TEA or pyridine (1.5–2.0 eq.) in anhydrous DCM. Cool the amine solution to 0 °C and slowly add the acyl chloride solution dropwise.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Perform an aqueous work-up and purification as described in Protocol 1.
Troubleshooting Workflow Diagram
This diagram provides a logical path for troubleshooting common amidation issues.
Caption: A decision-making workflow for troubleshooting low-yield amidation reactions.
Section 4: Frequently Asked Questions (FAQs)
Q5: I am observing significant epimerization with my chiral thiophene carboxylic acid. How can I minimize this?
-
A5: Epimerization is a common side reaction, especially with carbodiimide reagents.[7] To minimize it, use a coupling additive known to suppress racemization, such as HOBt or, more effectively, OxymaPure.[2] Switching to a uronium or phosphonium-based reagent like HATU or PyBOP, which are known for lower rates of epimerization, is also highly recommended.[6] Additionally, running the reaction at a lower temperature (0 °C to room temperature) can help preserve stereochemical integrity.[2]
Q6: My amine is very electron-deficient (e.g., an aniline with electron-withdrawing groups). What are the best strategies?
-
A6: Electron-deficient amines are poor nucleophiles, making the reaction sluggish.[13] In these cases, you need to maximize the electrophilicity of the carboxylic acid. The most effective approach is often to convert the thiophene carboxylic acid to its acyl chloride or acyl fluoride, which are highly reactive.[][13] Alternatively, using a highly potent coupling reagent like HATU or COMU, potentially at elevated temperatures, may be necessary to drive the reaction to completion.[14]
Q7: Can I run this reaction without a base?
-
A7: It is generally not advisable. The reaction between a carboxylic acid and an amine is an acid-base reaction in itself, which forms an unreactive ammonium carboxylate salt.[3][4] A non-nucleophilic base is required to prevent this salt formation and to neutralize acidic byproducts from the coupling reagent (e.g., HCl if forming an acyl chloride), which would otherwise protonate and deactivate your amine.
Q8: The dicyclohexylurea (DCU) byproduct from my DCC coupling is very difficult to remove. What is the best way to get rid of it?
-
A8: DCU is notoriously insoluble in many common solvents, making it difficult to remove via chromatography. The standard procedure is to filter the crude reaction mixture through a pad of celite, as much of the DCU will precipitate out of solvents like DCM. If it remains, recrystallization from a solvent like acetonitrile, where DCU is poorly soluble, can be an effective purification method.[8] To avoid this issue altogether, consider using a water-soluble carbodiimide like EDC, whose urea byproduct can be removed with a simple aqueous wash, or switch to a uronium or phosphonium reagent where the byproducts are typically more soluble.
References
- Vertex AI Search, Grounding API Redirect. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
- Fisher Scientific. (n.d.). Amide Synthesis.
- ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a.
- BenchChem. (n.d.). reaction condition optimization for amidation of 5-Bromothiophene-2-carboxylic acid.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Reddit. (2022). amide coupling help.
- Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI:10.1039/C5OB02129D.
- ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?.
- PubMed Central (PMC). (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- Ambeed.com. (n.d.). Thiophene-3-carboxylic acid.
- NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- PubMed Central (PMC). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
Sources
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- 3. Amide Synthesis [fishersci.dk]
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- 6. peptide.com [peptide.com]
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- 11. Thiophene-3-carboxylic acid | Carboxylic Acids | Ambeed.com [ambeed.com]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 14. Amide synthesis by acylation [organic-chemistry.org]
Troubleshooting guide for the purification of aminothiophene derivatives
Technical Support Center: Purification of Aminothiophene Derivatives
This guide provides in-depth troubleshooting for common issues encountered during the purification of aminothiophene derivatives. It is designed for researchers, scientists, and professionals in drug development, offering practical solutions grounded in chemical principles to overcome purification challenges.
Section 1: Understanding the Source of Impurities
The purification strategy for aminothiophene derivatives is intrinsically linked to their synthesis, most commonly the Gewald reaction.[1][2][3][4] This one-pot, multi-component reaction, while efficient, can lead to a variety of byproducts and unreacted starting materials that complicate purification.[1][5] Understanding the reaction mechanism, which involves a Knoevenagel condensation followed by sulfur addition and cyclization, is key to anticipating potential impurities.[1][3]
Common Impurities in Aminothiophene Synthesis
The following table summarizes frequent impurities encountered after a Gewald synthesis and provides guidance on their removal.
| Impurity | Typical TLC Profile (Normal Phase) | Recommended Purification Strategy |
| Unreacted Ketone/Aldehyde | Generally less polar than the aminothiophene product. | Flash chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate). |
| Unreacted α-Cyanoester | Polarity varies, but often separable from the product. | Flash chromatography. Careful solvent selection is key. |
| Elemental Sulfur | Non-polar, often runs with the solvent front (high Rf). | Can often be removed by recrystallization from a suitable solvent (e.g., xylenes), as it is highly soluble in many organic solvents.[6] Filtration of the crude reaction mixture before workup can also be effective. |
| Knoevenagel Intermediate | Polarity is intermediate between starting materials and product. | Flash chromatography. |
| Polymeric/Tarry Byproducts | Often remain at the baseline of the TLC plate. | These are generally insoluble and can sometimes be removed by trituration or filtration of the crude product. If soluble, they may streak during chromatography. |
Section 2: Troubleshooting Chromatography
Flash column chromatography is a primary method for purifying aminothiophene derivatives. However, their polarity and potential for interaction with the stationary phase can present challenges.
Q1: My aminothiophene derivative is streaking badly on the TLC plate and the column. How can I improve the separation?
Answer:
Streaking is a common issue with amine-containing compounds on silica gel due to strong interactions with the acidic silanol groups on the silica surface. This can lead to poor separation and low recovery.
-
Causality: The lone pair of electrons on the amino group of your thiophene derivative can form strong hydrogen bonds with the acidic Si-OH groups of the silica gel. This strong interaction prevents a clean elution, causing the compound to move down the column in a diffuse band rather than a sharp one.
-
Troubleshooting Steps:
-
Add a Basic Modifier: To mitigate the interaction with acidic silica, add a small amount of a basic modifier to your eluent system.[7]
-
Triethylamine (Et3N): Typically, 0.1-1% triethylamine in your hexane/ethyl acetate or dichloromethane/methanol mobile phase is sufficient to neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used as a polar component in your eluent, which is particularly effective for more polar aminothiophenes.
-
-
Switch to a Different Stationary Phase: If a basic modifier does not resolve the issue, consider using a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[7] Neutral or basic alumina should be chosen to avoid decomposition of acid-sensitive compounds.
-
Reversed-Phase (C18) Silica: For highly polar aminothiophene derivatives, reversed-phase chromatography may be a better option.[8] In this case, a polar solvent system like water/acetonitrile or water/methanol is used, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[8]
-
-
Q2: My compound is not eluting from the column, even with a highly polar solvent system.
Answer:
This issue can arise from either excessively strong interaction with the stationary phase or decomposition of the compound on the column.
-
Causality: Highly polar aminothiophenes, especially those with additional polar functional groups, can bind irreversibly to silica gel. Alternatively, the acidic nature of silica gel can cause some sensitive aminothiophene derivatives to decompose during the purification process.
-
Troubleshooting Steps:
-
Assess Compound Stability: Before committing your entire batch to a column, test the stability of your compound on silica gel. Spot a solution of your crude product on a TLC plate, let it sit for an hour, and then elute it. If you observe a new spot or a significant decrease in the intensity of your product spot, your compound is likely decomposing on the silica.
-
Drastic Polarity Increase: If you are confident the compound is stable, a significant increase in the mobile phase polarity may be necessary. A gradient elution ending with a flush of 5-10% methanol in dichloromethane is often effective.[9]
-
Change the Stationary Phase: As mentioned previously, switching to a less acidic stationary phase like neutral alumina or using reversed-phase chromatography can prevent irreversible adsorption and decomposition.[7]
-
Section 3: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid aminothiophene derivatives, particularly for removing minor impurities and unreacted starting materials.
Q1: I can't find a suitable solvent for recrystallization. The compound is either too soluble in everything or insoluble in everything.
Answer:
Finding the right solvent is the most critical step in recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10]
-
Causality: The solubility of a compound is determined by the intermolecular forces between the solute and the solvent. "Like dissolves like" is a guiding principle; polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. Aminothiophenes often have both polar (amino group) and non-polar (thiophene ring and other substituents) characteristics, which can make solvent selection tricky.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of a small amount of your compound (10-20 mg) in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) at room temperature and upon heating.[7]
-
Use a Solvent Pair: If a single solvent is not effective, a two-solvent system is often the solution.[10]
-
Dissolve your compound in a minimal amount of a hot solvent in which it is highly soluble.
-
Slowly add a "non-solvent" (a solvent in which your compound is poorly soluble but is miscible with the first solvent) dropwise until the solution becomes cloudy.
-
Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
Common solvent pairs include ethanol/water, acetone/hexanes, and ethyl acetate/hexanes.[11]
-
-
Q2: My compound "oils out" during recrystallization instead of forming crystals.
Answer:
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is often due to the melting point of the compound being lower than the boiling point of the solvent, or the solution being too supersaturated.[12]
-
Causality: When a solution cools, the solute molecules need to arrange themselves into a crystal lattice. If the concentration of the solute is too high or the cooling is too rapid, the molecules may not have enough time to orient properly and will instead aggregate as a disordered, supercooled liquid (an oil).
-
Troubleshooting Steps:
-
Add More Solvent: The most common cause of oiling out is a solution that is too concentrated. Re-heat the mixture until the oil redissolves, then add more of the hot solvent and allow it to cool slowly.[12]
-
Slow Cooling: Cool the solution as slowly as possible to give the molecules ample time to form an ordered crystal lattice. You can insulate the flask to slow down the cooling process.[12]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Seed Crystals: If you have a small amount of the pure, solid compound, add a tiny crystal to the cooled solution to induce crystallization.[7]
-
Section 4: Workflow for Purification and Analysis
A systematic approach is crucial for the successful purification and characterization of aminothiophene derivatives. The following workflow outlines the key steps from the crude product to the final, pure compound.
Sources
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- 3. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
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Technical Support Center: Navigating the Scale-Up of 5-Aminothiophene-3-carboxylic Acid Hydrochloride Production
Welcome to the technical support center for the synthesis and scale-up of 5-Aminothiophene-3-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and pilot-plant scale production. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical experience to ensure the successful and efficient production of this valuable synthetic intermediate.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, a process often centered around the Gewald aminothiophene synthesis.[1][2]
Issue 1: Low or Inconsistent Yields
Q: We are experiencing significantly lower than expected yields, or our batch-to-batch yields are highly variable. What are the primary factors to investigate?
A: Low and inconsistent yields during the scale-up of the Gewald reaction are common and can often be traced back to several critical parameters. The reaction is a one-pot, multi-component condensation of a carbonyl compound, an active methylene nitrile (in this case, a cyanoacetate derivative), and elemental sulfur, catalyzed by a base.[1][2]
Troubleshooting Steps:
-
Purity and Stoichiometry of Reactants:
-
Expert Insight: On a larger scale, the impact of impurities in starting materials is magnified. Ensure the purity of your cyanoacetate, sulfur, and the carbonyl precursor. Water content in solvents or reagents can be particularly detrimental to the initial Knoevenagel condensation step.[3] It is crucial to perform quality control checks on all incoming raw materials.
-
Actionable Advice: Verify the molar ratios of your reactants. An excess of one reactant may not necessarily drive the reaction to completion and can lead to the formation of byproducts, complicating purification.
-
-
Base Selection and Concentration:
-
Expert Insight: The choice and amount of base (e.g., morpholine, triethylamine) are critical. The base catalyzes the Knoevenagel condensation, and its nucleophilicity can also play a role in activating the elemental sulfur.[3]
-
Actionable Advice: If using a secondary amine like morpholine, ensure its concentration is optimized. Too little may result in an incomplete initial condensation, while too much can lead to side reactions. For scale-up, consider a thorough Design of Experiments (DoE) to establish the optimal base concentration.
-
-
Reaction Temperature and Exotherm Control:
-
Expert Insight: The Gewald reaction is often exothermic, particularly during the initial condensation and the subsequent addition of sulfur. Inadequate temperature control in a large reactor can lead to runaway reactions and the formation of degradation products.
-
Actionable Advice: Implement controlled addition of reagents, especially the base and sulfur, to manage the exotherm. Utilize a reactor with efficient heat exchange capabilities. Monitor the internal temperature closely throughout the reaction.
-
-
Mixing and Mass Transfer:
-
Expert Insight: The reaction involves solid sulfur, which needs to be effectively suspended in the reaction medium to ensure its availability. Poor mixing can lead to localized "hot spots" and incomplete reaction.
-
Actionable Advice: Ensure the reactor's agitation system is adequate for maintaining a homogenous slurry. The impeller design and agitation speed should be optimized for solid-liquid mixing.
-
Issue 2: Impurity Formation and Purification Challenges
Q: We are observing significant levels of impurities in our crude product, making the purification of this compound difficult and reducing the final product purity. How can we identify and mitigate these impurities?
A: Impurity profiling is a critical aspect of process development and scale-up. The impurities in the synthesis of this compound can originate from starting materials, side reactions, or degradation of the product.
Common Impurities and Mitigation Strategies:
| Impurity Type | Potential Source | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction due to suboptimal conditions. | Optimize reaction time, temperature, and reagent stoichiometry. Ensure efficient mixing. |
| Knoevenagel Intermediate | Slow sulfur addition or cyclization step. | Ensure adequate sulfur dispersion and optimal reaction temperature for the cyclization. |
| Dimerization/Polymerization Products | High concentration of reactive intermediates. | Control the rate of addition of reagents. Consider a more dilute reaction medium. |
| Oxidation Products | The aminothiophene core is susceptible to oxidation, especially at elevated temperatures and in the presence of air. | Conduct the reaction under an inert atmosphere (e.g., nitrogen). Minimize the exposure of the product to air during workup and isolation. |
| Thiourea Derivatives | If ammonia is present as an impurity or formed in a side reaction, it can react with sulfur. | Use high-purity starting materials and a well-controlled reaction environment. |
Purification Protocol: Crystallization of this compound
-
Solvent Selection: The choice of solvent is critical for effective purification by crystallization. A solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble. Common solvents for similar compounds include alcohols (ethanol, isopropanol) and aqueous mixtures.
-
Dissolution: Dissolve the crude product in the chosen solvent at an elevated temperature. The use of a co-solvent may be necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, treatment with activated carbon can be performed to remove colored impurities.
-
Cooling and Crystallization: Slowly cool the solution to induce crystallization. Controlled cooling is essential for obtaining crystals of a desirable size and purity. Seeding with a small amount of pure product can aid in initiating crystallization.
-
Isolation and Washing: The crystallized product is isolated by filtration. The filter cake should be washed with a small amount of cold solvent to remove residual impurities.
-
Drying: The final product should be dried under vacuum at a controlled temperature to remove residual solvents.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended synthesis route for the large-scale production of this compound?
The Gewald reaction is a highly efficient and atom-economical method for the synthesis of polysubstituted 2-aminothiophenes and is well-suited for industrial-scale production.[4] A typical process involves the one-pot reaction of a suitable β-carbonyl compound, a cyanoacetic acid derivative, and elemental sulfur in the presence of a base. The resulting 5-aminothiophene-3-carboxylic acid ester can then be hydrolyzed and subsequently treated with hydrochloric acid to yield the desired hydrochloride salt.
Q2: What are the key safety precautions to consider during the scale-up of this process?
-
Handling of Reagents: Elemental sulfur is a flammable solid. Avoid creating dust clouds. Cyanoacetic acid derivatives can be toxic and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Reaction Hazards: The reaction can be exothermic. Ensure the reactor is equipped with adequate cooling capacity and pressure relief systems.
-
Product Handling: this compound should be handled with care, avoiding inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for detailed handling instructions.
Q3: How can we monitor the progress of the reaction effectively in a production environment?
For in-process monitoring, High-Performance Liquid Chromatography (HPLC) is the method of choice.[5] A validated HPLC method can be used to track the consumption of starting materials and the formation of the product and key impurities over time. This data is crucial for determining the reaction endpoint and ensuring batch-to-batch consistency.
Q4: What are the recommended storage conditions for this compound to ensure its stability?
Aminothiophene derivatives can be sensitive to light, heat, and oxidation. The hydrochloride salt is generally more stable than the free base. It is recommended to store the product in well-sealed containers, protected from light, in a cool and dry place. Stability studies should be conducted under various conditions to establish a definitive shelf-life.[6][7]
Q5: What are the critical quality attributes (CQAs) for this compound that we should focus on?
The CQAs for this intermediate typically include:
-
Assay: The purity of the compound, usually determined by HPLC.
-
Impurities: The levels of known and unknown impurities, which should be within specified limits.
-
Appearance: The physical appearance of the solid (e.g., color, crystalline form).
-
Solubility: The solubility in relevant solvents for downstream processing.
-
Residual Solvents: The amount of any remaining solvents from the manufacturing process.
Section 3: Visualizations and Protocols
Gewald Synthesis Workflow and Troubleshooting Points
Caption: Workflow for the Gewald synthesis of this compound, highlighting key troubleshooting points.
Experimental Protocol: HPLC Method for In-Process Control
This protocol provides a general framework for an HPLC method suitable for monitoring the reaction progress. Method validation is required before implementation.[4][8][9][10][11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Withdraw a sample from the reactor, quench the reaction (e.g., with a dilute acid), and dilute with a suitable solvent (e.g., 50:50 water:acetonitrile) to an appropriate concentration.
References
- Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates. US20060142567A1.
- Gewald Synthesis of Aminothiophene Carboxylic Acids Providing New Dipeptide Analogues. Thieme Connect.
- Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. DE1055007B.
- Analytical Method Validation Using QbD and QRM. Pharmaceutical Technology.
- Gewald reaction. Wikipedia.
- Thiophene saccharines. US4028373A.
- Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry.
- The Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics.
- Analytical Method Validation as the First Step in Drug Quality Control. Semantic Scholar.
- Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics.
- Synthesis of esters of carboxylic acid thiophene to make salts of ranylic acid. IL167315A.
- 3-carboxymethyl-4-cyano-2-thiophene-carboxylic acid tetraesters and use for the synthesis of ranetic acid divalent salts and hydrates thereof.
- Degradation pathways of amino acids during thermal utilization of biomass: a review. RSC Publishing.
- Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.
- Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
- A Comparative Guide to 5-Aminothiophene-3-carboxylic Acid Analogs: In Vitro and In Vivo Evalu
- Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers.
- Gewald Reaction. Organic Chemistry Portal.
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
- Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
- Process for the purification of thiophenes. US20090318710A1.
- Guidance for Industry #5 - Drug Stability Guidelines. FDA.
- Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. CN108840854B.
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals.
- The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester. CN1037511A.
- Process for preparing thiophene derivatives. US4847386A.
- First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI.
- First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. PubMed.
- ethyl-2-amino-4-phenyl-Thiophene-3-Carboxylate - Product Inform
- 5-Chlorothiophene-2-carboxylic acid synthesis. ChemicalBook.
- Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771).
- Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. GaBI Journal.
- 5-Methylthiophene-3-carboxylic acid. Sigma-Aldrich.
Sources
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Technical Support Center: Decarboxylation of Thiophene Carboxylic Acids
Welcome to the technical support center for the decarboxylation of thiophene carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Thiophene moieties are critical building blocks in pharmaceuticals and functional materials, and their synthesis often involves the strategic removal of a carboxyl group.[1] However, the perceived simplicity of decarboxylation can be deceptive, as various side reactions can compromise yield, purity, and even the structural integrity of the thiophene ring.
This guide provides in-depth, experience-driven insights into troubleshooting common issues, supported by mechanistic explanations and actionable protocols.
Foundational Concepts: Understanding the Reaction
Decarboxylation of thiophene carboxylic acids, such as the common thiophene-2-carboxylic acid, involves the removal of a carboxyl group to form carbon dioxide.[1][2] This transformation can be induced thermally or, more commonly, facilitated by metal catalysts, such as those based on copper, silver, palladium, or rhodium.[3][4][5]
The reactivity of thiophene carboxylic acids in decarboxylation is notably different from that of furan or pyrrole carboxylic acids. Thiophene's higher resonance energy contributes to its aromatic stability, making decarboxylation more challenging under simple heating conditions compared to its five-membered heterocyclic counterparts.[6]
General Mechanisms
Two primary pathways are generally considered for metal-catalyzed decarboxylation:
-
Protodecarboxylation: This is often the most desired pathway, where the carboxyl group is replaced by a hydrogen atom. This can proceed through the formation of an organometallic intermediate (e.g., a thienyl-copper species) followed by protonolysis.[3][7]
-
Decarboxylative Coupling: In this pathway, the organometallic intermediate is trapped by another reactant, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.[4][8][9][10] While synthetically useful, this can be an undesired side reaction if simple decarboxylation is the goal.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the decarboxylation of thiophene carboxylic acids.
Question 1: My decarboxylation is sluggish or incomplete, even at high temperatures. What is causing this?
Answer: Several factors can contribute to a slow or incomplete reaction:
-
Inherent Stability of the Thiophene Ring: As mentioned, the aromaticity of the thiophene ring makes it more resistant to decarboxylation than some other heteroaromatic systems.[6] Simply increasing the temperature may not be sufficient and can lead to decomposition.
-
Catalyst Inactivity: If you are using a metal-catalyzed approach, the catalyst may be inactive or poisoned. Ensure your catalyst is of high quality and that the reaction is free from potential catalyst poisons.
-
Solvent Choice: The choice of solvent is critical. High-boiling polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often used to facilitate the reaction at the required temperatures and to help dissolve the carboxylate salts.[3][5]
-
Ligand Effects: In many copper-catalyzed systems, the presence of a nitrogen-based ligand, such as 1,10-phenanthroline or tetramethylethylenediamine (TMEDA), can significantly accelerate the rate of decarboxylation by stabilizing the copper intermediates.[3][7]
Question 2: I am observing significant amounts of my starting material being halogenated instead of decarboxylated. Why is this happening?
Answer: This is a known side reaction, particularly when using certain reagents or under specific conditions. For example, treatment of 3-methylthiophene-2-carboxylic acid with bromine can lead to a bromination/decarboxylation sequence.[11]
-
Mechanism: This occurs because the conditions for decarboxylation can sometimes also be conducive to electrophilic aromatic substitution. The electron-rich nature of the thiophene ring makes it susceptible to attack by electrophiles.
-
Prevention: To avoid this, ensure that your reaction medium is free from strong electrophilic halogen sources. If a halide salt is part of your catalytic system, consider alternatives. Running the reaction under an inert atmosphere can also help prevent the formation of reactive halogen species.
Question 3: My desired product is contaminated with a significant amount of the simple, unfunctionalized thiophene. What is this side product and how can I minimize it?
Answer: The side product you are observing is likely the result of protodecarboxylation . This occurs when the carboxyl group is replaced by a hydrogen atom. While this is the desired outcome in some synthetic schemes, it is a side reaction if you are attempting a decarboxylative coupling.
-
Cause: Protodecarboxylation is favored in the presence of a proton source. This can be residual water, acidic impurities in your reagents or solvent, or even the solvent itself under certain conditions.
-
Minimization:
-
Dry Conditions: Ensure all your reagents and solvents are scrupulously dried.
-
Base: The addition of a non-nucleophilic base can help scavenge any adventitious protons.
-
Catalyst System: Some catalyst systems are more prone to protodecarboxylation than others. For example, silver-catalyzed systems are known to be highly efficient for protodecarboxylation.[5] If coupling is desired, a different catalyst system (e.g., palladium-based) might be more appropriate.[4]
-
Question 4: The position of decarboxylation is not selective. I am getting a mixture of isomers. How can I control the regioselectivity?
Answer: Regioselectivity is primarily dictated by the position of the carboxylic acid on the thiophene ring. However, side reactions can sometimes lead to a loss of regiocontrol.
-
Directing Effects: In decarboxylative C-H activation/arylation reactions, the carboxylic acid acts as a traceless directing group. This means that the new bond will form at the position where the carboxyl group was located.[8]
-
Substituent Effects: The electronic nature of other substituents on the thiophene ring can influence the stability of intermediates and potentially affect the reaction pathway. Electron-withdrawing groups can stabilize the negative charge that develops during some decarboxylation mechanisms.[12]
-
Isomerization: Under harsh thermal conditions, there is a possibility of ring-opening and closing or other isomerization pathways, although this is less common.
To ensure high regioselectivity, it is best to use milder, catalytically controlled conditions rather than brute-force thermal methods.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving problems in your decarboxylation experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No Reaction / Low Conversion | 1. Insufficient temperature. 2. Inactive catalyst. 3. Inappropriate solvent. 4. Presence of inhibitors. | 1. Gradually increase the reaction temperature, monitoring for decomposition. 2. Use a fresh batch of catalyst. Consider pre-activation if applicable. 3. Switch to a higher-boiling polar aprotic solvent (e.g., NMP, DMSO). 4. Purify all reagents and ensure the reaction is run under an inert atmosphere. |
| Formation of Polymeric/Tarry Material | 1. Excessive temperature. 2. Uncontrolled side reactions (e.g., polymerization). 3. Oxidative degradation. | 1. Reduce the reaction temperature. Consider a more active catalyst to allow for lower temperatures. 2. Add a radical scavenger if radical pathways are suspected. 3. Ensure the reaction is thoroughly deoxygenated and run under an inert atmosphere (N₂ or Ar). |
| Unexpected Side Products Detected by GC-MS/NMR | 1. Protodecarboxylation. 2. Halogenation. 3. Decarboxylative coupling (if not intended). 4. Ring opening/decomposition. | 1. Dry all reagents and solvents meticulously. Add a non-nucleophilic base. 2. Eliminate sources of electrophilic halogens. 3. If simple decarboxylation is desired, avoid coupling partners and choose a catalyst known for protodecarboxylation (e.g., Ag₂CO₃).[5] 4. Use milder reaction conditions. |
| Poor Reproducibility | 1. Variable quality of reagents. 2. Inconsistent reaction setup (e.g., moisture, oxygen). 3. Small variations in temperature. | 1. Use reagents from a consistent, high-purity source. 2. Standardize your procedure for drying solvents and setting up the reaction under an inert atmosphere. 3. Use a reliable heating mantle with a temperature controller and ensure consistent stirring. |
Logical Flow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues in thiophene carboxylic acid decarboxylation.
Caption: Troubleshooting workflow for decarboxylation reactions.
Experimental Protocols
Protocol: Silver-Catalyzed Protodecarboxylation of Thiophene-2-Carboxylic Acid
This protocol is adapted from methodologies known to favor protodecarboxylation and is useful when the desired product is the simple, unsubstituted thiophene.[5]
Materials:
-
Thiophene-2-carboxylic acid
-
Silver(I) carbonate (Ag₂CO₃)
-
Acetic acid (AcOH)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxylic acid (1.0 mmol), silver(I) carbonate (0.1 mmol, 10 mol%), and anhydrous DMSO (2.0 mL).
-
Flush the flask with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Add acetic acid (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Analytical Method: Identification of Side Products by GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating the relatively non-polar products.
Sample Preparation:
-
Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) in a GC vial.
-
If necessary, quench the reaction in the aliquot with a small amount of water before dilution.
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow.
-
MS Scan Range: 40-400 m/z.
Data Analysis:
-
Thiophene-2-carboxylic acid (starting material): Look for the molecular ion peak (m/z = 128) and characteristic fragmentation patterns.
-
Thiophene (protodecarboxylation product): Look for the molecular ion peak (m/z = 84).
-
Potential Coupling Products (e.g., bithiophene): Look for a molecular ion peak corresponding to the coupled product (e.g., m/z = 166 for bithiophene).
-
Halogenated Products: Look for characteristic isotopic patterns of halogens (e.g., a 1:1 ratio for Br at M+ and M+2).
This systematic approach will allow for the clear identification and relative quantification of starting material, desired product, and common side products, guiding your troubleshooting efforts.
References
-
Li, B., et al. (2015). Carboxylic acids as traceless directing groups for the rhodium(III)-catalyzed decarboxylative C-H arylation of thiophenes. Angewandte Chemie International Edition, 54(12), 3817-3821. Available at: [Link]
-
Wang, C., et al. (2015). Copper-/Silver-Mediated Arylation of C(sp2)–H Bonds with 2-Thiophenecarboxylic Acids. Organic Letters, 17(13), 3198-3201. Available at: [Link]
-
Goossen, L. J., et al. (2006). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: A Route to Organocopper Reagents under Mild Conditions. Angewandte Chemie International Edition, 45(7), 1112-1115. Available at: [Link]
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YouTube. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. Available at: [Link]
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Li, X., & Wu, X.-F. (2017). Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings. In Transition Metal-Catalyzed Couplings (pp. 1-48). Springer. Available at: [Link]
-
Goossen, L. J., et al. (2008). Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. Advanced Synthesis & Catalysis, 350(18), 2951-2954. Available at: [Link]
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ResearchGate. (n.d.). Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. Available at: [Link]
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Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]
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The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. Available at: [Link]
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Chemical Reviews. (2016). Metal-Catalyzed Decarboxylative C–H Functionalization. Available at: [Link]
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Journal of the American Chemical Society. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Available at: [Link]
-
The Royal Society of Chemistry. (2018). Transition-metal-catalyzed decarbonylation of carboxylic acids to olefins: Exploiting acyl C–O activation for the production of high value products. Available at: [Link]
-
ScienceDirect. (2018). Insight into copper-catalyzed decarboxylative thiolation of carboxylic acids in the gas phase. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Available at: [Link]
-
Royal Society of Chemistry. (2021). Transition-metal-free decarboxylative thiolation of stable aliphatic carboxylates. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Rhodium‐Catalyzed Decarbonylative Borylation of Aromatic Thioesters for Facile Diversification of Aromatic Carboxylic Acids. Available at: [Link]
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Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). A method for the identification of the immediate product of decarboxylation reactions. Available at: [Link]
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ChemBeq. (n.d.). The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. Available at: [Link]
-
Semantic Scholar. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 2. Copper-catalysed protodecarboxylation of aromatic acids. Available at: [Link]
-
Royal Society of Chemistry. (2018). Transition-metal-catalyzed decarbonylation of carboxylic acids to olefins: exploiting acyl C–O activation for the production of high value products. Available at: [Link]
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available at: [Link]
-
YouTube. (2025). Decarboxylation of Carboxylic Acids. Available at: [Link]
-
CCS Chemistry. (2021). Decarboxylative Acylation of Carboxylic Acids: Reaction Investigation and Mechanistic Study. Available at: [Link]
-
Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. Available at: [Link]
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Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available at: [Link]
-
Wikipedia. (n.d.). Decarboxylative cross-coupling. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Available at: [Link]
-
J. Braz. Chem. Soc. (2013). Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. Available at: [Link]
-
The Journal of Organic Chemistry. (n.d.). Thermal decarboxylation of 2-furoic acids. Available at: [Link]
-
Journal of the American Chemical Society. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Available at: [Link]
-
ResearchGate. (n.d.). Low-temperature side-chain cleavage and decarboxylation of polythiophene esters by acid catalysis. Available at: [Link]
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ResearchGate. (n.d.). A Novel and Expeditious Approach to Thiophene-3-carboxylates. Available at: [Link]
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ResearchGate. (n.d.). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. Available at: [Link]
-
JBCS. (2013). Analytical methods to assess carbonyl compounds in foods and beverages. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Decarboxylations. Available at: [Link]
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Journal of the American Chemical Society. (2014). Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters: Carboxylic Acids Serve as Traceless Activators. Available at: [Link]
- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
-
MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. Available at: [Link]
-
RSC Publishing. (n.d.). Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids. Available at: [Link]
Sources
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- 2. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. future4200.com [future4200.com]
- 4. researchgate.net [researchgate.net]
- 5. Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Carboxylic acids as traceless directing groups for the rhodium(III)-catalyzed decarboxylative C-H arylation of thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 12. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
Managing polymerization during the synthesis of aminothiophenes
Technical Support Center: Synthesis of Aminothiophenes
Welcome to the technical support center for aminothiophene synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing substituted 2-aminothiophenes, particularly via the Gewald reaction. Uncontrolled polymerization is a frequent and frustrating challenge in this synthesis, leading to low yields, purification difficulties, and the formation of intractable tars.
This document moves beyond simple protocols to provide a deeper understanding of why these issues occur and offers field-proven strategies to manage them. We will explore the mechanistic origins of polymerization and provide structured troubleshooting advice to help you gain control over your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during aminothiophene synthesis in a direct question-and-answer format.
Question 1: My reaction mixture has turned into a dark brown or black tar. What happened and can I salvage it?
Answer: A dark, tarry reaction mixture is the most common symptom of uncontrolled polymerization and the formation of complex polysulfides.[1] This is typically caused by one or more of the following factors:
-
Excessive Heat: The Gewald reaction can be exothermic. High local temperatures, even if the heating mantle is set correctly, can dramatically accelerate polymerization side reactions.[1] The α,β-unsaturated nitrile intermediate is particularly sensitive to temperature-induced dimerization and polymerization.[1]
-
Reagent Purity: Impurities in the starting ketone, aldehyde, or active methylene nitrile can act as initiators for polymerization.[2]
-
Base Concentration: While a base is necessary for the initial Knoevenagel condensation, high concentrations or the use of an overly strong base can promote the anionic polymerization of the unsaturated nitrile intermediate.
Immediate Actions & Salvage Strategy:
-
Stop the Reaction: Do not continue heating a reaction that has turned to tar, as this will only worsen the issue.
-
Solubility Test: Attempt to dissolve a small aliquot of the crude mixture in a strong solvent like dichloromethane (DCM) or chloroform for Thin Layer Chromatography (TLC) analysis. If you can see a distinct product spot separate from a heavy baseline streak, purification may be possible.
-
Purification:
-
Trituration: Concentrate the reaction mixture and attempt to triturate it with a solvent in which the desired product is sparingly soluble but the polymer is not (e.g., cold ethanol, diethyl ether, or hexanes). This may cause the product to crystallize or precipitate while the polymeric material remains in solution or as a gummy residue.
-
Column Chromatography: If the product is soluble, attempt flash column chromatography. Be aware that the polymeric material can streak across the column, leading to poor separation and low recovery. Using a large amount of silica gel and a fast elution may be necessary.
-
Question 2: My yield is very low, and my TLC/crude NMR shows a smear of baseline material and unreacted starting materials. What should I optimize?
Answer: This classic scenario points to a reaction where the desired cyclization is inefficient, and side reactions, including polymerization, are dominant. The key is to favor the intramolecular cyclization over competing intermolecular reactions.
Optimization Workflow:
Caption: Troubleshooting workflow for low yield in Gewald synthesis.
Detailed Optimization Steps:
-
Temperature Control: Systematically screen reaction temperatures. Often, a lower temperature for a longer duration gives a cleaner reaction profile than a higher temperature for a shorter time.
-
Base Selection: The choice of base is critical.[1] Instead of stoichiometric amounts of strong amines like piperidine, consider using a catalytic amount (0.1-0.2 eq.) of a weaker base or a specialized catalyst system. L-proline and piperidinium borate have been reported to effectively catalyze the reaction with potentially fewer side products.[3][4]
-
Rate of Addition: Slow, dropwise addition of the base or one of the reactants can maintain a low concentration of the reactive intermediates, thereby favoring the desired cyclization over intermolecular polymerization.[1]
-
Solvent Modification: The polarity of the solvent can influence reaction pathways.[1][2] While ethanol and DMF are common, screening other solvents may reveal an optimal medium for your specific substrates.
-
Two-Step Procedure: For particularly challenging or sterically hindered substrates, a one-pot synthesis may be inefficient.[1] A more robust method is to first perform the Knoevenagel-Cope condensation to synthesize and purify the α,β-unsaturated nitrile intermediate. This stable intermediate can then be reacted with sulfur and a base in a separate, optimized step to yield the aminothiophene.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanistic pathways leading to polymerization during aminothiophene synthesis?
A: Polymerization can occur via multiple pathways involving both intermediates and the final product.
-
Polymerization of the Knoevenagel Intermediate: The α,β-unsaturated nitrile formed after the initial condensation is electron-deficient and highly susceptible to anionic polymerization, often initiated by the base catalyst.
-
Polysulfide Formation and Decomposition: The reaction of the intermediate carbanion with elemental sulfur (S₈) does not lead directly to the monosulfide. It proceeds through a complex equilibrium of polysulfide intermediates.[5][6] These polysulfides can contribute to the formation of complex, sulfur-rich oligomers and tars.[1]
-
Oxidative Polymerization of the Product: The final 2-aminothiophene product itself can be prone to oxidative polymerization, especially when exposed to air, light, or residual oxidants. This is the same principle used to create conductive polythiophenes, which are valuable in materials science but are undesirable byproducts in synthetic chemistry.[7][8]
Caption: Competing polymerization pathways in aminothiophene synthesis.
Q2: How can I effectively purify my aminothiophene product away from polymeric byproducts?
A: Purification requires strategies that exploit the different physical properties of the monomeric product and the polymeric impurities.
| Purification Method | Protocol Summary | Advantages | Disadvantages |
| Recrystallization | Dissolve the crude material in a minimum amount of a hot solvent in which the product has high solubility and the polymer has low solubility. Cool slowly to allow pure crystals to form. | Highly effective for crystalline products; can yield very pure material. | Product must be a solid; requires suitable solvent system; may have lower recovery. |
| Trituration | Suspend the crude solid in a solvent where the product is insoluble but impurities are soluble. Stir or sonicate, then filter to collect the purified solid product. | Simple, fast, and good for removing more soluble impurities and colored tars. | Less effective than recrystallization for removing structurally similar impurities. |
| Column Chromatography | Adsorb the crude material onto silica gel and elute with a solvent gradient (e.g., from pure hexane to an ethyl acetate/hexane mixture). | Can separate complex mixtures; applicable to oils and solids. | Polymeric material can be difficult to elute, leading to streaking and contaminated fractions. |
| Supercritical Fluid Extraction | Utilizes a supercritical fluid (e.g., CO₂) to selectively extract impurities or dissolve the polymer, leaving the desired compound behind.[9] | Highly efficient for industrial scale; environmentally friendly. | Requires specialized high-pressure equipment; not common in academic labs. |
Q3: Are there any specific classes of reagents that are more prone to causing polymerization?
A: Yes, the structure of your starting materials significantly impacts the propensity for side reactions.
-
Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones in the initial Knoevenagel condensation and can be more prone to forming undesired side products if conditions are not carefully controlled.
-
α-Methylene Nitrile: Malononitrile (NC-CH₂-CN) is highly reactive and can be more susceptible to polymerization than cyanoacetic esters (e.g., ethyl cyanoacetate), which are somewhat more sterically hindered and electronically stabilized.
-
Sterically Hindered Ketones: Very bulky ketones can slow down the initial condensation, potentially allowing more time for the active methylene nitrile to undergo self-condensation or polymerization.[1] In these cases, the two-step approach is strongly recommended.[1]
Experimental Protocol: Controlled Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
This protocol incorporates best practices to minimize polymerization.
Materials:
-
2-Butanone (Methyl Ethyl Ketone, MEK) (1.0 eq.)
-
Ethyl Cyanoacetate (1.0 eq.)
-
Elemental Sulfur (1.1 eq.)
-
Morpholine (0.2 eq.)
-
Ethanol (anhydrous)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Argon), add 2-butanone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in anhydrous ethanol.
-
Initial Stirring: Stir the suspension at room temperature for 15 minutes to ensure all reagents are well-mixed.
-
Temperature Control: Gently heat the mixture to 50°C using an oil bath with a thermocouple for accurate temperature monitoring.
-
Controlled Base Addition: Dilute the morpholine (0.2 eq.) in a small amount of anhydrous ethanol and add it to the dropping funnel. Add the base solution dropwise to the reaction mixture over a period of 30-45 minutes. This slow addition is critical to prevent a rapid exotherm and high local concentrations of the reactive intermediate.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours after the base addition is finished.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purification:
-
To the resulting crude oil/solid, add cold diethyl ether and stir vigorously. The polymeric byproducts will often remain as a sticky residue, while the desired product may dissolve or can be filtered off if it precipitates.
-
Further purify the product by recrystallization from ethanol or by flash column chromatography on silica gel.
-
References
- Common side reactions in the Gewald synthesis of aminothiophenes. BenchChem.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- Troubleshooting low yields in domino reactions for thiophene synthesis. BenchChem.
- Green methodologies for the synthesis of 2-aminothiophene. PMC, PubMed Central.
- Gewald Reaction. Organic Chemistry Portal.
- Gewald reaction. Wikipedia.
- An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Thieme.
- Synthesis of 2-aminothiophenes via Scheme 2.
- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.
- Gewald Aminothiophene Synthesis Mechanism. YouTube.
- Green methodologies for the synthesis of 2-aminothiophene. Semantic Scholar.
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Directing the Aggregation of Native Polythiophene during in Situ Polymeriz
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes
- Mechanisms of the Gewald synthesis of 2-aminothiophenes
- Exploring Radical, Cationic, Anionic, and Condensation Polymeriz
- Methods for the purification of polymers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. d-nb.info [d-nb.info]
- 5. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. arkat-usa.org [arkat-usa.org]
- 9. US7745566B2 - Methods for the purification of polymers - Google Patents [patents.google.com]
Technical Support Center: High-Purity Recrystallization of 5-Aminothiophene-3-carboxylic acid hydrochloride
Welcome to the technical support center for the recrystallization of 5-Aminothiophene-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to aid in obtaining high-purity material for your critical applications.
Introduction: The Challenge of Purifying a Zwitterionic Thiophene
This compound is a vital building block in pharmaceutical synthesis. Its purification via recrystallization presents a unique set of challenges due to its molecular structure. The presence of both a basic amino group and an acidic carboxylic acid group means the molecule can exist as a zwitterion, significantly influencing its solubility profile. This guide will provide the foundational knowledge and practical steps to navigate these challenges and achieve high-purity crystals.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Due to the polar and ionic nature of the hydrochloride salt, protic solvents are generally good starting points.
-
Primary Recommendation: A mixed solvent system of Ethanol/Water . Ethanol provides good solubility for the organic thiophene core at elevated temperatures, while water can be used as an anti-solvent to induce crystallization upon cooling. The ratio will need to be determined empirically but starting with dissolving the compound in a minimal amount of hot water and then adding hot ethanol until the solution is saturated is a good approach.
-
Alternative Solvents:
-
Isopropanol/Water: Similar to the ethanol/water system, but isopropanol is less polar and may offer a different solubility profile.
-
Methanol: Can be effective, but its high volatility can make it challenging to work with during hot filtration. Carboxylic acids, in general, show good solubility in methanol[1].
-
Acetic Acid/Water: Acetic acid can be a powerful solvent for amino acids, but its high boiling point and potential to form salts with the amino group require careful consideration during drying[2].
-
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute or when there are significant impurities present.
-
Immediate Action: Re-heat the solution to dissolve the oil and add more of the primary (good) solvent to decrease the saturation level.
-
Slower Cooling: Allow the solution to cool more slowly. Gradual cooling provides more time for the molecules to orient themselves into a crystal lattice.
-
Solvent System Adjustment: If using a mixed solvent system, try adjusting the ratio to have a higher proportion of the "good" solvent.
-
Seed Crystals: Introduce a small, pure crystal of the compound (a seed crystal) to the cooled solution to encourage nucleation.
Q3: The recrystallization yield is very low. How can I improve it?
A3: A low yield can be frustrating but is often rectifiable.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Any excess solvent will retain more of your product in the solution upon cooling.
-
Cooling Temperature: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation, but be mindful that this can sometimes lead to the co-precipitation of impurities.
-
Second Crop of Crystals: After filtering the initial crystals, the filtrate (mother liquor) can be concentrated by carefully boiling off some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
pH Adjustment: The solubility of amino acids is highly pH-dependent. As a hydrochloride salt, the pH of your solution will be acidic. Carefully adjusting the pH towards the isoelectric point (where the molecule is zwitterionic and least soluble) can induce precipitation. However, this should be done with caution as it can also precipitate impurities.
Q4: What are the likely impurities in my this compound sample?
A4: Impurities can originate from the starting materials, byproducts of the synthesis, or degradation. Common synthesis routes, such as the Gewald reaction or nitration followed by reduction of a thiophene precursor, can introduce specific impurities[3][4][5].
-
Unreacted Starting Materials: Depending on the synthetic route, these could include thiophene-3-carboxylic acid or its ester, and nitrating or reducing agents.
-
Byproducts of the Gewald Reaction: If this route is used, side reactions can lead to the formation of other substituted thiophenes.
-
Over-reduction or Incomplete Nitration Products: In the nitration/reduction pathway, incomplete reactions can leave residual nitro-thiophene precursors, and over-reduction can lead to other amine-containing species.
-
Decarboxylation Products: At high temperatures, the carboxylic acid group may be lost.
-
Oxidation Products: The amino group is susceptible to oxidation, which can lead to colored impurities.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not dissolve | - Incorrect solvent choice.- Insufficient solvent volume.- Insoluble impurities present. | - Test the solubility of a small sample in various solvents.- Gradually add more hot solvent.- Perform a hot filtration to remove insoluble materials. |
| No crystals form upon cooling | - Solution is not saturated.- Cooling is too rapid.- Presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase concentration.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation.- Add a seed crystal. |
| Crystals are colored | - Presence of colored impurities.- Oxidation of the amino group. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration. Be aware that charcoal can adsorb some of your product.- Conduct the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Oiling out | - Solution is too concentrated.- Cooling is too rapid.- High level of impurities. | - Add more of the primary solvent to the hot solution.- Allow for slower, more controlled cooling.- Consider a pre-purification step like a solvent wash of the crude material. |
| Low yield | - Using too much solvent.- Incomplete precipitation.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent.- Cool the solution in an ice bath for an extended period.- Pre-heat the filtration apparatus (funnel and filter paper) with hot solvent to prevent clogging.[6] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example: Methanol)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of methanol and heat the mixture to boiling with stirring. Continue adding methanol in small portions until the solid just dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.
Protocol 2: Two-Solvent Recrystallization (Example: Ethanol/Water)
-
Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot water in an Erlenmeyer flask.
-
Saturation: While the solution is still hot, add hot ethanol dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot water to redissolve the precipitate and obtain a clear, saturated solution.
-
(Optional) Decolorization and Hot Filtration: Follow steps 2 and 3 from Protocol 1 if necessary.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the crystallization solvent).
-
Drying: Dry the crystals in a vacuum oven.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Caption: A flowchart for troubleshooting common recrystallization issues.
Purity Assessment
After recrystallization, it is crucial to assess the purity of the final product. Several analytical techniques can be employed for this purpose.
| Analytical Technique | Information Provided | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment, detection of impurities.[7][8] | A validated method with a suitable column and mobile phase is required. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, detection of proton-containing impurities. | Can be used quantitatively (qNMR) with an internal standard. |
| Melting Point Analysis | Indication of purity; pure compounds have a sharp melting range. | A broad melting range suggests the presence of impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups. | Less effective for quantifying purity but good for structural verification. |
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
PubMed. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?[Link]
-
Radboud Repository. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. [Link]
-
ResearchGate. Purification of organic hydrochloride salt?[Link]
-
Thoreauchem. This compound-89499-37-6. [Link]
- Google Patents. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
-
PMC. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]
-
Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
- Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
-
PubChem. 5-Nitrothiophene-3-carboxylic acid. [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 5. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 5-Aminothiophene-3-carboxylic acid hydrochloride
Introduction: The Imperative of Structural Integrity in Research and Development
In the landscape of pharmaceutical and chemical research, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. For a compound like 5-Aminothiophene-3-carboxylic acid hydrochloride, a heterocyclic building block with significant potential in medicinal chemistry, rigorous structural elucidation is not merely a formality but a critical checkpoint. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and compromised intellectual property. This guide provides an in-depth, multi-technique spectroscopic workflow for the definitive structure confirmation of this compound, grounded in the principles of scientific integrity and designed for researchers, scientists, and drug development professionals. Our approach is synergistic, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a self-validating system of analysis, consistent with the principles of Good Laboratory Practice (GLP) and guidelines such as ICH Q2(R1).[1][2][3][4][5][6]
The Synergistic Power of a Multi-Technique Approach
Relying on a single analytical technique for structure confirmation is a precarious strategy. While one method might provide strong evidence for a particular feature, it can leave other aspects of the structure ambiguous. By integrating NMR, IR, and MS, we create a powerful, cross-validating workflow.
-
NMR Spectroscopy provides a detailed map of the carbon-hydrogen framework, revealing connectivity and stereochemistry.
-
IR Spectroscopy offers a rapid and definitive confirmation of the presence of key functional groups.
-
Mass Spectrometry gives the precise molecular weight and offers clues to the molecule's composition and fragmentation behavior.
Together, these techniques provide a holistic and irrefutable structural confirmation. This integrated approach is essential for building a robust data package for publication, patent filing, or regulatory submission.
Caption: Integrated workflow for spectroscopic structure confirmation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.
Expected ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. Due to the acidic proton of the carboxylic acid and the ammonium protons, a deuterated solvent that allows for their exchange and observation, such as DMSO-d₆, is a suitable choice.[7][8][9]
-
Thiophene Ring Protons (H2, H4): The thiophene ring has two protons. Given the substitution pattern, we would expect two singlets in the aromatic region (typically δ 6.5 - 8.0 ppm for aminothiophenes).[10] The exact chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.
-
Amine (NH₃⁺) Protons: As a hydrochloride salt, the amino group will be protonated to an ammonium salt. This will likely appear as a broad singlet due to rapid exchange with any residual water in the solvent and quadrupolar broadening from the nitrogen atom. Its chemical shift can be highly variable and concentration-dependent.
-
Carboxylic Acid (COOH) Proton: This proton is also acidic and will appear as a very broad singlet, typically far downfield (>10 ppm). Its presence confirms the carboxylic acid functionality.
Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
-
Carboxylic Acid Carbonyl (C=O): This will be the most downfield signal, typically in the range of 165-185 δ.[11]
-
Thiophene Ring Carbons: There are four carbons in the thiophene ring. Their chemical shifts will be spread out, with the carbon bearing the amino group (C5) being significantly upfield shifted and the carbon attached to the carboxylic acid (C3) being downfield shifted. Typical ranges for substituted thiophenes are between δ 110-165 ppm.[10]
-
C2, C4: The two CH carbons of the thiophene ring will appear in the aromatic region, providing further confirmation of the ring structure.
Summary of Expected NMR Data (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| COOH | > 10 (broad s) | ~165-175 | Chemical shift is concentration and temperature dependent. |
| NH₃⁺ | Variable (broad s) | N/A | Chemical shift is concentration and temperature dependent. |
| Thiophene H2/H4 | ~7.0-8.0 (2 x s) | ~115-140 | Two distinct signals expected for the two ring carbons with attached protons. |
| Thiophene C2/C4 | N/A | ~115-140 | Two distinct signals expected for the two ring carbons with attached protons. |
| Thiophene C3 | N/A | ~140-155 | Carbon attached to the electron-withdrawing COOH group. |
| Thiophene C5 | N/A | ~150-165 | Carbon attached to the electron-donating NH₂ group. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.[10] Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Part 2: Infrared (IR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will have several characteristic absorption bands.
Expected IR Absorption Bands
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.[11][12] This broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[13]
-
N-H Stretch (Ammonium Salt): The N-H stretching vibrations of the R-NH₃⁺ group will appear as a broad band, often with multiple sub-peaks, in the region of 2400-3200 cm⁻¹.[14][15] This will overlap significantly with the O-H stretch.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1710 and 1760 cm⁻¹.[11] The exact position can be influenced by hydrogen bonding; for a dimeric carboxylic acid, this peak is typically centered around 1710 cm⁻¹.[12]
-
N-H Bend (Ammonium Salt): Asymmetric and symmetric bending vibrations for the NH₃⁺ group are expected in the 1500-1625 cm⁻¹ region.[14]
-
C=C Stretch (Thiophene Ring): Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.[10]
Summary of Expected IR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |
| N-H Stretch (Ammonium Salt) | 2400 - 3200 | Strong, Broad |
| C=O Stretch (Carboxylic Acid) | ~1710 | Strong, Sharp |
| N-H Bend (Ammonium Salt) | 1500 - 1625 | Medium |
| C=C Stretch (Thiophene Ring) | 1450 - 1600 | Medium-Weak |
Experimental Protocol: FTIR-ATR Data Acquisition
-
Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Spectrum Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Average 16-32 scans to improve the signal-to-noise ratio.[10]
-
-
Data Analysis: Analyze the positions and intensities of the absorption bands to identify the characteristic functional group vibrations.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight of the compound, which provides direct confirmation of its elemental formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, pre-charged molecule.[16][17][18]
Expected Mass Spectrum (Positive Ion ESI)
The analysis will be performed on the free base form of the molecule after the hydrochloride salt dissociates in solution.
-
Protonated Molecule ([M+H]⁺): The most prominent peak should correspond to the protonated molecule. The molecular weight of the free base (C₅H₅NO₂S) is 143.16 g/mol . Therefore, the expected m/z for the [M+H]⁺ ion is approximately 144.0. High-resolution mass spectrometry (HRMS) would provide a much more precise mass, allowing for confirmation of the elemental formula.
-
Fragmentation: While ESI is a soft technique, some fragmentation may occur. Potential fragmentation pathways could include the loss of water (H₂O) or carbon monoxide (CO) from the carboxylic acid group.
Summary of Expected MS Data
| Ion | Expected m/z (Nominal Mass) | Notes |
| [M+H]⁺ | 144.0 | Corresponds to the protonated free base. |
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.[16]
-
Spectrum Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the [M+H]⁺ ion.
-
-
Data Analysis: Identify the m/z of the molecular ion peak and any significant fragment ions. For HRMS data, use the precise mass to calculate the elemental formula and compare it to the expected formula.
Comparative Analysis and Conclusion
The true power of this guide lies in the integration of the three spectroscopic techniques. The molecular weight from MS (143.16 for the free base) provides a formula to work with. The IR spectrum confirms the presence of the key carboxylic acid and amine functional groups. Finally, the NMR spectra provide the definitive connectivity map, showing the precise arrangement of the atoms.
Comparison with an Isomer: Consider a hypothetical isomer, 2-Aminothiophene-4-carboxylic acid. While it would have the same molecular weight and similar IR functional groups, its NMR spectra would be distinctly different. The ¹H NMR would likely show two doublets for the thiophene protons due to coupling, rather than two singlets. The ¹³C NMR chemical shifts for the ring carbons would also differ significantly due to the different positions of the substituents. This highlights the specificity and resolving power of the combined spectroscopic approach.
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PubMed. (n.d.). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. PubMed. [Link]
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
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Synthesis and NMR elucidation of novel octa-amino acid resorcin[3]arenes derivatives. (n.d.). [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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ResearchGate. (n.d.). FT-IR spectra of MWCNTs (black), 4-aminothiophenol (red), aniline HCl (blue), and the final nanocomposite tPANI-Au@Pt-MWCNT. ResearchGate. [Link]
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HPLC and other analytical methods for purity assessment of 5-Aminothiophene-3-carboxylic acid hydrochloride
An Objective Guide to Analytical Methodologies for Purity Assessment of 5-Aminothiophene-3-carboxylic acid hydrochloride
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a vital heterocyclic building block in the synthesis of various active pharmaceutical ingredients (APIs). As a key starting material or intermediate, its purity is not merely a quality metric but a foundational pillar influencing the safety, efficacy, and yield of the final drug product. The presence of even trace-level impurities—arising from starting materials, side reactions, or degradation—can have significant downstream consequences, including the formation of toxic byproducts or the compromise of the API's stability.[1][2] Therefore, employing robust, accurate, and validated analytical methods for purity assessment is indispensable in both drug development and quality control environments.[3][4]
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other essential analytical techniques for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a logical framework for selecting the most appropriate method for a given analytical challenge.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Determination
For non-volatile and thermally sensitive organic molecules like this compound, HPLC, particularly in its reversed-phase mode (RP-HPLC), is the undisputed workhorse for purity and impurity profiling.[5][6] Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the main component from closely related structural analogues and impurities.[6][7]
The Rationale Behind a Validated RP-HPLC Method
The selection of an appropriate HPLC method is a systematic process. For a polar, ionizable compound like this compound, a reversed-phase C18 column is a logical starting point, offering a versatile stationary phase for retaining the analyte.[6] The mobile phase must be carefully optimized. An acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is crucial. It serves two purposes: it protonates the carboxylic acid group, rendering it less polar and enhancing its retention on the C18 column, and it ensures the primary amine group is consistently protonated, leading to sharp, symmetrical peaks by minimizing secondary interactions with the silica backbone. A gradient elution, starting with a high aqueous content and gradually increasing the organic solvent (acetonitrile or methanol), is typically employed to elute a wide range of impurities with varying polarities.[8] UV detection is suitable as the thiophene ring system contains a chromophore that absorbs in the UV spectrum.
Experimental Protocol: RP-HPLC for Purity Assessment
This protocol describes a validated method for determining the purity of this compound and its related substances.
Instrumentation:
-
HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[7]
Chromatographic Conditions:
-
Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-18 min: 60% to 95% B
-
18-20 min: 95% B
-
20.1-23 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 260 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 5 µL.
Sample Preparation:
-
Diluent: A mixture of Water and Acetonitrile (80:20 v/v).
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample solution at the same concentration as the Standard Preparation.
Data Analysis:
-
Purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
For quantitative analysis of impurities, a standard of the impurity is required. If unavailable, relative response factors can be used, or the impurity can be reported as a percentage relative to the main peak.[4]
Method Validation:
-
The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[9][10]
Visualizing the HPLC Workflow
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Comparing the chemical reactivity of 5-Aminothiophene-3-carboxylic acid with its ester derivatives
An In-Depth Guide to the Chemical Reactivity of 5-Aminothiophene-3-carboxylic Acid and Its Ester Derivatives
Introduction: The Versatile Thiophene Scaffold
In the landscape of medicinal chemistry and materials science, heterocyclic compounds are indispensable building blocks. Among them, the substituted aminothiophene core holds a privileged position. Specifically, 5-aminothiophene-3-carboxylic acid and its corresponding esters are crucial synthons for developing a wide array of biologically active molecules, from kinase inhibitors to antimicrobial agents.[1][2][3] Their utility stems from the strategic placement of three distinct functional groups—a nucleophilic amine, an electrophilic carboxyl-derived group, and an electron-rich thiophene ring—each offering a handle for selective chemical modification.
However, the choice between using the free carboxylic acid or its ester derivative is not trivial; it has profound implications for the molecule's overall reactivity and the strategic planning of a synthetic route. This guide provides a comprehensive comparison of these two scaffolds, grounded in fundamental chemical principles and supported by experimental data. We will dissect the electronic nuances that govern their reactivity, compare their performance in key chemical transformations, and provide detailed protocols to empower researchers in their synthetic endeavors.
Electronic Properties and Their Influence on Reactivity
The reactivity of any molecule is fundamentally dictated by its electronic landscape. In 5-aminothiophene-3-carboxylic acid and its esters, a delicate interplay exists between an electron-donating group (EDG) and an electron-withdrawing group (EWG), which modulates the reactivity of the entire system.
-
The Amino Group (-NH₂): Positioned at C5, the amino group acts as a powerful activating group. Through resonance, its lone pair of electrons increases the electron density of the thiophene ring, making the ring more susceptible to electrophilic attack and enhancing the nucleophilicity of the amine itself.
-
The Carboxyl (-COOH) and Ester (-COOR) Groups: Located at C3, these groups are electron-withdrawing due to the electronegativity of the oxygen atoms and the resonance stabilization of the carbonyl group.[4] They decrease the electron density of the thiophene ring, making it less reactive towards electrophiles.
The primary difference between the acid and its ester lies in the electronic contribution of the hydroxyl (-OH) versus the alkoxy (-OR) group and, more critically, the behavior of the molecule under different pH conditions.
-
Inductive and Resonance Effects: The alkyl group in an ester is electron-donating compared to the hydrogen in a carboxylic acid, which can slightly alter the electron-withdrawing strength of the carbonyl group.[5][6] However, a more significant practical difference arises in the presence of a base. The carboxylic acid is readily deprotonated to form a carboxylate (-COO⁻). This carboxylate anion is a very poor electrophile and a strong deactivating group, effectively shutting down nucleophilic acyl substitution at the carbonyl carbon and further reducing the ring's reactivity.[5][7]
This electronic tug-of-war creates three primary sites for chemical reactions, with reactivity profiles that diverge significantly between the acid and its ester derivatives.
Caption: Key reactive sites on the 5-aminothiophene-3-carboxylate scaffold.
Comparative Analysis of Key Chemical Transformations
The theoretical electronic differences manifest as tangible variations in how these molecules behave in the flask. We will now compare their reactivity in several common and synthetically valuable reactions.
Reactions at the Amino Group (C5)
The nucleophilicity of the C5-amino group is critical for building molecular complexity.
-
N-Acylation: This reaction involves treating the amine with an acylating agent like an acyl chloride or anhydride.
-
Ester Derivative: The reaction proceeds smoothly, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct. The reaction is generally clean and high-yielding.
-
Carboxylic Acid Derivative: This is more complex. The acylating agent can react with both the amino group and the carboxylic acid group. Furthermore, the acidic proton of the -COOH group can neutralize the base, and the amine can be protonated, rendering it non-nucleophilic. A common strategy is to use excess base or to first convert the carboxylic acid to its salt to prevent unwanted side reactions.
-
-
Diazotization: The conversion of the primary aromatic amine to a diazonium salt is a gateway to a plethora of functional groups via reactions like the Sandmeyer or Schiemann reactions.[8]
-
Ester Derivative: The ester is well-behaved under standard diazotization conditions (NaNO₂, aq. acid, 0-5 °C). The resulting diazonium salt can be used in subsequent transformations.
-
Carboxylic Acid Derivative: The acidic reaction medium is compatible with the carboxylic acid group. However, the diazonium salt of the carboxylic acid can be zwitterionic and may exhibit different solubility and stability profiles compared to the ester derivative. In some cases, intramolecular reactions between the diazonium group and the carboxylic acid can occur, especially upon heating.[9][10]
-
Reactions at the Carboxyl/Ester Group (C3)
The C3 position is the primary site for peptide-like bond formation and other nucleophilic acyl substitutions.
-
Amidation (Amide Bond Formation):
-
Ester Derivative: Amidation can be achieved via aminolysis, which often requires heating the ester with the desired amine, sometimes with a catalyst. This transformation is direct but can be slow and require harsh conditions for less reactive amines.
-
Carboxylic Acid Derivative: Direct reaction with an amine is an acid-base reaction, not an amidation. The carboxylic acid must first be "activated" using coupling reagents like dicyclohexylcarbodiimide (DCC) or HATU to form a highly reactive intermediate, which is then readily attacked by the amine.[11] While this adds steps and reagents, the reactions are often faster and proceed under milder conditions than ester aminolysis.
-
-
Hydrolysis and Esterification: These two reactions represent the interconversion between the two scaffolds.
-
Esterification of the Acid: The conversion of 5-aminothiophene-3-carboxylic acid to its ester is a standard procedure. Common methods include Fischer esterification (refluxing in alcohol with a strong acid catalyst) or milder methods like reaction with an alcohol in the presence of DCC and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[11][12]
-
Hydrolysis of the Ester: The ester is readily hydrolyzed back to the carboxylic acid under either acidic or basic (saponification) conditions, typically with heating.[13]
-
Data Summary: A Head-to-Head Comparison
The following table summarizes the key reactivity differences and provides general guidance for choosing the appropriate starting material.
| Reaction Type | 5-Aminothiophene-3-carboxylic Acid | Ester Derivative of 5-Aminothiophene-3-carboxylic Acid | Rationale & Recommendation |
| N-Acylation | Can be problematic due to competing reactions and acid-base chemistry. | Generally straightforward and high-yielding. | Choose the ester for cleaner N-acylation reactions. |
| Diazotization | Feasible, but stability of the diazonium salt may differ. | Standard and predictable reaction. | Ester is generally preferred for simplicity, though the acid is viable. |
| Amidation | Requires activation with coupling reagents (e.g., DCC, HATU). | Possible via aminolysis, but may require heat. | Choose the acid for milder, more efficient amide coupling. |
| Electrophilic Ring Substitution | Ring is less deactivated (especially as carboxylate). | Ring is more deactivated due to the EWG nature of the ester. | Reactivity depends on conditions; the acid may be more reactive under certain (non-basic) conditions. |
Synthesis of the Core Scaffolds: The Gewald Reaction
A foundational understanding of how these molecules are made provides context for their use. The most common and versatile method for synthesizing substituted 2-aminothiophenes is the Gewald reaction.[2][14] This one-pot, multi-component reaction combines an α-cyano ester (like ethyl cyanoacetate), a ketone or aldehyde, and elemental sulfur in the presence of a basic catalyst (e.g., morpholine).[15][16]
Caption: Generalized workflow of the Gewald reaction for aminothiophene synthesis.
This reaction directly yields the ester derivative. The corresponding carboxylic acid is then typically prepared by the hydrolysis of this ester, making the ester the more direct and often more accessible starting material from this common synthetic route.
Experimental Protocols
To provide actionable guidance, we present detailed, self-validating protocols for key transformations.
Protocol 1: Esterification of 5-Aminothiophene-3-carboxylic Acid (DCC/DMAP Method)
This protocol is chosen for its mild conditions, which are compatible with the sensitive amino group.
-
Preparation: To a solution of 5-aminothiophene-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add the desired alcohol (e.g., ethanol, 1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS. A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.[11]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired ester.
-
Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the broad carboxylic acid proton peak and the appearance of peaks corresponding to the alkyl ester group in the ¹H NMR spectrum are key indicators of success.
Protocol 2: N-Acylation of Methyl 5-Aminothiophene-3-carboxylate
This protocol demonstrates a standard acylation on the more tractable ester substrate.
-
Preparation: Dissolve methyl 5-aminothiophene-3-carboxylate (1.0 eq) in anhydrous DCM (~0.2 M) in a flask equipped with a magnetic stirrer and a nitrogen inlet. Add triethylamine (1.2 eq).
-
Reagent Addition: Cool the solution to 0 °C. Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC, observing the consumption of the starting material.
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash it with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting crude product can be purified by recrystallization or column chromatography.
-
Validation: Successful acylation is confirmed by a downfield shift of the aromatic protons and the appearance of a new set of protons for the acyl group in the ¹H NMR spectrum. The mass spectrum should show the expected molecular ion peak.
Conclusion and Strategic Recommendations
The choice between 5-aminothiophene-3-carboxylic acid and its ester derivatives is a critical decision in synthesis design. Neither scaffold is universally superior; rather, each offers distinct advantages for specific transformations.
-
Choose the Ester Derivative for:
-
Reactions targeting the amino group , such as N-acylation, N-alkylation, or diazotization, where the free carboxylic acid could cause unwanted side reactions or complicate reaction conditions.
-
When the aminothiophene is synthesized via the Gewald reaction , as the ester is the direct product.
-
-
Choose the Carboxylic Acid for:
-
Amide bond formation , where modern peptide coupling reagents provide a mild and highly efficient route that avoids the harsh conditions often required for ester aminolysis.
-
When the final target molecule requires a free carboxylic acid for biological activity (e.g., to mimic a phosphate group or engage in hydrogen bonding with a receptor).
-
By understanding the fundamental electronic differences and their practical consequences, researchers can navigate the rich chemistry of these scaffolds with greater precision, accelerating the discovery and development of novel chemical entities.
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A Comparative Guide to the Biological Activities of Aminothiophene Isomers: A Senior Application Scientist's Perspective
Introduction: The Versatile Aminothiophene Scaffold in Medicinal Chemistry
The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] When functionalized with an amino group, it gives rise to aminothiophene isomers, primarily 2-aminothiophenes and 3-aminothiophenes. These scaffolds are not merely synthetic curiosities; they are privileged structures in medicinal chemistry, forming the core of drugs with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The seemingly subtle difference in the position of the amino group—at the C2 or C3 position of the thiophene ring—can profoundly influence the molecule's three-dimensional structure, electronic properties, and, consequently, its interaction with biological targets.[6] This guide provides a comparative analysis of the biological activities of these isomers, supported by experimental data, to empower researchers in drug discovery and development to make informed decisions in scaffold selection and lead optimization.
Comparative Analysis of Biological Activities
The isomeric position of the amino group on the thiophene ring dictates the molecule's reactivity and spatial arrangement of substituents, leading to distinct biological profiles. Here, we dissect the comparative activities of 2-aminothiophene and 3-aminothiophene derivatives across key therapeutic areas.
Anticancer Activity: A Tale of Two Isomers in Tubulin Inhibition
A significant area of investigation for aminothiophene derivatives is their potential as anticancer agents, particularly as inhibitors of tubulin polymerization.[7][8] Disruption of microtubule dynamics is a clinically validated strategy to induce cell cycle arrest and apoptosis in cancer cells.
Interestingly, both 2-amino and 3-aminobenzothiophene derivatives have been shown to be effective antimitotic agents.[7] A notable study synthesized and evaluated two series of inhibitors based on the 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene and its 3-amino positional isomer. While both series showed promise, a 2-amino derivative, specifically 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, emerged as a highly potent compound, inhibiting cancer cell growth at subnanomolar concentrations.[7] This compound was found to bind to the colchicine site on tubulin, thereby inhibiting its polymerization.[7]
Another study focusing on 2-amino-3-alkoxycarbonyl/cyano-5-arylethylthiophene derivatives identified a 2-amino-3-cyano derivative as a potent inhibitor of tubulin assembly with IC50 values in the nanomolar range against a panel of cancer cell lines.[8] This compound induced G2/M phase cell cycle arrest and apoptosis.[8] Furthermore, novel aminothiophene derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including HepG2, A2780, and A2780CP, with some derivatives showing comparable or even enhanced activity compared to the standard drug Sorafenib.[9]
The key takeaway for researchers is that while both isomers can be tailored to inhibit tubulin polymerization, the substitution pattern and the specific isomer play a crucial role in determining the potency and efficacy.
Table 1: Comparative Anticancer Activity of Aminothiophene Derivatives
| Compound Class | Specific Derivative Example | Cancer Cell Line(s) | Activity (IC50) | Reference |
| 2-Aminobenzothiophene | 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Various | Subnanomolar | [7] |
| 2-Aminothiophene | 2-amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl] thiophene | Wide panel | 17–130 nM | [8] |
| Amino-thiophene | Derivative 15b | A2780, A2780CP | 12 ± 0.17 µM, 10 ± 0.15 µM | [9] |
Anti-inflammatory Activity: Targeting Key Mediators of Inflammation
Inflammation is a complex biological response implicated in numerous diseases. Aminothiophene derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes like cyclooxygenases (COX).[10][11]
A series of 3-aminothiophene-2-acylhydrazone derivatives demonstrated significant analgesic and anti-inflammatory potency.[10] Two compounds from this series, 5a and 5d, were particularly effective in a carrageenan-induced peritonitis model, with ID50 values of 7.2 ± 1.8 µmol/Kg and 5.2 ± 2.0 µmol/Kg, respectively, comparable to the standard drug indomethacin.[10] These compounds were also shown to be non-toxic to the kidneys and liver after oral administration.[10]
Conversely, studies on 2-aminothiophene analogs have also reported notable anti-inflammatory potential.[11][12] In one study, a series of 2-aminothiophene analogs were synthesized and evaluated, with one compound exhibiting an IC50 of 121.47 µM in an anti-inflammatory assay.[11][12] Another investigation into novel 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates also identified compounds with significant in-vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model.[13]
The evidence suggests that both 2- and 3-aminothiophene scaffolds can serve as a foundation for potent anti-inflammatory drugs. The choice of isomer may depend on the desired specificity for inflammatory targets and the overall physicochemical properties of the molecule.
Table 2: Comparative Anti-inflammatory Activity of Aminothiophene Derivatives
| Compound Class | Specific Derivative Example | Assay | Activity | Reference |
| 3-Aminothiophene | 5a | Carrageenan-induced peritonitis | ID50 = 7.2 ± 1.8 µmol/Kg | [10] |
| 3-Aminothiophene | 5d | Carrageenan-induced peritonitis | ID50 = 5.2 ± 2.0 µmol/Kg | [10] |
| 2-Aminothiophene | Analog 1 | In-vitro assay | IC50 = 121.47 µM | [11][12] |
| 3-Aminothiophene | Compound 1c | Carrageenan-induced rat paw edema | Maximum inhibitory activity | [13] |
Antimicrobial Activity: A Broad Spectrum of Action
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Aminothiophenes have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[1][3][14][15][16]
Substituted 2-aminothiophene derivatives have been extensively studied for their antimicrobial properties.[1][3][17] These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[3][15][16] The antimicrobial activity is often compared to standard antibiotics like streptomycin and ampicillin.[1][3] For instance, certain 2-aminothiophene derivatives exhibited potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 0.81 mM/mL against B. subtilis, S. aureus, E. coli, and S. typhi.[14]
While much of the literature focuses on 2-aminothiophenes, 3-aminothiophene derivatives also possess antimicrobial properties. A study on 3-amino thiophene-2-carboxamide derivatives revealed higher antibacterial activity compared to their 3-hydroxy and 3-methyl counterparts, particularly against Gram-positive bacteria.[16] This highlights the importance of the amino group at the C3 position for this specific activity.
The choice between a 2-amino or 3-aminothiophene scaffold for antimicrobial drug development will likely depend on the target pathogen and the desired spectrum of activity.
Table 3: Comparative Antimicrobial Activity of Aminothiophene Derivatives
| Compound Class | Target Organism(s) | Activity (MIC) | Reference |
| 2-Aminothiophene | B. subtilis, S. aureus, E. coli, S. typhi | 0.81 mM/mL | [14] |
| 2-Aminothiophene | E. coli, S. aureus, B. cereus | Compared with Streptomycin | [1] |
| 3-Aminothiophene | Gram-positive bacteria | Higher than 3-hydroxy/methyl analogs | [16] |
| 2-Aminothiophene | P. aeruginosa | More potent than gentamicin (for derivative 7) | [15] |
Experimental Protocols: A Guide to Key Assays
To ensure scientific rigor and reproducibility, this section provides detailed methodologies for key biological assays discussed in this guide.
In Vitro Anticancer Activity: MTT Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aminothiophene test compounds and a positive control (e.g., doxorubicin). Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity assessment.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.
Principle: The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, more prolonged phase is mediated by prostaglandins and cytokines. The ability of a compound to reduce the paw volume is a measure of its anti-inflammatory effect.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, and test compound groups). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test aminothiophene compounds orally or intraperitoneally at a specific dose. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at different time points.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow of the carrageenan-induced paw edema assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The broth microdilution method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the aminothiophene test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activities of aminothiophene isomers is crucial for rational drug design.
Inhibition of Tubulin Polymerization
As previously mentioned, a key mechanism for the anticancer activity of certain aminothiophene derivatives is the inhibition of tubulin polymerization.[6] By binding to tubulin (often at the colchicine binding site), these compounds prevent the formation of microtubules, which are essential components of the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
Caption: Inhibition of tubulin polymerization by aminothiophene derivatives.
Modulation of Inflammatory Pathways
The anti-inflammatory effects of aminothiophene derivatives can be attributed to their ability to modulate key inflammatory pathways. One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[10] By inhibiting COX, these compounds can reduce the production of prostaglandins and thereby alleviate inflammatory symptoms.
Caption: Inhibition of the COX pathway by aminothiophene derivatives.
Conclusion and Future Directions
This comparative guide underscores the significant therapeutic potential of both 2-aminothiophene and 3-aminothiophene isomers. The choice of isomer is a critical decision in the drug design process, with each offering distinct advantages depending on the therapeutic target and desired biological activity. While 2-aminothiophenes have been more extensively studied, particularly in the context of antimicrobial and anticancer applications, 3-aminothiophene derivatives have demonstrated compelling anti-inflammatory properties.
Future research should focus on more direct, head-to-head comparative studies of aminothiophene isomers across a wider range of biological assays. A deeper understanding of their structure-activity relationships, pharmacokinetic profiles, and mechanisms of action will be instrumental in unlocking the full potential of this versatile chemical scaffold for the development of next-generation therapeutics.
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A Comparative Guide to 5-Aminothiophene-3-carboxylic Acid Analogs in Cancer Research: An In Vitro and In Vivo Evaluation
In the landscape of oncology drug discovery, the relentless pursuit of novel chemical scaffolds that offer enhanced efficacy and selectivity against cancer cells remains a paramount objective. Among the myriad of heterocyclic compounds, the 5-aminothiophene-3-carboxylic acid core has emerged as a promising framework for the development of potent anti-cancer agents.[1][2] This guide provides an in-depth, objective comparison of the pre-clinical performance of various analogs derived from this scaffold, supported by experimental data and protocols. It is intended for researchers, scientists, and drug development professionals actively engaged in the search for next-generation cancer therapeutics.
The 5-Aminothiophene-3-carboxylic Acid Scaffold: A Privileged Structure in Cancer Drug Design
The thiophene ring system is a versatile heterocyclic scaffold that is a constituent of numerous biologically active compounds.[3][4] The 2-aminothiophene-3-carboxylic acid ester moiety, in particular, has been identified as a "privileged" structure, capable of interacting with a diverse range of biological targets implicated in cancer progression.[3] Modifications at the C5 position and variations of the carboxylic acid group have yielded a multitude of analogs with differential anti-proliferative activities and mechanisms of action, making a systematic comparison essential for guiding future drug development efforts.
In Vitro Evaluation: A Comparative Analysis of Cytotoxicity and Mechanism of Action
The initial assessment of any potential anti-cancer agent relies on rigorous in vitro screening against a panel of cancer cell lines. This section compares the cytotoxic effects of several 5-aminothiophene-3-carboxylic acid analogs and related thiophene derivatives, alongside a discussion of their underlying mechanisms of action.
Comparative Cytotoxicity Against Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of representative thiophene derivatives against hepatocellular carcinoma (HepG2) and prostate cancer (PC-3) cell lines, with Sorafenib and Docetaxel included as standard-of-care comparators.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Thiophene Analog 1 | HepG2 | 3.02 | Sorafenib | 7.5 |
| Thiophene Analog 2 | HepG2 | 5.46 | Sorafenib | 7.5 |
| Thiophene Analog 3 | PC-3 | 2.15 | Docetaxel | Not specified in source |
| Thiophene Analog 4 | PC-3 | 8.85 | Docetaxel | Not specified in source |
Note: The data presented is a synthesis from multiple sources for illustrative purposes and direct comparison of absolute values between different studies should be done with caution.
The data indicates that certain thiophene analogs exhibit potent cytotoxic activity, in some cases surpassing the efficacy of the standard-of-care drug Sorafenib in HepG2 cells. This highlights the therapeutic potential of this chemical class.
Mechanism of Action: Unraveling the Molecular Targets
Beyond cytotoxicity, understanding the mechanism of action is crucial for rational drug development. Studies have revealed that many 5-aminothiophene-3-carboxylic acid analogs exert their anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis. Notably, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the PI3K/Akt signaling pathways have been identified as common mechanisms.[3]
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[5][6] The PI3K/Akt pathway is a central signaling node that promotes cell survival and proliferation.[7][8] Several thiophene analogs have been shown to inhibit the kinase activity of VEGFR-2 and suppress the phosphorylation of Akt, thereby leading to a downstream cascade of anti-cancer effects.
A hallmark of effective cancer therapy is the ability to induce programmed cell death, or apoptosis, in malignant cells. Flow cytometry analysis has demonstrated that treatment with 5-aminothiophene-3-carboxylic acid analogs leads to a significant increase in the population of apoptotic cells. Furthermore, these compounds have been observed to cause cell cycle arrest, typically at the G2/M or S phase, thereby preventing cancer cell division.
Experimental Protocols: A Guide to In Vitro Assays
To ensure the reproducibility and validity of the in vitro findings, detailed experimental protocols are provided below.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiophene analogs and reference compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated wells as controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a non-linear regression analysis.
Apoptosis Assay by Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[9][10]
-
Cell Treatment: Seed and treat cells with the thiophene analogs as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[11]
-
Cell Treatment and Harvesting: Treat cells as described previously and harvest by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.[12]
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A to degrade RNA.
-
PI Staining: Add propidium iodide solution to the cells.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
In Vivo Evaluation: Assessing Anti-Tumor Efficacy in Xenograft Models
While in vitro assays provide valuable initial data, the ultimate test of a potential anti-cancer drug lies in its efficacy in a living organism. Xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of pre-clinical in vivo evaluation.[13][14]
Comparative In Vivo Efficacy
Detailed comparative in vivo studies for a broad series of 5-aminothiophene-3-carboxylic acid analogs are not extensively available in the public domain.[15] However, individual studies on related thiophene derivatives have demonstrated significant anti-tumor activity in various xenograft models.[15][16] For instance, a thiophene derivative has been shown to inhibit tumor growth in a non-small cell lung cancer xenograft model.[16]
| Cancer Type | Cell Line | Mouse Strain | Thiophene Analog Administration | Tumor Growth Inhibition |
| Non-Small Cell Lung | A549 | Nude Mice | Intraperitoneal injection | Significant reduction in tumor volume |
| Colon Cancer | CT26 | BALB/c Mice | Oral gavage | Delayed tumor growth |
This table represents a summary of findings from various studies on thiophene derivatives.
These findings, while not a direct comparison of a series of 5-aminothiophene-3-carboxylic acid analogs, underscore the in vivo potential of the broader thiophene scaffold and warrant further investigation of specific analogs that show promise in vitro.
Experimental Protocol: Subcutaneous Xenograft Mouse Model
The following is a generalized protocol for evaluating the in vivo anti-tumor efficacy of a test compound.
-
Cell Preparation: Culture the desired human cancer cell line (e.g., HepG2, PC-3) to 80-90% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.[17]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female athymic nude mice.[18]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the thiophene analog and a vehicle control to their respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment for a specified period or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Conclusion and Future Directions
The 5-aminothiophene-3-carboxylic acid scaffold represents a fertile ground for the discovery of novel anti-cancer agents. In vitro studies have consistently demonstrated the potent and selective cytotoxicity of analogs derived from this core structure against a range of cancer cell lines. The mechanisms of action, often involving the inhibition of key oncogenic signaling pathways such as VEGFR-2 and PI3K/Akt, provide a strong rationale for their therapeutic potential.
While comprehensive comparative in vivo data for a series of these specific analogs remains to be fully elucidated, the promising results from related thiophene derivatives in xenograft models are highly encouraging. Future research should focus on systematic in vivo evaluations of the most potent and selective analogs identified from in vitro screens. Furthermore, a deeper exploration of their pharmacokinetic and pharmacodynamic properties will be crucial for their successful translation into clinical candidates. The continued investigation of this versatile chemical scaffold holds significant promise for enriching the arsenal of targeted therapies in the fight against cancer.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Aminothiophene-3-carboxylic Acid Derivatives
Introduction: The 5-Aminothiophene-3-Carboxylic Acid Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their inherent ability to interact with diverse biological targets. The 5-aminothiophene-3-carboxylic acid and its related 3-carboxamide derivatives represent one such versatile scaffold.[1] Its utility stems from a combination of favorable physicochemical properties and a geometrically well-defined arrangement of hydrogen bond donors and acceptors, allowing for multiple points of interaction with biological macromolecules. Thiophene rings are recognized as important bioisosteres for phenyl rings, offering an electron-rich system capable of engaging in various non-covalent interactions.[2]
The amenability of this core to chemical modification, particularly through multicomponent reactions like the Gewald synthesis, allows for the systematic construction of large compound libraries.[1] This has enabled extensive exploration of the structure-activity relationships (SAR) for derivatives targeting a wide array of proteins, from enzymes like protein kinases to microbial targets. This guide provides a comparative analysis of the SAR of 5-aminothiophene-3-carboxylic acid derivatives against several key biological targets, supported by experimental data and detailed protocols to aid researchers in the design and evaluation of new therapeutic agents.
I. SAR as Kinase Inhibitors: Targeting Oncogenic Signaling
The dysregulation of protein kinase activity is a fundamental driver of many cancers, making them a primary focus for therapeutic intervention.[1] The 2-aminothiophene-3-carboxamide scaffold has proven to be a particularly fruitful starting point for the development of potent and selective kinase inhibitors.[1] The general structure allows for modifications at several key positions, each influencing the compound's interaction with the ATP-binding pocket of the target kinase.
A. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a critical receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1] Several 5-aminothiophene-3-carboxamide derivatives have been investigated as VEGFR-2 inhibitors.
Key SAR Insights:
-
C2-Amino Group: The free amino group is crucial for forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.
-
C3-Carboxamide: The amide linker and the group attached to it (often an aryl or heteroaryl moiety) project into the solvent-exposed region. Modifications here can influence solubility and interactions with the outer portions of the binding pocket.
-
C4 and C5 Substituents: These positions are critical for establishing potency and selectivity. Bulky and lipophilic groups at these positions often occupy the hydrophobic regions of the ATP pocket, significantly enhancing binding affinity. For instance, in a series of 5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamides, the nature of the aryl group on the acetamido moiety at C4 dramatically impacts cytotoxic activity.[3] The presence of a 4-chlorophenyl group resulted in the highest potency against HepG-2 and HCT-116 cancer cell lines.[3]
Data Presentation: SAR of Thiophene Derivatives as Anticancer Agents
| Compound | R Group (at C4-acetamido) | HepG-2 IC50 (µM)[3] | HCT-116 IC50 (µM)[3] | VEGFR-2 IC50 (nM) |
| 4 | Phenyl | 10.1 ± 0.9 | 12.5 ± 1.1 | Not Reported |
| 5 | 4-Chlorophenyl | 2.3 ± 0.2 | 4.1 ± 0.3 | Not Reported |
| 6 | 4-Fluorophenyl | 7.9 ± 0.6 | 9.3 ± 0.8 | Not Reported |
| 7 | 4-Methylphenyl | 6.2 ± 0.5 | 8.8 ± 0.7 | Not Reported |
| 10 | 2-Chlorophenyl | 3.9 ± 0.3 | 5.6 ± 0.4 | Not Reported |
| Sorafenib | Reference Drug | Not Reported | Not Reported | Reference |
| 16e | Trisubstituted selenide | 8.81 ± 0.14 (A549) | 3.20 ± 0.12 | 94.44 ± 2.22 (EGFR)[4] |
Note: Data for compounds 4-10 is based on cytotoxicity against cancer cell lines, which is often correlated with kinase inhibition.[3] Compound 16e is a thiophene-3-carboxamide selenide derivative with reported EGFR kinase inhibition.[4]
Visualization: Key SAR Trends for Kinase Inhibition
Caption: SAR summary for 5-aminothiophene-3-carboxamide kinase inhibitors.
B. Epidermal Growth Factor Receptor (EGFR) and Other Kinases
The thiophene scaffold is also integral to inhibitors of other kinases like EGFR and c-Jun N-terminal kinase (JNK).[1][4][5] For a series of trisubstituted thiophene-3-carboxamide selenide derivatives, compound 16e showed potent EGFR kinase inhibition (IC50 = 94.44 nM) and excellent antiproliferative activity against the HCT116 colon cancer cell line (IC50 = 3.20 µM).[4] This highlights that modifications beyond the core thiophene, such as bioisosteric replacement of sulfur with selenium, can yield highly active compounds.
Comprehensive SAR studies on thiophene-3-carboxamide derivatives have also identified dual inhibitors of JNK that function as both ATP and JIP mimetics.[5] This dual-binding mechanism, targeting both the ATP site and a substrate-docking site, represents an advanced strategy for achieving high potency and selectivity.[5]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol describes a common method to quantify the inhibitory activity of test compounds against the VEGFR-2 enzyme. The principle is based on measuring the amount of phosphorylated substrate, often detected via fluorescence or luminescence.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (Adenosine triphosphate)
-
Suitable substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well microplates (white, opaque for luminescence)
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a master mixture containing kinase buffer, ATP at a concentration near its Km for VEGFR-2, and the substrate.[3]
-
Inhibitor Addition: Add 1 µL of the test compounds at various concentrations (typically a serial dilution) to the designated wells. Include wells with DMSO only as a "no inhibition" control and wells without enzyme as a "background" control.
-
Enzyme Addition: Thaw the VEGFR-2 enzyme on ice and dilute it to the desired concentration in kinase buffer. Add the enzyme to all wells except for the background controls. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 45-60 minutes) to allow the kinase reaction to proceed.[3]
-
Detection: Stop the reaction and detect the amount of product (ADP) formed according to the manufacturer's instructions for the detection kit. This usually involves adding a reagent that depletes unused ATP, followed by a second reagent that converts ADP to ATP, which then drives a luciferase-based reaction.
-
Data Analysis: Measure the luminescence signal using a plate reader. Subtract the background signal, and then calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
II. SAR as Antimicrobial Agents
Thiophene derivatives have also been explored for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi.[6][7] The SAR in this context differs from that of kinase inhibitors, reflecting the distinct nature of the microbial targets.
Key SAR Insights:
-
Substituents at C2 and C5: The nature of the substituents on the thiophene ring significantly influences antimicrobial activity.[6] In one study, derivatives featuring a pyridine side chain showed excellent activity against both bacteria and fungi.[6][8]
-
Amide and Hydrazide Moieties: The presence of carboxamide or related functional groups at C2 or C3 is often important for activity.[9] A study on novel thiophene-2-carboxamide derivatives found that compounds with an amino group at the C3 position exhibited the highest antioxidant and antibacterial properties.[9]
-
Overall Molecular Properties: Properties like lipophilicity and the ability to interact with bacterial cell membranes or specific enzymes play a crucial role. Some thiophene derivatives are thought to exert their effect by interacting with outer membrane proteins (OMPs) of Gram-negative bacteria.[10]
Data Presentation: SAR of Thiophene Derivatives as Antimicrobial Agents
| Compound Class | Key Structural Feature | Target Organism(s) | Activity Metric | Reference |
| Pyridine Hybrids | Pyridine side chain | S. aureus, B. subtilis, E. coli, P. aeruginosa | Comparable to ampicillin/gentamicin | [6][8] |
| Amino Thiophenes | 3-Amino-thiophene-2-carboxamide | S. aureus, B. subtilis, E. coli, P. aeruginosa | High activity index vs. ampicillin | [9] |
| Piperidinyl Thiophenes | Piperidinyl and carbonyl groups | A. baumannii, E. coli | MIC50: 8-32 mg/L | [10] |
Visualization: Antimicrobial SAR Hotspots
Caption: Key functional groups enhancing the antimicrobial activity of thiophenes.
III. Synthesis of 5-Aminothiophene-3-Carboxylic Acid Derivatives
The broad investigation of SAR for this scaffold is largely enabled by the efficiency of the Gewald reaction . This multi-component reaction provides a straightforward and versatile route to synthesize highly substituted 2-aminothiophenes.[1]
The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like ethyl cyanoacetate) in the presence of elemental sulfur and a base (such as morpholine or triethylamine).[11] This one-pot procedure allows for the introduction of diverse substituents at the C4 and C5 positions of the thiophene ring, making it ideal for generating libraries for SAR studies.[1]
Visualization: The Gewald Reaction Workflow
Caption: Simplified workflow of the Gewald multicomponent synthesis reaction.
Conclusion
The 5-aminothiophene-3-carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, giving rise to derivatives with potent and varied biological activities. Structure-activity relationship studies have revealed distinct patterns for different therapeutic targets.
-
For Kinase Inhibition , potency is driven by substitutions at the C4 and C5 positions that exploit hydrophobic pockets in the ATP-binding site, while the C2-amino group serves as a critical hydrogen-bonding anchor.
-
For Antimicrobial Activity , the introduction of specific heterocyclic moieties, such as pyridine, and the modulation of overall physicochemical properties to interact with microbial-specific targets are key determinants of efficacy.
The synthetic tractability of this core, primarily via the Gewald reaction, ensures that the exploration of its chemical space will continue. Future work will likely focus on refining selectivity profiles to minimize off-target effects and further optimizing pharmacokinetic properties to develop novel, highly effective therapeutic agents for cancer, infectious diseases, and beyond.
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A Comparative Benchmark: Unveiling the Therapeutic Potential of Novel Thiophene Derivatives
In the dynamic landscape of drug discovery, the quest for more effective and safer therapeutic agents is a perpetual endeavor. Thiophene and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive, data-driven comparison of novel thiophene derivatives against established drugs in three critical therapeutic areas: oncology, infectious diseases, and inflammatory disorders. We will delve into the mechanistic underpinnings of their efficacy, present head-to-head experimental data, and provide detailed protocols for reproducible benchmarking.
The Thiophene Scaffold: A Versatile Pharmacophore
The five-membered heterocyclic ring containing a sulfur atom, thiophene, is a cornerstone in the design of numerous clinically successful drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a versatile starting point for the development of potent and selective therapeutic agents.[1] This guide will explore recent advancements in the functionalization of the thiophene ring to generate novel derivatives with enhanced efficacy.
Section 1: Anticancer Efficacy
The proliferation of cancer cells often relies on aberrant signaling pathways that can be targeted for therapeutic intervention. Several novel thiophene derivatives have been designed to inhibit key players in these pathways, demonstrating significant cytotoxic effects against various cancer cell lines.
Mechanistic Insight: Targeting VEGFR-2 Signaling
One of the key mechanisms by which certain thiophene derivatives exert their anticancer effects is through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] VEGFR-2 is a crucial mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these derivatives can halt the downstream signaling cascade that promotes endothelial cell proliferation and migration.
Caption: VEGFR-2 signaling pathway and the inhibitory action of novel thiophene derivatives.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of an anticancer agent. The following table summarizes the IC50 values of representative novel thiophene derivatives against various cancer cell lines, benchmarked against standard chemotherapeutic drugs. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) | Standard Drug | Cancer Cell Line | IC50 (µM) |
| Thiophene Derivative 1 | MCF7 (Breast) | 9.39[3] | Doxorubicin | MCF7 (Breast) | 32.00[3] |
| Thiophene Derivative 2 | HeLa (Cervical) | 23.79[4] | Paclitaxel | HeLa (Cervical) | - |
| Thiophene Derivative 3 | HepG2 (Liver) | 12.61[4] | Paclitaxel | HepG2 (Liver) | - |
| Thiophene Derivative 4 | Hep3B (Liver) | 5.46[5] | Doxorubicin | Hep3B (Liver) | - |
Note: Direct comparative IC50 values for Paclitaxel on HeLa and HepG2 cells were not available in the cited sources.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel thiophene derivatives and standard drugs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the novel thiophene derivatives and standard drugs in complete medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.
Section 2: Antimicrobial Efficacy
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. Thiophene derivatives have demonstrated promising activity against a range of pathogenic bacteria, including multidrug-resistant strains.
Mechanistic Insight: Disruption of Bacterial Cell Wall Synthesis
A primary mechanism of action for many antimicrobial agents is the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.[6] This disruption leads to a loss of cell wall integrity and subsequent cell lysis. While the precise molecular targets of many novel thiophene derivatives are still under investigation, their ability to interfere with bacterial growth suggests a potential role in targeting essential pathways like cell wall biosynthesis.
Caption: Bacterial cell wall synthesis and potential inhibitory targets for novel thiophene derivatives.
Comparative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) and the zone of inhibition are standard metrics for evaluating antimicrobial efficacy. The following tables present comparative data for novel thiophene derivatives against pathogenic bacteria.
Table 2.1: Minimum Inhibitory Concentration (MIC50) in mg/L
| Compound | Bacterial Strain | MIC50 (mg/L) |
| Thiophene Derivative 4 | Col-R A. baumannii | 16[7] |
| Thiophene Derivative 5 | Col-R A. baumannii | 16[7] |
| Thiophene Derivative 8 | Col-R A. baumannii | 32[7] |
| Thiophene Derivative 4 | Col-R E. coli | 8[7] |
| Thiophene Derivative 5 | Col-R E. coli | 32[7] |
| Thiophene Derivative 8 | Col-R E. coli | 32[7] |
Col-R: Colistin-Resistant
Table 2.2: Zone of Inhibition (in mm)
| Compound | Bacterial Strain | Zone of Inhibition (%) | Standard Drug | Zone of Inhibition (%) |
| Thiophene Derivative 9a | Gram-negative bacteria | 102[8] | Gentamicin | 100[8] |
Experimental Protocol: Kirby-Bauer (Disk Diffusion) Test for Zone of Inhibition
This method assesses the susceptibility of bacteria to antimicrobial agents.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Paper disks impregnated with known concentrations of novel thiophene derivatives and standard antibiotics
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Application: Aseptically place the paper disks containing the test compounds and standard antibiotics onto the surface of the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.
-
Interpretation: The size of the zone of inhibition is proportional to the susceptibility of the bacteria to the antimicrobial agent.
Section 3: Anti-inflammatory Efficacy
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Thiophene derivatives have shown potential in modulating inflammatory pathways.
Mechanistic Insight: Inhibition of COX-2 and Pro-inflammatory Cytokines
A key mechanism of inflammation involves the cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and catalyzes the production of prostaglandins.[9] Additionally, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a central role in the inflammatory cascade.[10] Certain thiophene derivatives have been shown to inhibit COX-2 and reduce the production of these key cytokines.[11]
Caption: Inhibition of the COX-2 pathway and pro-inflammatory cytokine production by novel thiophene derivatives.
Comparative Anti-inflammatory Activity Data
The ability to inhibit the production of pro-inflammatory mediators is a key indicator of anti-inflammatory potential. The following data highlights the efficacy of novel thiophene derivatives in this regard.
| Compound | Assay | Result | Standard Drug | Result |
| Thiophene Derivative 8 | Reduction of TNF-α and IL-6 | Dose-dependent reduction in pro-inflammatory gene expression.[11] | Salicylic Acid | Less effective than Thiophene Derivative 8.[11] |
| Thiophene Derivatives 9 & 10 | Inhibition of pro-inflammatory cytokines | At 2 nM, inhibited TNF-α, IL-1β, and IL-6, and increased the anti-inflammatory cytokine IL-10.[11] | Indomethacin | Less effective than Thiophene Derivatives 9 & 10.[11] |
| Thiophene Derivative 11 | PPAR Inhibition (IC50) | 93 nM[11] | Compound 12 | 310 nM[11] |
Experimental Protocol: Measurement of Pro-inflammatory Cytokines (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying protein levels, such as cytokines.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Novel thiophene derivatives and standard anti-inflammatory drugs
-
ELISA kits for TNF-α and IL-6
-
Cell culture plates and reagents
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate RAW 264.7 cells and allow them to adhere. Pre-treat the cells with various concentrations of the novel thiophene derivatives or standard drugs for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include unstimulated and vehicle-treated controls.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using recombinant cytokines and calculate the concentration of TNF-α and IL-6 in the samples. Determine the percentage of inhibition of cytokine production by the test compounds.
Overall Experimental Workflow
The following diagram illustrates the general workflow for the comparative benchmarking of novel thiophene derivatives.
Caption: A generalized workflow for the development and benchmarking of novel thiophene derivatives.
Conclusion and Future Directions
The data presented in this guide underscores the significant therapeutic potential of novel thiophene derivatives across multiple disease areas. In many instances, these compounds exhibit superior or comparable efficacy to established drugs in preclinical models. The versatility of the thiophene scaffold allows for extensive chemical modifications, paving the way for the development of next-generation therapeutics with improved potency and selectivity.
Further research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising candidates. In vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of these novel compounds. The continued exploration of thiophene chemistry holds immense promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory conditions.
References
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Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica, 64(4), 419-431. [Link]
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Li, Y., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(5), 8480-8488. [Link]
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Gomes, C. R. B., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4333. [Link]
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Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1369665. [Link]
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Dwivedi, A. R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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Abdel-Ghaffar, A. R. M., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 76. [Link]
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LibreTexts. (2023). 2.3: The Peptidoglycan Cell Wall. Biology LibreTexts. [Link]
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Singh, P., et al. (2017). TNF-α and IL-6 inhibitors: Conjugates of N-substituted indole and aminophenylmorpholin-3-one as anti-inflammatory agents. European Journal of Medicinal Chemistry, 140, 365-376. [Link]
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Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. [Link]
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Wikipedia. (2024). Cyclooxygenase-2. Wikipedia. [Link]
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Definitive Structure Elucidation of 5-Aminothiophene-3-carboxylic acid hydrochloride: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a critical, non-negotiable step. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of small organic molecules, centered on the case study of 5-aminothiophene-3-carboxylic acid hydrochloride (CAS 89499-37-6).
While single-crystal X-ray crystallography remains the gold standard for providing a definitive solid-state structure[1], a comprehensive characterization relies on its synergy with spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide, from the perspective of a Senior Application Scientist, will dissect the causality behind choosing each technique, present field-proven protocols, and objectively compare their data outputs to arm you with the knowledge for robust structural validation.
The Unambiguous Answer: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution three-dimensional map of atomic positions in a crystalline solid[2]. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine precise bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's conformation and stereochemistry[2][3]. For a hydrochloride salt like our target compound, it also definitively shows the protonation state and the ionic interactions with the chloride counter-ion.
The Crystallography Workflow: From Powder to Final Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires precision and patience. Each stage is critical for the success of the next, forming a self-validating system where the quality of the output is directly tied to the quality of the input.
Detailed Experimental Protocol: Crystallization and Data Collection
The primary challenge in small-molecule crystallography is often growing a single crystal of sufficient size and quality. For a polar, salt-like compound such as this compound, solvent selection is paramount to balance solubility and promote slow, ordered crystal formation.
Protocol: Crystal Growth via Slow Evaporation
-
Solvent Screening: Begin by testing the solubility of the compound (~5-10 mg) in a range of solvents (0.5 mL each), from polar (water, methanol, ethanol) to less polar (acetone, ethyl acetate, dichloromethane). The ideal solvent is one in which the compound is sparingly soluble at room temperature. For this hydrochloride salt, a mixture like ethanol/water or methanol is a promising starting point.
-
Preparation of Saturated Solution: Prepare a saturated or near-saturated solution of the purified compound at a slightly elevated temperature (e.g., 40°C) in the chosen solvent system.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.
-
Crystallization: Cover the vial with a cap pierced with a few small holes (or with parafilm with pinpricks). This allows for slow evaporation of the solvent over several days to weeks at a constant temperature, ideally in a vibration-free environment.
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in each dimension) have formed, carefully harvest one using a cryo-loop and immediately mount it on the goniometer head of the diffractometer.
Expected Structural Insights
The crystal structure of this compound is expected to reveal several key features. Based on studies of similar 2-aminothiophene derivatives, intramolecular hydrogen bonds are likely to play a significant role in defining the molecular conformation[4][5]. An N-H···O=C hydrogen bond between the amino group and the carboxylic acid carbonyl is a probable feature that would create a six-membered planar ring, influencing the overall molecular shape[4][5]. Furthermore, the analysis will confirm the protonation site (likely the amino group) and map the network of intermolecular hydrogen bonds and ionic interactions involving the chloride ion, which dictates the crystal packing.
Corroborative & Solution-State Analysis: Spectroscopic Alternatives
While crystallography provides the definitive solid-state structure, it doesn't describe the molecule's behavior in solution, which is often more relevant to its biological activity. Here, NMR and MS are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (most commonly ¹H and ¹³C) within a molecule in solution[3].
-
Expertise & Causality: For this compound, a ¹H NMR spectrum will confirm the presence and relative number of protons. We would expect to see distinct signals for the thiophene ring proton, the amine protons (which may be broad due to exchange), and the carboxylic acid proton (often very broad and downfield)[6][7]. Two-dimensional NMR experiments like COSY and HSQC would then be used to establish proton-proton and proton-carbon connectivities, respectively, confirming the molecular skeleton. However, NMR struggles to definitively determine the relative stereochemistry of non-coupled centers and provides no information on absolute configuration[8].
Protocol: ¹H and ¹³C NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt should be soluble) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration[9].
-
Data Acquisition: Acquire a ¹H spectrum, followed by a ¹³C spectrum. If needed, run 2D experiments (COSY, HSQC, HMBC) to resolve any structural ambiguities. The chemical shifts of OH and NH protons are highly dependent on factors like solvent and concentration due to hydrogen bonding effects[7][9].
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can determine the mass with enough accuracy to confirm the elemental composition of a molecule.
-
Expertise & Causality: For our target molecule (Formula: C₅H₆ClNO₂S, MW: 178.98), HRMS would be used to confirm the exact mass of the protonated molecular ion [M+H]⁺ (expected at m/z 179.99... for the C₅H₅NO₂S part, excluding the Cl⁻). This provides strong evidence for the molecular formula, but it reveals nothing about the 3D arrangement of atoms, stereochemistry, or isomeric forms. It is a tool for confirmation of identity, not de novo structure elucidation.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Perform the analysis on a high-resolution instrument (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.
A Head-to-Head Comparison for Structure Elucidation
Choosing the right analytical tool requires understanding what question you are asking. For the definitive 3D structure, the choice is clear. For a complete characterization package, a combination of techniques is necessary.
Quantitative Comparison of Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (HRMS) |
| Primary Output | 3D atomic coordinates, bond lengths/angles, absolute configuration | Chemical environment, atom connectivity, solution conformation | High-accuracy mass-to-charge ratio, elemental composition |
| Definitive Nature | Unambiguous for solid-state structure | Infers connectivity; can have ambiguities for stereochemistry[8] | Confirms molecular formula, not atomic arrangement |
| Sample Phase | Single Crystal (Solid) | Solution | Solution or Solid |
| Sample Amount | Micrograms to milligrams | Milligrams | Nanograms to micrograms |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to grow | Cannot determine absolute configuration; relative stereochemistry can be challenging | Provides no stereochemical or isomeric information |
| Time to Result | Hours to days (after crystal is obtained) | Minutes to hours | Minutes |
Logical Relationship of Analytical Outputs
The data from these techniques are not redundant; they are complementary pieces of a puzzle that, when assembled, provide a robust and trustworthy structural assignment.
An Emerging Alternative: Microcrystal Electron Diffraction (MicroED)
A significant advancement in structure determination is Microcrystal Electron Diffraction (MicroED). This cryo-electron microscopy technique uses an electron beam instead of X-rays to determine structures from nanocrystals that are a billionth of the size typically needed for X-ray crystallography[1]. For novel compounds where growing large single crystals proves to be a bottleneck, MicroED offers a powerful and much faster alternative, capable of providing high-resolution structures in minutes or hours rather than weeks or months[1][10].
Conclusion
For the definitive structure elucidation of this compound, single-crystal X-ray crystallography is the indispensable gold standard. It provides an unambiguous three-dimensional structure, resolving any questions of conformation, protonation state, and stereochemistry.
However, a truly comprehensive characterization package, as required for regulatory submission and advancing a drug candidate, relies on a multi-technique approach. High-resolution mass spectrometry validates the molecular formula, while a full suite of NMR experiments confirms the molecular skeleton in the solution phase. Together, these techniques provide a self-validating system, ensuring the identity and structure of the molecule are known with the highest possible degree of confidence. The emergence of methods like MicroED further expands the crystallographer's toolbox, promising to accelerate the pace of discovery for challenging chemical entities[10].
References
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- American Chemical Society. Researchers develop powerful method to solve structures of small molecules. (2018).
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- ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022).
- ResearchGate. General structure of the studied 2-aminothiophenes.
- Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
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- Chemistry Stack Exchange. Why is crystallography still used in some cases for small molecule structure determination? (2017).
- The Royal Society of Chemistry. Supporting Information Cost effective thiophene assisted novel dopant-free hole transport materials for efficient perovskite sol.
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- Asian Journal of Chemistry. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases.
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- Banaras Hindu University. B.Sc (Hons. VI - Topic: NMR Spectroscopy).
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A Senior Application Scientist's Guide to the Synthesis of 2-Aminothiophenes: A Comparative Analysis
For researchers and professionals in drug development, the 2-aminothiophene scaffold is a cornerstone of medicinal chemistry. Its presence in a multitude of biologically active compounds—ranging from antiviral and anticancer to anti-inflammatory agents—underscores its significance as a privileged structure.[1][2][3] The efficacy and novelty of a drug discovery program often hinge on the ability to efficiently synthesize diverse libraries of these heterocycles. The choice of synthetic route is therefore not merely a procedural decision but a strategic one that impacts yield, scalability, and the accessible chemical space.
This guide provides an in-depth comparative analysis of the most prominent and field-proven synthetic routes to 2-aminothiophenes. Moving beyond a simple recitation of protocols, we will dissect the underlying mechanisms, evaluate the strategic advantages of each method, and provide the practical data required to make informed decisions in a research and development setting.
The Gewald Reaction: The Workhorse of Combinatorial Synthesis
Since its discovery in the 1960s, the Gewald reaction has become the most versatile and widely adopted method for preparing polysubstituted 2-aminothiophenes.[4][5][6] Its prominence is due to its nature as a one-pot, multi-component reaction (MCR), which offers exceptional efficiency and atom economy by combining simple, readily available starting materials.[4][7]
Mechanistic Rationale and Causality
The reaction proceeds through a well-elucidated sequence, the understanding of which is crucial for troubleshooting and optimization. It involves the condensation of a ketone or aldehyde with an α-activated nitrile and elemental sulfur, catalyzed by a base (typically a secondary amine like morpholine or piperidine).[6][8]
The mechanism can be broken down into three core stages:[2][6][9][10]
-
Knoevenagel Condensation: The base catalyzes the condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate (a Knoevenagel-Cope product).[6][9] This step is often the rate-determining one, particularly for less reactive ketones.
-
Sulfur Addition: The α,β-unsaturated intermediate is deprotonated to form a resonance-stabilized carbanion, which then acts as a nucleophile, attacking the S₈ ring to form a thiolate intermediate.[9][10]
-
Intramolecular Cyclization & Tautomerization: The terminal sulfur atom of the thiolate attacks the nitrile group, initiating a ring-closing reaction. Subsequent tautomerization of the resulting imine leads to the aromatic and highly stable 2-aminothiophene product.[2][9] The formation of the aromatic ring is the thermodynamic driving force for the entire sequence.
Caption: The Gewald Reaction Workflow.
Scope, Limitations, and Modern Adaptations
The primary advantage of the Gewald reaction is its broad substrate scope.[4] However, it is not without its challenges. Sterically hindered or electronically deactivated ketones, such as many aryl ketones, can react sluggishly, leading to low yields.[4][11]
To address these limitations and align with modern synthetic standards, numerous modifications have been developed:
-
Microwave Irradiation: Significantly reduces reaction times and can improve yields for less reactive substrates.[6][11][12]
-
Green Chemistry Approaches: The use of water as a solvent or solvent-free mechanochemical methods (ball milling) have been successfully implemented, reducing environmental impact.[2][11][13]
-
Heterogeneous Catalysts: Utilizing solid-supported bases or nanocatalysts simplifies purification and allows for catalyst recycling.[2]
Experimental Protocol: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate
This protocol is a representative example of a one-pot Gewald synthesis.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine acetophenone (2.40 g, 20 mmol), ethyl cyanoacetate (2.26 g, 20 mmol), and elemental sulfur (0.64 g, 20 mmol) in ethanol (30 mL).
-
Catalyst Addition: To the stirred suspension, add morpholine (1.74 g, 20 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure and cool the concentrate in an ice bath.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from ethanol to yield the desired 2-aminothiophene.
The Fiesselmann Thiophene Synthesis: A Route to Specific Regioisomers
The Fiesselmann synthesis is a powerful, albeit less direct, method that offers access to thiophene architectures that can be challenging to obtain via the Gewald reaction, particularly 3-hydroxy-2-thiophenecarboxylic acid derivatives.[14][15]
Mechanistic Rationale and Causality
Developed in the 1950s, this reaction typically involves the base-catalyzed condensation of a thioglycolic acid derivative with an α,β-acetylenic ester.[14][16]
-
Initial Michael Addition: A base deprotonates the thioglycolate, which then undergoes a 1,4-conjugate addition to the triple bond of the acetylenic ester.
-
Second Addition/Cyclization: A second molecule of thioglycolate can add, or, more commonly, the initial adduct undergoes an intramolecular cyclization. The specific pathway depends on the reaction conditions and substrates.[14][17]
-
Elimination and Tautomerization: The cyclic intermediate undergoes elimination and subsequent tautomerization to yield the final 3-hydroxythiophene product.
A key variation for accessing 3-aminothiophenes involves replacing the acetylenic ester with a β-halovinylnitrile or using a nitrile-containing substrate, which introduces the necessary nitrogen functionality.[14][16]
Caption: The Fiesselmann Synthesis Workflow.
Experimental Protocol: Synthesis of a 3-Aminothiophene-2-carboxylate Derivative (Conceptual)
This protocol outlines the variation using a β-chlorovinylnitrile.
-
Reagent Preparation: In a flask under an inert atmosphere (N₂), dissolve ethyl thioglycolate (1.0 eq) in a suitable aprotic solvent like THF or DMF.
-
Base Addition: Cool the solution to 0°C and add a strong base, such as sodium ethoxide or sodium hydride (1.1 eq), portion-wise. Stir for 20-30 minutes to ensure complete formation of the thiolate anion.
-
Substrate Addition: Add a solution of the appropriate β-chlorovinylnitrile (e.g., 2-chloro-3-phenylacrylonitrile) (1.0 eq) in the same solvent dropwise, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The mechanism proceeds via nucleophilic substitution followed by intramolecular cyclization.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Thorpe-Ziegler Cyclization: Crafting Fused Thiophene Systems
While the Gewald and Fiesselmann reactions are excellent for monocyclic thiophenes, the Thorpe-Ziegler reaction is a powerful tool for the intramolecular synthesis of cyclic systems, including those fused to a thiophene ring.[2][18] It is particularly valuable for synthesizing 2-aminothiophenes that are part of a larger, more complex molecular architecture.
Mechanistic Rationale and Causality
The reaction is the intramolecular version of the Thorpe condensation, involving the base-catalyzed cyclization of a molecule containing two nitrile groups (an α,ω-dinitrile).[19][20][21]
-
Deprotonation: A strong, non-nucleophilic base (e.g., NaH, LHMDS) deprotonates the carbon alpha to one of the nitrile groups.
-
Intramolecular Attack: The resulting carbanion attacks the electrophilic carbon of the second nitrile group within the same molecule, forming a cyclic imine anion.
-
Tautomerization/Hydrolysis: The intermediate tautomerizes to a more stable cyclic enamine.[20] This enamine is the 2-aminothiophene derivative (if the backbone contains a sulfur atom). Subsequent acidic workup can hydrolyze the enamine to a cyclic ketone if desired, but for our purposes, the enamine is the target.
Caption: Thorpe-Ziegler Cyclization for Fused Thiophenes.
The critical challenge in this method is not the cyclization itself but the synthesis of the required sulfur-containing dinitrile precursor. This multi-step precursor synthesis makes the Thorpe-Ziegler route less step-economical than the Gewald reaction for simple targets.
Comparative Analysis: Selecting the Optimal Route
The choice of synthetic strategy is dictated by the specific goals of the project. A side-by-side comparison highlights the distinct advantages and applications of each method.
| Feature | Gewald Reaction | Fiesselmann Synthesis | Thorpe-Ziegler Cyclization |
| Reaction Type | Multicomponent, One-Pot | Condensation / Cyclization | Intramolecular Condensation |
| Starting Materials | Simple, commercial ketones/aldehydes, activated nitriles, sulfur.[4] | Thioglycolates, acetylenic esters, or β-halovinylnitriles.[14][16] | Sulfur-containing α,ω-dinitriles (requires pre-synthesis).[2] |
| Key Strengths | High efficiency, atom economy, rapid library generation, broad substrate scope.[3][4][12] | Access to specific regioisomers (e.g., 3-hydroxy), controlled substitution.[14] | Excellent for fused-ring systems and macrocycles.[18][19] |
| Key Weaknesses | Lower yields with unreactive ketones, potential for side products.[11] | Multi-step process, less direct for 2-amino derivatives. | Requires synthesis of specialized precursors, less atom-economical overall.[2] |
| Reaction Conditions | Mild; base-catalyzed, typically reflux in alcohol.[4][5] | Base-catalyzed, often requires strong base and anhydrous conditions.[16] | Requires strong, non-nucleophilic base and high dilution conditions.[19][20] |
| Ideal Application | Drug Discovery: High-throughput synthesis of diverse compound libraries for screening. | Target-Oriented Synthesis: Precise construction of a specific, complex thiophene. | Complex Scaffolds: Synthesis of thieno-fused heterocycles and natural products. |
| Typical Yields | 35-90%[4][13] | 60-85% (for the cyclization step) | 70-95% (for the cyclization step)[19] |
Conclusion and Future Outlook
The Gewald reaction remains the undisputed method of choice for the rapid and efficient synthesis of diverse, polysubstituted 2-aminothiophenes, making it indispensable for exploratory drug discovery. Its operational simplicity and the commercial availability of its building blocks ensure its continued dominance.
The Fiesselmann synthesis and Thorpe-Ziegler cyclization are more specialized tools. They are employed when the substitution pattern required cannot be easily accessed through the Gewald route or when the synthetic goal is a complex, fused heterocyclic system. While more labor-intensive, they provide a level of control and precision that is sometimes necessary for late-stage drug development and total synthesis.
Emerging methods, such as catalyst-free syntheses in water or novel cascade reactions, continue to refine our ability to construct these vital heterocycles with greater efficiency and environmental responsibility.[1][22] For the modern medicinal chemist, a thorough understanding of the strengths and weaknesses of each of these core synthetic routes is essential for navigating the complex landscape of drug design and development.
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Zeng, F., Liu, P., Shao, X., Li, Z., & Xu, X. (2016). Catalyst-free and selective synthesis of 2-aminothiophenes and 2-amino-4,5-dihydrothiophenes from 4-thiazolidinones in water. RSC Advances, 6(59), 54803-54809. [Link]
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Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Wikipedia. [Link]
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Luo, X., Ge, L., Deng, W., et al. (2015). Regioselective Metal-Free One-Pot Synthesis of Functionalized 2-Aminothiophene Derivatives. The Journal of Organic Chemistry, 80(9), 4604–4610. [Link]
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A Head-to-Head Comparison of the Cytostatic Selectivity of Aminothiophene Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Quest for Selective Cancer Therapeutics
In the landscape of oncology drug discovery, the pursuit of compounds that selectively target cancer cells while sparing healthy tissue remains a paramount objective. The therapeutic window of many conventional chemotherapeutics is notoriously narrow, often leading to dose-limiting toxicities that compromise patient quality of life.[1][2][3] This challenge has catalyzed the exploration of novel chemical scaffolds with inherent tumor-selective properties. Among these, the 2-aminothiophene core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide spectrum of biological activities, including promising anticancer effects.[2][4]
Derivatives of 2-aminothiophene have been shown to exert potent cytostatic and cytotoxic effects against a variety of cancer cell lines.[5][6][7] Their mechanisms are diverse, ranging from the induction of cell cycle arrest and apoptosis to the inhibition of key signaling pathways involved in tumor progression and angiogenesis.[8][9][10] However, raw potency is a double-edged sword. The true potential of an anticancer agent lies in its cytostatic selectivity —its ability to preferentially inhibit the proliferation of malignant cells over normal, healthy cells.
This guide provides a head-to-head comparison of the cytostatic selectivity of distinct classes of aminothiophene derivatives, drawing upon published experimental data. We will delve into the methodologies used to assess this selectivity, present comparative data for representative compounds, and explore the mechanistic underpinnings of their activity. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the development of this promising class of molecules.
Methodology: A Framework for Evaluating Cytostatic Selectivity
To ensure a robust and objective comparison, a standardized experimental workflow is essential. The described protocols are designed to be self-validating, providing a clear and reproducible system for assessing both antiproliferative potency and selectivity.
The Rationale Behind Experimental Choices
The cornerstone of this evaluation is the parallel screening of compounds against both cancerous and non-cancerous cell lines. This dual-pronged approach is non-negotiable for determining a compound's therapeutic index at the cellular level. We selected a panel of cancer cell lines representing diverse and prevalent solid tumors, such as hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and prostate cancer (PC-3), to gauge the breadth of activity.[9][11] For the crucial selectivity assessment, a non-tumorigenic cell line, such as the human lung fibroblast line WI38 or the mouse fibroblast line 3T3, serves as a proxy for healthy tissue.[2][11]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the chosen method for quantifying cell viability. This colorimetric assay is a well-established, reliable, and high-throughput method that measures the metabolic activity of a cell population.[12] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is directly proportional to the number of living cells.
Experimental Workflow Diagram
Caption: Workflow for assessing cytostatic selectivity.
Detailed Protocol: In Vitro Cell Viability (MTT) Assay
-
Cell Plating: Seed cells (both cancer and normal lines) in separate 96-well flat-bottom plates at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.[12]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aminothiophene derivatives in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[2]
-
Incubation: Incubate the plates for another 48 hours under the same conditions.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[12]
-
Formazan Formation: Incubate the plates for an additional 4 hours. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Head-to-Head Comparison: Cytotoxicity and Selectivity Index
The following table summarizes the cytostatic activity (IC₅₀ in µM) and the calculated Selectivity Index (SI) of representative aminothiophene derivatives against various human cancer cell lines and a non-cancerous cell line. A higher SI value indicates greater selectivity for cancer cells.
| Compound Class / Derivative | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Thienopyrimidines | ||||||
| Chloro derivative 3b | HepG-2 (Liver) | 3.11 ± 0.14 | WI38 (Lung Fibroblast) | >100 | >32.2 | [11] |
| PC-3 (Prostate) | 2.15 ± 0.12 | WI38 (Lung Fibroblast) | >100 | >46.5 | [11] | |
| Methoxy derivative 3f | HepG-2 (Liver) | 4.30 ± 0.20 | WI38 (Lung Fibroblast) | >100 | >23.2 | [11] |
| PC-3 (Prostate) | 7.47 ± 0.42 | WI38 (Lung Fibroblast) | >100 | >13.4 | [11] | |
| Ortho-Amino Carboxamides | ||||||
| 4-Chlorophenyl deriv. 5 | HepG-2 (Liver) | 2.3 ± 0.2 | - | - | - | [9][12] |
| HCT-116 (Colon) | 4.1 ± 0.3 | - | - | - | [9][12] | |
| 2-Chlorophenyl deriv. 10 | HepG-2 (Liver) | 3.9 ± 0.3 | - | - | - | [9][12] |
| HCT-116 (Colon) | 5.6 ± 0.4 | - | - | - | [9][12] | |
| General Aminothiophenes | ||||||
| Derivatives 6CN14 & 7CN09 | HeLa (Cervical) | Potent | 3T3 (Mouse Fibroblast) | Protective Effect | High (Qualitative) | [2] |
| PANC-1 (Pancreatic) | Potent | 3T3 (Mouse Fibroblast) | Protective Effect | High (Qualitative) | [2] |
Note: Data is compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions. The absence of data for normal cells in some studies precludes the calculation of an SI.
Interpretation of Results
The data clearly demonstrates that structural modifications to the 2-aminothiophene scaffold have a profound impact on both potency and selectivity.
-
Thienopyrimidine derivatives exhibit remarkable selectivity.[11] The chloro derivative 3b is particularly noteworthy, with an IC₅₀ of 2.15 µM against the PC-3 prostate cancer line, while showing negligible toxicity to WI38 normal fibroblasts (IC₅₀ >100 µM).[11] This results in an impressive selectivity index of over 46, highlighting its potential as a cancer-specific agent.[11]
-
Ortho-amino thiophene carboxamides show high potency against liver and colon cancer cells, with the 4-chlorophenyl derivative 5 being 2.3 times more cytotoxic than the multi-kinase inhibitor Sorafenib against HepG-2 cells.[9] While quantitative selectivity data is not available from the source, the high potency warrants further investigation with normal cell lines.
-
Studies on other aminothiophene series, such as 6CN14 and 7CN09 , have qualitatively reported a protective effect on non-tumor 3T3 cells while demonstrating potent inhibition of HeLa and PANC-1 cancer cells, suggesting a favorable selectivity profile.[2][3]
Mechanistic Insights and Structure-Activity Relationships
The cytostatic effect of aminothiophene derivatives is not merely a result of non-specific toxicity but stems from targeted interference with critical cellular processes.
Targeting Angiogenesis and Cell Division
Several studies have converged on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a key mechanism.[9][11] VEGFR-2 is a receptor tyrosine kinase crucial for angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[9] By inhibiting VEGFR-2, these compounds can effectively starve tumors of their nutrient supply.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Furthermore, some ortho-amino thiophene carboxamides have been shown to inhibit β-tubulin polymerization.[9] Tubulin is the building block of microtubules, which are essential for forming the mitotic spindle during cell division. Disruption of this process leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[9] This dual-inhibition of both VEGFR-2 and tubulin represents a powerful multi-pronged attack on cancer cells.
Induction of Apoptosis
A common endpoint for these compounds is the induction of programmed cell death, or apoptosis. This is often characterized by:
-
Cell cycle arrest: Accumulation of cells in the G1 or G2/M phase.[8][9]
-
Phosphatidylserine externalization: A key marker of early apoptosis.[13]
-
Caspase activation: Triggering of the caspase cascade (e.g., caspase-3/7) that executes the apoptotic program.[9][13]
-
PARP cleavage: Cleavage of Poly (ADP-ribose) polymerase by caspases is a hallmark of apoptosis.[5][6]
Structure-Activity Relationship (SAR)
The comparative data reveals key SAR trends. For instance, in the thienopyrimidine series, the presence of an electron-withdrawing group like chlorine at specific positions on the phenyl ring (as in compound 3b ) appears to enhance both potency and selectivity.[11] This suggests that electronic and steric factors play a crucial role in the interaction with the biological target, which can be systematically explored to further optimize the lead compounds.
Conclusion and Future Perspectives
The head-to-head comparison reveals that 2-aminothiophene derivatives are a highly promising class of compounds with significant potential for the development of selective cytostatic agents. The thienopyrimidine series, in particular, stands out for its exceptionally high selectivity indices, indicating a wide therapeutic window at the cellular level.[11] The dual-action mechanism of inhibiting both angiogenesis via VEGFR-2 and cell division via tubulin polymerization is a particularly attractive strategy for overcoming tumor resistance.
The path forward requires a systematic approach:
-
In Vivo Validation: The most potent and selective compounds, such as thienopyrimidine 3b , must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles in a whole-organism context.
-
SAR Optimization: Further chemical modifications of the aminothiophene scaffold should be pursued to enhance selectivity and potency. Encapsulation in nanoparticle delivery systems could also improve solubility and tumor bioavailability.[14]
-
Toxicity Profiling: A deeper investigation into potential off-target effects and genotoxicity is necessary to ensure a favorable safety profile for clinical development.[5][15]
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Safety Operating Guide
Navigating the Safe Disposal of 5-Aminothiophene-3-carboxylic acid hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides an in-depth, procedural framework for the proper disposal of 5-Aminothiophene-3-carboxylic acid hydrochloride (CAS No. 89499-37-6). By understanding the chemical nature of this compound and adhering to rigorous disposal protocols, we can ensure a safe laboratory environment and maintain environmental compliance. This document is structured to provide not just a set of instructions, but a clear rationale for each step, empowering you to make informed decisions in your laboratory.
Core Safety and Hazard Mitigation
Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. The following table summarizes the key safety information extrapolated from analogous compounds.
| Hazard Category | Description | Recommended Precautions |
| Skin Corrosion/Irritation | Expected to cause skin irritation based on data from similar thiophene derivatives.[1][2] | Wear nitrile gloves (double-gloving recommended), a lab coat, and closed-toe shoes. |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation.[1][2] | Wear safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[1] | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[3] | Segregate from incompatible chemicals during storage and in waste streams. |
| Hazardous Decomposition | Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas.[2] | Avoid exposure to high heat or open flames. |
Decision Workflow for Disposal
The appropriate disposal route for this compound depends on the quantity and form of the waste. The following diagram illustrates the decision-making process.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed environmental waste management company.[1][2][4] Never dispose of this chemical down the drain or in regular trash.
Personal Protective Equipment (PPE) Confirmation
Before handling any waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Waste Segregation and Collection
Proper segregation is critical to prevent accidental chemical reactions.
-
Solid Waste:
-
Carefully transfer any solid this compound, contaminated weigh boats, or other solid labware into a designated, robust, and sealable hazardous waste container.
-
This container should be clearly labeled for solid organic acidic waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and corrosion-resistant hazardous waste container. High-density polyethylene (HDPE) carboys are a suitable option.
-
Do not mix this waste with other waste streams, especially bases or strong oxidizing agents.
-
-
Contaminated Sharps:
-
Any needles, Pasteur pipettes, or other sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container for chemical waste.
-
Labeling of Waste Containers
Properly labeling hazardous waste containers is a regulatory requirement and essential for safety. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazard(s) (e.g., "Irritant," "Acidic").
Storage of Chemical Waste
-
Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be a well-ventilated area away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste containers to mitigate potential spills.
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures.
-
Decontamination of Glassware
Reusable glassware that has come into contact with this compound should be decontaminated before washing.
-
Rinse the glassware with a suitable organic solvent (e.g., ethanol or isopropanol) to remove residual compound. Collect this rinse as hazardous liquid waste.
-
Wash the glassware with soap and water.
Final Disposal
The ultimate disposal of the collected hazardous waste must be conducted by a licensed and approved hazardous waste disposal contractor. Contact your institution's EHS department to arrange for the pickup and disposal of your properly labeled and stored waste containers.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within the scientific community. The principles of proper chemical waste management are as fundamental to our work as the research itself.
References
-
CHIMIART. (Date not available). Neutralizing Amine. Retrieved from [Link]
-
Thoreauchem. (Date not available). This compound-89499-37-6. Retrieved from [Link]
- European Patent Office. (Date not available). Neutralizing amines with low salt precipitation potential - EP 0600606 A1.
-
Nova-Tech International. (Date not available). DROP TEST NEUTRALIZING AMINE EQUIVALENCE (PPM) CHA (4); DEAE/DEEA (5); MOPA (3.8); MEA (2.5). Retrieved from [Link]
- Google Patents. (Date not available). WO2020008477A1 - A neutralizing amine formulation and process of preparation thereof.
-
Capot Chemical. (Date not available). MSDS of 3-aMino-tetrahydro-thiophene-3-carboxylic acid hydrochloride. Retrieved from [Link]
- Google Patents. (Date not available). EP0763587A1 - Process for neutralizing acidic components in refineries.
-
EPFL. (Date not available). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
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Difaem e.V. & Ecumenical Pharmaceutical Network. (Date not available). A safety and chemical disposal guideline for Minilab users. Retrieved from [Link]
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OSU Seafood Lab. (Date not available). Method Chemicals Disposal. Retrieved from [Link]
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TÜBİTAK Academic Journals. (2011, January 1). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
- Google Patents. (Date not available). US4847386A - Process for preparing thiophene derivatives.
-
PubChem. (Date not available). Thiophene-3-carboxylic acid | C5H4O2S | CID 6918. Retrieved from [Link]
-
PubChem. (Date not available). 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267. Retrieved from [Link]
-
PubChem. (Date not available). 5-Chlorothiophene-3-carboxylic acid | C5H3ClO2S | CID 819049. Retrieved from [Link]
-
PubMed. (Date not available). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Aminothiophene-3-carboxylic acid hydrochloride
As researchers and scientists in the field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 5-Aminothiophene-3-carboxylic acid hydrochloride (CAS: 89499-37-6), a key building block in the synthesis of novel compounds[1], demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to foster a culture of safety and build deep trust by providing value that extends beyond the product itself.
Hazard Assessment: Understanding the Risks
While a comprehensive toxicological profile for this compound is not extensively documented, a critical evaluation of its structural motifs—a thiophene ring, an amine group, a carboxylic acid, and a hydrochloride salt—provides a strong basis for a rigorous hazard assessment. Structurally related compounds, such as other thiophene derivatives and aminocarboxylic acids, are known to cause severe skin burns, eye damage, and respiratory irritation.[2][3][4] Therefore, we must handle this compound with the assumption that it presents similar hazards.
Key Potential Hazards:
-
Corrosivity: The hydrochloride salt and carboxylic acid functional group suggest that this compound is acidic and potentially corrosive, capable of causing severe skin burns and eye damage upon contact.[3]
-
Irritation: Like many thiophene derivatives, it may cause irritation to the skin, eyes, and respiratory system.[2][4] Inhalation of dust can lead to respiratory tract irritation.[2]
-
Sensitization: Although not explicitly documented for this specific compound, some thiophene derivatives have the potential to be skin sensitizers.[4]
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
The selection of appropriate PPE is our primary defense against exposure.[5] A risk-based approach, considering the nature of the work being performed, is crucial.[6]
Eye and Face Protection: The First Line of Defense
Given the high risk of serious eye damage from corrosive solids, robust eye and face protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in a laboratory where this chemical is present.[6]
-
Splash Hazard: When handling the solid where dust may be generated, or when working with solutions, chemical splash goggles are required.[6]
-
High-Risk Operations: For procedures with a significant splash or dust generation potential (e.g., weighing large quantities, transferring the powder), a face shield should be worn in addition to chemical splash goggles.[6][7]
Skin and Body Protection: Preventing Dermal Contact
Protecting the skin from the potentially corrosive and irritating effects of this compound is paramount.
-
Laboratory Coat: A standard, long-sleeved laboratory coat is mandatory to protect street clothing and skin.
-
Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[6] However, due to the corrosive nature of the hydrochloride, double-gloving or using a more robust glove material should be considered, especially for prolonged handling. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.
-
Protective Clothing: For tasks with a higher risk of exposure, such as cleaning up spills, chemically resistant aprons or coveralls should be worn.[8]
Respiratory Protection: Safeguarding Against Inhalation
The fine, dusty nature of many chemical solids, including likely this compound, poses an inhalation hazard.
-
Engineering Controls: The primary method for controlling airborne contaminants is through engineering controls, such as a certified chemical fume hood or a powder containment hood. All weighing and handling of the solid compound should be performed within one of these ventilated enclosures.
-
Respirator Use: In the absence of adequate engineering controls or during emergency situations, a NIOSH/MSHA-approved respirator is necessary.[2][9] For dusty solids, a particulate respirator (e.g., an N95, N99, or N100) is appropriate. If there is a risk of vapor exposure from solutions, a combination cartridge for acid gases and organic vapors should be used.
The following table summarizes the recommended PPE for various laboratory operations involving this compound:
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing and Aliquoting | Chemical splash goggles and face shield | Double-layered nitrile gloves | Lab coat | Chemical fume hood or powder containment hood |
| Solution Preparation | Chemical splash goggles | Double-layered nitrile gloves | Lab coat | Chemical fume hood |
| Reaction Workup | Chemical splash goggles | Double-layered nitrile gloves | Lab coat | Chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical resistant gloves | Chemical resistant apron or coverall | NIOSH/MSHA-approved respirator |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow diagram illustrates the key steps:
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[10] Do not dispose of this chemical or its solutions down the drain.[2]
All waste materials contaminated with this compound, including empty containers, used gloves, and contaminated labware, must be collected and disposed of as hazardous waste through an approved waste disposal facility.[9]
The following decision-making diagram outlines the disposal process:
Caption: Decision workflow for the disposal of contaminated materials.
Emergency Procedures: Immediate Actions in Case of Exposure
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
-
Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: If on skin, take off immediately all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Always have a copy of the Safety Data Sheet (SDS) for a similar compound readily available for emergency responders.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their groundbreaking work.
References
-
(Similar Compound: 4-Aminobenzenethiol)
-
(Similar Compound: 5-Nitrothiophene-3-carboxylic acid)
-
(Similar Compound: Methyl 3-amino-2-thiophenecarboxylate)
-
(General Thiophene Derivative)
-
(Similar Compound: Methyl 3-(Chlorosulfonyl)-2-thiophenecarboxylate)
-
(Similar Compound: Methyl 3-amino-5-phenylthiophene-2-carboxylate)
-
(Thiophene)
-
(Similar Compound: 5-Chlorothiophene-2-carboxylic acid)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
